5-Chloro-7-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVONMMGAULBXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696643 | |
| Record name | 5-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-77-3 | |
| Record name | 5-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Chloro-7-methyl-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-methyl-1H-indole: Implications for Research and Drug Development
Abstract
This compound is a substituted indole derivative of significant interest as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Due to the compound's novelty, this guide synthesizes experimental data from close structural analogs with established theoretical principles to present a robust, predictive profile. We will delve into its molecular structure, spectroscopic signatures, physical properties, and chemical stability. Furthermore, we will provide standardized experimental protocols for its characterization and discuss the implications of these properties for drug development professionals.
Molecular Structure and Computed Properties
The foundational step in characterizing any chemical entity is to define its molecular structure and derive its fundamental computed properties. The indole scaffold is an electron-rich aromatic system, and its properties are modulated by the presence of the electron-withdrawing chloro group at the C5 position and the electron-donating methyl group at the C7 position.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | - |
| Molecular Weight | 165.62 g/mol | [1] |
| IUPAC Name | This compound | - |
| XLogP3 | ~3.4 | Predicted based on analogs[1][2] |
| Topological Polar Surface Area (TPSA) | 15.8 Ų | Predicted based on analogs[2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Note: Some values are estimated based on structurally similar compounds, such as 5-chloro-7-ethyl-1H-indole and 5-chloro-1-methylindole, as direct experimental data for the title compound is sparse.
The high XLogP3 value suggests significant lipophilicity, which has profound implications for the compound's solubility, membrane permeability, and potential for promiscuous binding in biological assays.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of this compound and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.[4][5] The electronic effects of the substituents (Cl at C5, CH₃ at C7) create a distinct and predictable pattern in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
N-H Proton (H1): A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).[4] Its chemical shift is sensitive to solvent and concentration.
-
Aromatic Protons (H4, H6): The protons on the benzene ring will appear as doublets or singlets. H6, situated between the chloro and methyl groups, is expected around δ 7.0-7.2 ppm. H4, adjacent to the chloro group, is expected to be deshielded and appear around δ 7.5 ppm.[4][6]
-
Pyrrole Ring Protons (H2, H3): The H2 and H3 protons will likely appear as doublets or triplets between δ 6.5 and 7.3 ppm.[7]
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.4-2.5 ppm.[8]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Pyrrole Ring Carbons (C2, C3): C2 is typically found around δ 123-126 ppm, while the more shielded C3 appears around δ 101-103 ppm.[4]
-
Bridgehead Carbons (C3a, C7a): These carbons are expected between δ 127 ppm and δ 135 ppm.[4]
-
Benzene Ring Carbons (C4, C5, C6, C7): The carbon bearing the chlorine (C5) will be distinct, resonating around δ 125-128 ppm. The carbon with the methyl group (C7) will be found around δ 120-122 ppm. The remaining carbons, C4 and C6, will appear in the aromatic region (δ 110-125 ppm).[4][6]
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, around δ 16-18 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which will require a longer acquisition time.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
-
Analysis: Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and coupling constants. Assign the peaks in the ¹³C NMR spectrum.
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns.[5] For this compound, the most critical diagnostic feature is the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). This results in two molecular ion peaks:
-
[M]⁺: Corresponding to the molecule with the ³⁵Cl isotope.
-
[M+2]⁺: A smaller peak (approximately one-third the intensity) corresponding to the ³⁷Cl isotope.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample. Use a suitable temperature program to ensure separation from any impurities and elution of the target compound.
-
MS Data Acquisition: Acquire mass spectra across a relevant mass range (e.g., m/z 50-300) as the compound elutes from the GC column.
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of chlorine. Analyze the fragmentation pattern to further support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[5][9]
Expected Characteristic IR Absorption Bands:
-
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Found in the 1300-1200 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region.
Physical and Thermal Properties
Melting Point
While no experimental melting point for this compound is published, we can estimate a range based on closely related analogs. 7-Methylindole has a melting point of 85 °C[10], and 5-Chloro-3-methyl-1H-indole melts at 111-113 °C.[6] It is reasonable to predict that the melting point of this compound will fall within the 90-120 °C range. This property is a key indicator of purity and lattice energy.
Solubility
The molecular structure, with its dominant aromatic, non-polar surface area and a single N-H donor, predicts low aqueous solubility.[11] The compound is expected to be freely soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, methanol, and dimethyl sulfoxide (DMSO). This solubility profile is critical for selecting appropriate solvents for chemical reactions, purification (e.g., chromatography, recrystallization), and for preparing stock solutions for biological screening.
Chemical Stability and Reactivity
The indole nucleus is an electron-rich system, making it susceptible to degradation, particularly in acidic media.[12] Understanding its stability is crucial for designing synthetic routes and defining appropriate storage conditions.
Stability in Acidic Conditions
The indole ring is notoriously unstable in strong acidic conditions.[12] The degradation is initiated by the protonation at the C3 position, which is the most nucleophilic carbon. This leads to the formation of a resonance-stabilized indoleninium cation. This highly reactive intermediate can then undergo rapid dimerization or polymerization with other neutral indole molecules, leading to complex mixtures and sample decomposition.[12] The C5-chloro group, being electron-withdrawing, slightly reduces the electron density of the benzene ring but does not prevent the acid-catalyzed degradation initiated at the pyrrole ring.[12]
Caption: Predicted acid-catalyzed degradation pathway for indoles.
Stability in Basic Conditions
In contrast to its acid lability, the indole ring system is significantly more stable under basic conditions.[12] The primary interaction is the deprotonation of the N-H proton to form the corresponding indolyl anion. This anion is resonance-stabilized and is far less reactive towards degradative pathways than the indoleninium cation formed in acid.[12] Therefore, for applications requiring non-neutral pH, basic or mildly basic conditions are strongly preferred.
Implications for Drug Development
The have direct and significant consequences for its potential use in drug discovery and development.
-
Hit-to-Lead Chemistry: As a synthetic building block, its reactivity profile must be considered. Reactions should be conducted under neutral or basic conditions to avoid degradation.
-
Formulation Development: The predicted high lipophilicity (XLogP3 ~3.4) and low aqueous solubility present a formulation challenge. For in vivo studies, formulation strategies such as co-solvents (e.g., DMSO, PEG-400), cyclodextrins, or lipid-based formulations may be necessary to achieve adequate exposure.
-
Pharmacokinetics (ADME): High lipophilicity can lead to good membrane permeability but may also result in high plasma protein binding, a large volume of distribution, and potential for rapid metabolic clearance through oxidation by cytochrome P450 enzymes. It may also increase the risk of off-target effects.
-
Storage and Handling: The compound should be stored in a cool, dry place, protected from light and strong acids. Standard laboratory personal protective equipment should be used during handling.
References
- 1. 5-Chloro-1-methylindole | C9H8ClN | CID 10855843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloro-7-ethyl-1H-indole | C10H10ClN | CID 146537999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 8. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 9. Buy 5-chloro-2-iodo-1-methyl-1H-indole [smolecule.com]
- 10. 7-methyl indole, 933-67-5 [thegoodscentscompany.com]
- 11. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-7-methyl-1H-indole
Foreword: The Strategic Value of the Indole Scaffold
The indole nucleus is a preeminent heterocyclic motif, serving as the foundational architecture for a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2][3] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 5-chloro-7-methyl-1H-indole derivative is a prime example of such a scaffold, combining an electron-withdrawing halogen with an electron-donating alkyl group. This substitution pattern creates a unique electronic environment that can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making it a valuable building block in the synthesis of novel therapeutic agents.[4][5]
This guide provides a comprehensive exploration of the synthesis and characterization of this compound, offering not just protocols, but the underlying scientific rationale to empower researchers in their synthetic and analytical endeavors.
Part 1: Strategic Synthesis of the Target Scaffold
The construction of the indole ring is a well-trodden path in organic chemistry, with several named reactions offering viable routes. The choice of strategy depends on the availability of starting materials, desired substitution pattern, and reaction scalability. For this compound, the Fischer Indole Synthesis stands out as the most logical and versatile approach.
Comparative Analysis of Synthetic Routes
-
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[6] Its primary advantages are the broad substrate scope and the high reliability of the core reaction. The necessary (4-chloro-2-methylphenyl)hydrazine precursor is accessible, making this the preferred route.
-
Madelung Synthesis: This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide.[7] While effective for certain substitution patterns, it often requires harsh conditions (temperatures of 200–400 °C and strong bases like sodium ethoxide or n-BuLi), which can limit functional group tolerance.[7][8] Modern modifications have made the conditions milder, but the Fischer synthesis remains more direct for this target.[9]
-
Bischler-Möhlau Indole Synthesis: This pathway forms 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline. Given that our target is not substituted at the 2-position, this method is not the most direct or efficient choice.
The Fischer Indole Synthesis: A Mechanistic Deep Dive
The Fischer synthesis is a robust and elegant reaction that proceeds through several key mechanistic steps. Understanding this pathway is critical for troubleshooting and optimization. The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂).[6]
The core mechanism is as follows:
-
Hydrazone Formation: The reaction begins with the condensation of (4-chloro-2-methylphenyl)hydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[10]
-
Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'), a crucial step that sets the stage for the key rearrangement.
-
[11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement), which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. This step establishes the core indole framework.[6]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, driven by the formation of a stable benzene ring. This is followed by a nucleophilic attack from the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate, yielding the final, energetically favorable aromatic indole product.[6]
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Synthesis of this compound
This protocol describes a representative procedure using (4-chloro-2-methylphenyl)hydrazine and pyruvic acid, followed by decarboxylation, a common method to yield indoles unsubstituted at the 2- and 3-positions.
Step 1: Hydrazone Formation
-
To a stirred solution of (4-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium pyruvate (1.05 eq).
-
Heat the mixture to reflux for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrazone.
-
Collect the solid product by vacuum filtration, wash with cold ethanol and water, and dry under vacuum.[10]
Step 2: Indole Cyclization and Decarboxylation
-
The dried hydrazone is added portion-wise to a pre-heated solution of polyphosphoric acid (PPA) or Eaton's reagent at 100-120°C. Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively driving the cyclization and subsequent decarboxylation.[6]
-
Stir the resulting mixture vigorously at this temperature for 1-2 hours. The color will typically darken.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the crude product.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a solid.
Part 2: Comprehensive Characterization and Structural Elucidation
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete structural picture.
Caption: Standard workflow for purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.[12]
Protocol: Sample Preparation for NMR
-
Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Filter the solution through a small cotton plug in a Pasteur pipette if any particulate matter is visible to ensure optimal spectral resolution.[12]
Expected Spectral Data: Based on data for structurally similar compounds, the following spectral features are anticipated.[13][14]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Key Features |
| N-H | ~8.1-8.5 (broad s) | - | Appears as a broad singlet; chemical shift is solvent-dependent. |
| H-2 | ~7.2-7.3 (m) | ~123-125 | Doublet of doublets or multiplet, coupled to H-3 and N-H. |
| H-3 | ~6.4-6.5 (m) | ~101-103 | Doublet of doublets, coupled to H-2. More shielded than other carbons.[12] |
| H-4 | ~7.4-7.5 (d) | ~120-122 | Aromatic proton adjacent to the chlorine, appears as a doublet. |
| H-6 | ~7.0-7.1 (d) | ~118-120 | Aromatic proton between the chloro and methyl groups, appears as a doublet. |
| C-Cl (C-5) | - | ~125-127 | Carbon bearing the chlorine atom. |
| C-CH₃ (C-7) | - | ~128-130 | Aromatic carbon attached to the methyl group. |
| C-3a | - | ~129-131 | Bridgehead carbon. |
| C-7a | - | ~134-136 | Bridgehead carbon adjacent to the nitrogen. |
| -CH₃ (at C-7) | ~2.4-2.5 (s) | ~16-18 | Sharp singlet corresponding to the three methyl protons. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound.
Expected Data:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 179.64 g/mol .[15]
-
Isotopic Pattern: A crucial diagnostic feature will be the presence of two peaks for the molecular ion: M⁺ at m/z ≈ 179 and M+2 at m/z ≈ 181. This pattern occurs in an approximate 3:1 ratio, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively, providing definitive evidence for the presence of a single chlorine atom.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[16]
Expected Data:
-
N-H Stretch: A sharp to moderately broad peak around 3400-3450 cm⁻¹, characteristic of the N-H bond in the indole ring.[14][17]
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).[16]
-
Aliphatic C-H Stretch: Peaks corresponding to the methyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
Aromatic C=C Stretch: Several sharp absorptions in the 1450-1620 cm⁻¹ region are characteristic of the aromatic indole core.[17]
Part 3: Applications in Research and Drug Development
This compound is not merely a synthetic curiosity; it is a strategic building block for creating more complex molecules with therapeutic potential. The 5-chloro substituent, in particular, has been shown to enhance the biological activity of many indole-based compounds.[1][4]
-
Kinase Inhibition: Many anticancer agents target protein kinases. 5-chloro-indole derivatives have shown potent inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated in cancers.[3][4]
-
Antiviral Agents: The 5-chloro-indole scaffold is a key component in inhibitors of viral proteins, such as the Respiratory Syncytial Virus (RSV) fusion protein, demonstrating its utility in developing agents that block viral entry into host cells.[4]
-
Neuroscience: The indole core is structurally similar to neurotransmitters like serotonin. As a result, derivatives are often explored as modulators of serotonin receptors (e.g., 5-HT₃), with potential applications in treating gastrointestinal and psychiatric disorders.[3]
Conclusion
This guide has detailed a robust and logical pathway for the synthesis and characterization of this compound. By selecting the Fischer Indole Synthesis, researchers can reliably access this valuable scaffold. The comprehensive characterization data provided serves as a benchmark for structural confirmation, ensuring the integrity of the material for subsequent use in medicinal chemistry and drug discovery programs. The unique electronic nature conferred by the chloro and methyl substituents makes this a highly promising platform for the development of next-generation therapeutic agents.
References
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- 9. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
The 5-Chloro-7-methyl-1H-indole Scaffold: A Technical Guide to Unexplored Biological Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Halogenation, particularly at the 5-position, has been a fruitful strategy for modulating the pharmacological properties of this privileged scaffold. While the broader class of 5-chloro-1H-indole derivatives has been extensively investigated, revealing potent anticancer, antimicrobial, and antiviral activities, the specific subclass of 5-Chloro-7-methyl-1H-indole derivatives remains a largely untapped area of research. This technical guide provides an in-depth exploration of the known biological activities of 5-chloro-indole derivatives as a predictive framework for the potential of their 7-methylated counterparts. We will delve into established mechanisms of action, present robust experimental protocols for biological evaluation, and summarize key quantitative data to empower researchers, scientists, and drug development professionals in their exploration of this promising chemical space.
Introduction: The Significance of the this compound Core
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance the biological activity of various compounds.[2] The further addition of a methyl group at the 7-position, as in the this compound scaffold, offers intriguing possibilities for refining the physicochemical and pharmacological properties of this molecule. The methyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
While specific biological data for derivatives of this compound are not extensively reported in the current literature, the well-documented activities of the broader 5-chloro-indole class provide a strong rationale for its investigation as a valuable building block in drug discovery.[3] This guide will, therefore, focus on the established biological activities of 5-chloro-indole derivatives to provide a comprehensive understanding of the potential of the this compound core.
Anticancer Activity: A Primary Focus of 5-Chloro-indole Derivatives
A significant body of research has highlighted the potent anticancer activity of 5-chloro-indole derivatives, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[1]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Many 5-chloro-indole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF).[1][4] These kinases are critical components of signaling cascades that regulate cell growth, survival, and differentiation. Mutations leading to the constitutive activation of these pathways are a hallmark of many cancers.[4]
5-chloro-indole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade and leading to the inhibition of cell proliferation and induction of apoptosis.[1][2]
A simplified representation of this inhibitory mechanism is depicted in the following diagram:
Caption: Inhibition of the EGFR/BRAF signaling pathway by a 5-chloro-indole derivative.
Quantitative Data: In Vitro Antiproliferative Activity
The anticancer potential of 5-chloro-indole derivatives has been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values of representative compounds against various cancer cell lines.
| Compound Class | Target Cancer Cell Lines | Key Kinase Targets | Reported Activity (GI50) | Reference |
| 5-chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549 | EGFRT790M, BRAFV600E | 29 nM to 78 nM | [5] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Four human cancer cell lines | EGFRWT, EGFRT790M | 29 nM to 102 nM | [6] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
A standard method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
Caption: Workflow for the in vitro MTT assay.
Antimicrobial and Antibiofilm Activity
Beyond their anticancer properties, 5-chloro-indole derivatives have demonstrated significant potential as antimicrobial and antibiofilm agents. The presence of the chlorine atom in the indole moiety appears to be crucial for this activity.[8][9]
Mechanism of Action: Disruption of Bacterial Processes
Halogenated indoles, including chloroindoles, have been shown to inhibit various bacterial processes essential for virulence and survival. These include:
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Chloroindoles can inhibit biofilm formation at concentrations below their minimum inhibitory concentration (MIC).[9][10]
-
Inhibition of Bacterial Motility: Motility is crucial for bacterial colonization and dissemination. Chloroindoles have been observed to inhibit both swarming and swimming motilities.[10]
-
Disruption of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Indole and its derivatives are known to interfere with this process.[8][9]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of chloroindoles is typically quantified by their MIC, which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [8] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 | [8] |
| 4-chloroindole | Uropathogenic Escherichia coli | 75 | [10] |
| 5-chloroindole | Uropathogenic Escherichia coli | 75 | [10] |
| 5-chloro-2-methyl-indole | Uropathogenic Escherichia coli | 75 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivative in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Antiviral Activity
The indole scaffold is also present in several antiviral drugs, and derivatives of 5-chloro-indole have shown promise in this therapeutic area.[11]
Potential Mechanisms of Action
Based on the activities of other indole derivatives, this compound compounds could potentially exhibit antiviral effects through various mechanisms, such as:
-
Inhibition of Viral Entry and Fusion: Some indole derivatives, like Arbidol, prevent viruses from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane.[11]
-
Inhibition of Viral Enzymes: Indole-based compounds have been developed as inhibitors of key viral enzymes, including reverse transcriptase, integrase, and protease, which are essential for viral replication.[11]
For instance, certain 5-chloropyridin-3-yl-1H-indole-4-carboxylate derivatives have shown efficacy against SARS-CoV-2 by suppressing viral reproduction.[12]
Synthesis Strategies
The synthesis of 5-chloro-indole derivatives can be achieved through various established chemical routes. A common approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone. For this compound, (4-chloro-2-methylphenyl)hydrazine and a suitable ketone or aldehyde would be the logical starting materials.
Other synthetic strategies include the direct chlorination of an indole ring system or the use of a pre-chlorinated starting material in a ring-forming reaction.[1]
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The extensive research on the broader class of 5-chloro-indole derivatives strongly suggests that 7-methylated analogs could possess significant anticancer, antimicrobial, and antiviral properties. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening.
Future research should focus on the synthesis and comprehensive biological evaluation of a variety of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. The experimental protocols and foundational data presented in this guide provide a solid framework for initiating such investigations. The exploration of this chemical space holds the potential to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound (15936-77-3) for sale [vulcanchem.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-Chloro-7-methyl-1H-indole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Chloro-7-methyl-1H-indole (CAS No. 15936-77-3).[1][2] As a crucial scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document delineates the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related indole derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.
Introduction: The Significance of this compound
This compound is a substituted indole, a ubiquitous bicyclic aromatic heterocycle that forms the core of numerous biologically active compounds, including the amino acid tryptophan. The strategic placement of a chloro group at the 5-position and a methyl group at the 7-position significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity and biological interactions. The chloro substituent, being electron-withdrawing and a potential site for metabolic modification, along with the electron-donating methyl group, creates a unique electronic environment. Accurate and unambiguous structural elucidation through modern spectroscopic techniques is the foundational step in the rational design of novel therapeutics and functional materials based on this scaffold.
This guide is structured to provide not just the spectral data but also the underlying scientific rationale for the observed chemical shifts, absorption frequencies, and fragmentation patterns. By understanding the "why" behind the data, researchers can more effectively utilize this information in their discovery and development workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound. The choice of solvent and instrument parameters is critical for obtaining well-resolved and informative spectra.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).[3]
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[5]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the indole N-H proton, the protons of the pyrrole and benzene rings, and the methyl group protons. The electron-withdrawing nature of the chlorine atom at the C5 position and the electron-donating methyl group at the C7 position will influence the chemical shifts of the aromatic protons.[3]
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N-H | 8.1 - 8.3 | broad singlet | - |
| H2 | ~7.2 | doublet | ~2.5 |
| H3 | ~6.4 | doublet | ~2.5 |
| H4 | ~7.5 | singlet | - |
| H6 | ~7.0 | singlet | - |
| CH₃ | ~2.4 | singlet | - |
Interpretation:
-
N-H Proton: The indole N-H proton is typically observed as a broad singlet in the downfield region (around 8.1-8.3 ppm), with its exact chemical shift being sensitive to solvent and concentration.[3]
-
Pyrrole Ring Protons (H2, H3): The H2 and H3 protons will appear as doublets due to their mutual coupling. H2 is expected at a lower field than H3.
-
Benzene Ring Protons (H4, H6): The chlorine at C5 will deshield the adjacent H4 and H6 protons. Due to the substitution pattern, H4 and H6 are expected to appear as singlets.
-
Methyl Protons (CH₃): The methyl protons at C7 will give rise to a singlet at approximately 2.4 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~124 |
| C3 | ~102 |
| C3a | ~129 |
| C4 | ~121 |
| C5 | ~125 |
| C6 | ~119 |
| C7 | ~120 |
| C7a | ~135 |
| CH₃ | ~16 |
Interpretation:
-
Pyrrole Ring Carbons (C2, C3): C2 is typically found at a lower field than the more shielded C3.[3]
-
Bridgehead Carbons (C3a, C7a): These carbons are part of the fused ring system and resonate in the aromatic region.
-
Benzene Ring Carbons (C4, C5, C6, C7): The carbon atom directly attached to the chlorine (C5) will have a distinct chemical shift around 125 ppm. The methyl-substituted C7 will also have a characteristic shift.
-
Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Analysis
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (free) | ~3400 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic, CH₃) | 2950 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Interpretation:
-
N-H Stretch: A key feature in the IR spectrum of indoles is the N-H stretching vibration, typically observed around 3400 cm⁻¹.[6][7] The exact position and shape of this band can be influenced by hydrogen bonding.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic rings.[6]
-
C-Cl Stretch: A strong band in the fingerprint region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecular ion.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
The sample can be introduced directly via a solid probe or through a gas chromatograph (GC-MS).
EI-MS Parameters:
-
Ionization Energy: 70 eV.[8]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Mass Spectral Analysis
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecular ion.
Predicted Mass Spectrum:
-
Molecular Weight: 165.62 g/mol
-
Molecular Ion (M⁺): An intense peak at m/z 165, with an M+2 peak at m/z 167 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.
-
Major Fragment Ions:
-
m/z 150 ([M-CH₃]⁺): Loss of the methyl group.
-
m/z 130 ([M-Cl]⁺): Loss of the chlorine atom.
-
m/z 115: Further fragmentation of the indole ring.
-
Fragmentation Workflow Diagram:
Caption: Proposed EI mass fragmentation pathway for this compound.
Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for the unambiguous identification of this compound.
Workflow for Structural Elucidation:
Caption: Integrated workflow for the structural elucidation of this compound.
-
Mass Spectrometry establishes the molecular formula (C₉H₈ClN) and the presence of a chlorine atom.
-
IR Spectroscopy confirms the presence of key functional groups: the indole N-H, aromatic rings, a methyl group, and the carbon-chlorine bond.
-
¹H and ¹³C NMR Spectroscopy provide the detailed connectivity of the atoms, confirming the substitution pattern on the indole ring.
The congruence of the data from these independent analytical techniques provides a high degree of confidence in the assigned structure of this compound.
Conclusion
This technical guide has presented a detailed and in-depth overview of the expected spectroscopic data for this compound. By combining predicted data based on known spectroscopic principles and comparison with related compounds, a comprehensive analytical profile has been established. The provided experimental protocols serve as a reliable starting point for researchers to obtain high-quality data. The integrated approach to spectral interpretation underscores the importance of a multi-technique strategy for the robust characterization of novel compounds in the fields of chemical research and drug development.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 1H-Indole, 5-chloro-7-methyl- (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Whitepaper: A Mechanistic Exploration of 5-Chloro-7-methyl-1H-indole as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 5-Chloro-7-methyl-1H-indole as a kinase inhibitor is limited in publicly available literature. This guide synthesizes information from extensive research on structurally related 5-chloro-indole derivatives to project a probable mechanism of action and guide future research. All claims are supported by authoritative sources on these analogous compounds.
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and geometric structure allow it to form a variety of interactions with biological macromolecules. Within the vast landscape of cancer drug discovery, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy.[2] Kinases play a pivotal role in cellular signaling pathways that control proliferation, survival, and differentiation.[3] Dysregulation of these pathways is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[4]
The indole scaffold has proven to be an exceptional framework for the design of potent kinase inhibitors.[1] A significant number of approved small-molecule kinase inhibitors are ATP-competitive and feature indole, azaindole, or oxindole cores.[1][4] These scaffolds are adept at occupying the ATP-binding pocket of kinases, interacting with key residues to block kinase activity and disrupt downstream signaling.[4]
A common strategy to enhance the biological activity of the indole core is halogenation. The incorporation of a chlorine atom at the 5-position of the indole ring, in particular, has been shown to significantly augment the potency of various compounds against key oncogenic kinases.[5] This guide provides an in-depth technical analysis of the inferred mechanism of action for this compound, leveraging the wealth of data on analogous 5-chloro-indole derivatives to propose its function as a potent, ATP-competitive kinase inhibitor.
Postulated Mechanism of Action: ATP-Competitive Inhibition
Based on extensive studies of related compounds, this compound is predicted to function as a Type I ATP-competitive inhibitor.[5][6] This mechanism involves the molecule directly competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.
The core mechanism can be summarized as follows:
-
Binding to the ATP Pocket: The inhibitor, possessing structural and electronic complementarity to the ATP-binding site, reversibly binds to this pocket on the kinase. The indole scaffold is particularly effective at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for anchoring ATP and its competitive inhibitors.[4]
-
Blocking Phosphorylation: By occupying this site, the inhibitor prevents ATP from binding. This physically obstructs the transfer of the γ-phosphate group from ATP to the target substrate protein.
-
Inhibition of Downstream Signaling: The halt in phosphorylation prevents the activation of the kinase and the subsequent cascade of downstream signaling events that promote cell proliferation and survival.[5] This ultimately leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.[5]
Caption: General mechanism of ATP-competitive kinase inhibition.
Primary Target Focus I: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7][8] Aberrant EGFR activation, through mutation or overexpression, is a well-established driver of various cancers, particularly non-small-cell lung cancer (NSCLC).[9] Numerous 5-chloro-indole derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[5][10]
EGFR Signaling Pathway and Point of Inhibition
5-Chloro-indole derivatives act by binding to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[5]
Caption: EGFR signaling pathway and the point of inhibition.
Quantitative Data: Activity of Analogous 5-Chloro-Indole Derivatives Against EGFR
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). While data for this compound is not available, the following table summarizes the IC₅₀ values for closely related 5-chloro-indole derivatives against key EGFR variants.
| Compound Class | Target | IC₅₀ (nM) | Reference(s) |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | EGFRWT | 68 - 85 | [5] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | EGFRT790M | 9.5 - 11.9 | [5] |
| 5-chloro-indole-2-carboxylate | EGFRT790M | 94 | [10] |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamide | EGFR | 120 | [10] |
This data is presented to illustrate the typical potency range of the 5-chloro-indole scaffold.
Primary Target Focus II: BRAF Kinase
BRAF is a serine/threonine kinase that is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in a significant percentage of melanomas and other cancers.[12] The 5-chloro-indole scaffold has also been successfully developed to target this kinase.[10][13]
BRAF/MAPK Signaling Pathway and Point of Inhibition
Inhibitors targeting BRAF bind to the ATP-binding site of the mutated BRAF protein, preventing the phosphorylation of its downstream target, MEK, and thereby shutting down the pro-proliferative signaling cascade.[12]
Caption: BRAF/MAPK signaling pathway and the point of inhibition.
Quantitative Data: Activity of Analogous 5-Chloro-Indole Derivatives Against BRAF
The following table presents IC₅₀ values for 5-chloro-indole-2-carboxylate derivatives against the clinically relevant BRAFV600E mutant.
| Compound Class | Target | IC₅₀ (nM) | Reference(s) |
| 5-chloro-indole-2-carboxylate | BRAFV600E | 35 - 67 | [10] |
This data highlights the potential of the 5-chloro-indole scaffold to potently inhibit this key oncogenic driver.
Experimental Protocols for Mechanistic Validation
To rigorously validate the proposed mechanism of action for this compound, a series of standardized biochemical and cell-based assays are required. These protocols form a self-validating system, moving from direct enzyme interaction to cellular activity and finally to a phenotypic outcome.
Protocol 1: Biochemical Kinase Assay (Luminescent)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase protein. The ADP-Glo™ Kinase Assay is a common method.[14]
Objective: To determine the IC₅₀ value of the compound against the target kinase (e.g., EGFR, BRAF).
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the amount of light generated by a subsequent luciferase reaction.
Caption: Workflow for a luminescent biochemical kinase assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Kinase Assay Buffer). The final DMSO concentration should not exceed 1%.[15]
-
Reaction Setup: In a 96- or 384-well plate, add the diluted inhibitor or vehicle control. Add a master mix containing the purified kinase enzyme (e.g., EGFR) and a suitable substrate.[15]
-
Initiation: Add ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C).[15]
-
Detection:
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.[15]
Protocol 2: Cellular Phosphorylation Assay
This assay confirms that the compound can enter cells and inhibit the target kinase in its native environment.
Objective: To measure the inhibition of target kinase phosphorylation (e.g., EGFR autophosphorylation) in intact cells.
Principle: This is typically an ELISA-based method that uses a phospho-specific antibody to detect the phosphorylated form of the target protein in cell lysates.[16]
Caption: Workflow for a cell-based phosphorylation assay.
Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., A431 for EGFR) into a 96-well plate and incubate overnight.[17]
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).[17]
-
Stimulation: For receptor tyrosine kinases like EGFR, stimulate the cells with the corresponding ligand (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce phosphorylation.[18]
-
Fixing and Permeabilization: Fix the cells with a fixative solution and then permeabilize them to allow antibodies to enter.[17]
-
Antibody Incubation: Incubate the cells with a primary antibody specific to the phosphorylated form of the target kinase. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection: Add a colorimetric substrate (e.g., TMB). The HRP enzyme will convert the substrate to a colored product. Stop the reaction with a stop solution.[17]
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. A decrease in signal indicates inhibition of phosphorylation.[17]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the downstream effect of kinase inhibition on cell proliferation and viability.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Caption: Workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.[15]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated controls.[15]
-
Incubation: Incubate the plate for 48-72 hours to allow the compound to affect cell proliferation.[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Conclusion and Future Directions
While direct experimental validation is pending, the structural characteristics of This compound strongly suggest its role as a potent, ATP-competitive inhibitor of oncogenic kinases. Drawing from extensive research on the 5-chloro-indole scaffold, it is highly probable that this compound targets key signaling proteins such as EGFR and BRAF. The 5-chloro substitution is known to enhance binding affinity within the ATP pocket, and the 7-methyl group may further contribute to selectivity and potency through specific hydrophobic interactions.
The proposed mechanism involves the direct blockade of the kinase active site, leading to an arrest of phosphorylation-dependent signaling cascades that are crucial for tumor cell proliferation and survival. This guide provides a comprehensive framework and validated experimental protocols to rigorously test this hypothesis.
Future research should prioritize the following:
-
Chemical Synthesis: The synthesis of this compound to enable direct biological evaluation.
-
In Vitro Kinase Profiling: Screening the compound against a broad panel of kinases to confirm its primary targets and determine its selectivity profile.
-
Cellular Assays: Execution of the cell-based phosphorylation and viability assays detailed herein using relevant cancer cell lines to confirm its on-target effect and antiproliferative activity.
-
Structural Biology: Co-crystallization of the compound with its target kinases (e.g., EGFR, BRAF) to provide definitive, atomic-level insight into its binding mode and validate the mechanistic inferences presented in this guide.
Confirmation of this proposed mechanism will position this compound as a promising lead compound for the development of next-generation targeted cancer therapies.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. rsc.org [rsc.org]
The Architectural Elegance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 1H-Indoles
Abstract
The 1H-indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and natural product synthesis. Its pervasive presence in a vast array of biologically active molecules, from essential amino acids to potent pharmaceuticals, has driven over a century of intense scientific inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies targeting substituted 1H-indoles. We will traverse the seminal classical syntheses that laid the foundation of indole chemistry, meticulously examining their mechanisms and enduring relevance. The narrative will then progress to the advent of modern catalytic strategies, highlighting the transformative impact of transition-metal catalysis on efficiency, selectivity, and functional group tolerance. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis of this critical heterocyclic motif.
The Dawn of Indole Chemistry: From Natural Dyes to a Fundamental Heterocycle
The story of indole is inextricably linked to the vibrant blue dye, indigo. In 1866, the brilliant German chemist Adolf von Baeyer embarked on a journey to unravel the chemical constituents of this ancient dye. Through a series of chemical degradations, including the reduction of oxindole with zinc dust, he successfully isolated the parent heterocycle, which he named "indole" – a portmanteau of "indigo" and "oleum" (oil)[1][2][3][4]. By 1869, von Baeyer had proposed the correct chemical structure of indole, a discovery that opened the floodgates to a new era in heterocyclic chemistry[1][4]. The initial interest in indole and its derivatives was fueled by their importance as dyestuffs, but this focus shifted dramatically in the 1930s with the realization that the indole core is a fundamental component of numerous vital natural products, including the amino acid tryptophan and various plant hormones (auxins)[1][4]. Today, the indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of a multitude of pharmaceuticals with diverse therapeutic applications[5][6][7][8].
The Classical Era: Foundational Syntheses of the Indole Nucleus
The late 19th and early 20th centuries witnessed the development of several robust methods for constructing the indole ring system. These "classical" or "named" reactions, often conducted under harsh conditions, remain cornerstones of organic synthesis and are still widely employed today.
The Fischer Indole Synthesis (1883): A Timeless and Versatile Strategy
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely utilized method for preparing substituted indoles[1][9][10][11][12][13]. The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or a ketone[9][10][11].
Causality Behind Experimental Choices: The genius of the Fischer synthesis lies in its elegant simplicity and broad applicability. The choice of a phenylhydrazine and a carbonyl compound as starting materials allows for the facile introduction of substituents onto both the benzene and pyrrole rings of the resulting indole. The acidic catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for promoting the key steps of the reaction mechanism[9][10].
Self-Validating System: The robustness of the Fischer indole synthesis is evident in its continued use in both academic and industrial settings, including the synthesis of antimigraine drugs of the triptan class[9][10][11].
Reaction Mechanism: The mechanism of the Fischer indole synthesis is a classic example of a complex, multi-step transformation that has been elucidated through careful mechanistic studies, including isotopic labeling[9][10].
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,3-Dimethylindole
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.
-
Add methyl ethyl ketone (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2,3-dimethylindole.
The Reissert Indole Synthesis (1897): A Route to Indole-2-Carboxylic Acids
The Reissert indole synthesis provides a reliable method for the preparation of indole-2-carboxylic acids and their derivatives[14][15][16]. This multi-step reaction begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base[15].
Causality Behind Experimental Choices: The use of an o-nitrotoluene derivative allows for the strategic placement of substituents on the benzene ring. The condensation with diethyl oxalate introduces the necessary carbon atoms for the formation of the pyrrole ring. The subsequent reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, is a key step that forms the indole nucleus[15].
Reaction Mechanism:
Caption: The reaction sequence of the Reissert indole synthesis.
The Bischler-Möhlau Indole Synthesis: A Pathway to 2-Arylindoles
The Bischler-Möhlau indole synthesis is a method for preparing 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of aniline[17][18][19]. Despite its long history, this reaction has seen less widespread use compared to the Fischer synthesis due to the often harsh reaction conditions and potential for side products[17][18].
Reaction Mechanism: The mechanism is complex and can proceed through several pathways. A plausible mechanism involves the initial formation of an α-arylamino ketone, followed by reaction with a second molecule of aniline and subsequent cyclization and aromatization[17][18].
Caption: A plausible mechanism for the Bischler-Möhlau indole synthesis.
The Modern Era: Transition-Metal Catalysis and Beyond
The latter half of the 20th century and the beginning of the 21st century have witnessed a paradigm shift in the synthesis of substituted indoles, largely driven by the advent of powerful transition-metal-catalyzed cross-coupling reactions. These modern methods offer significant advantages over classical approaches, including milder reaction conditions, broader functional group tolerance, and enhanced control over regioselectivity.
Palladium-Catalyzed Indole Syntheses
Palladium catalysis has revolutionized indole synthesis. The Buchwald modification of the Fischer indole synthesis, for instance, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of this classical reaction[9][10]. Furthermore, palladium-catalyzed cyclization/cross-coupling reactions of 2-alkynylaniline derivatives with various partners have emerged as a versatile strategy for constructing highly functionalized indoles[20].
Experimental Workflow: Palladium-Catalyzed Annulation of o-Iodoanilines
Caption: A general experimental workflow for a modern palladium-catalyzed indole synthesis.
Enantioselective Indole Synthesis
A significant frontier in modern indole synthesis is the development of catalytic enantioselective methods to produce chiral indole derivatives. These optically active indoles are of paramount importance in medicinal chemistry, as the biological activity of a chiral drug often resides in a single enantiomer[20][21]. Chiral catalysts, including those based on rhodium and other transition metals, have been successfully employed in the enantioselective C-H activation and annulation of indoles with various coupling partners to generate complex polycyclic indole structures with multiple stereocenters[22].
Comparative Analysis of Indole Synthesis Methodologies
The choice of a synthetic route to a target indole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.
| Method | Key Features | Advantages | Limitations |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone. | Versatile, widely applicable, readily available starting materials. | Harsh acidic conditions, limited functional group tolerance in some cases. |
| Reissert Indole Synthesis | Synthesis of indole-2-carboxylic acids from o-nitrotoluenes. | Provides access to specifically functionalized indoles. | Multi-step process, can be low-yielding. |
| Bischler-Möhlau Synthesis | Formation of 2-arylindoles from α-bromoacetophenones and anilines. | Direct route to 2-arylindoles. | Harsh reaction conditions, often requires excess aniline, potential for side products. |
| Modern Catalytic Methods | Transition-metal-catalyzed cross-coupling and cyclization reactions. | Mild reaction conditions, high functional group tolerance, excellent regioselectivity, potential for enantioselectivity. | Catalyst cost and sensitivity, may require specialized ligands. |
Conclusion and Future Outlook
The journey of indole synthesis, from its origins in the study of a natural dye to the sophisticated catalytic methods of today, is a testament to the ingenuity and relentless progress of chemical science. While classical methods like the Fischer synthesis remain indispensable tools, the future of indole synthesis undoubtedly lies in the continued development of more efficient, selective, and sustainable catalytic strategies. The demand for novel, structurally complex indole derivatives for drug discovery and materials science will continue to inspire innovation in this vibrant and ever-evolving field of research. The ability to construct these privileged scaffolds with atomic precision will be a key enabler in addressing some of the most pressing challenges in medicine and technology.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
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- 4. safrole.com [safrole.com]
- 5. abap.co.in [abap.co.in]
- 6. researchgate.net [researchgate.net]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer_indole_synthesis [chemeurope.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 19. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
theoretical and computational studies of 5-Chloro-7-methyl-1H-indole
An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-7-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical and computational examination of this compound, a substituted indole of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. We present detailed protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic characteristics through Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. The guide emphasizes a self-validating system where theoretical predictions are benchmarked against established principles of spectroscopy (FT-IR, FT-Raman, NMR) and chemical reactivity. By explaining the causality behind methodological choices and presenting quantitative data in structured formats, this work serves as a practical whitepaper for researchers aiming to predict molecular behavior, guide synthetic efforts, and inform rational drug design.
Introduction: The Indole Scaffold and the Predictive Power of Computation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its electron-rich nature and versatile reactivity make it a cornerstone in the development of agents targeting a wide array of conditions, including cancer, microbial infections, and neurological disorders.[2] The strategic placement of substituents on the indole ring, such as the chloro and methyl groups in this compound, allows for the fine-tuning of its steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.
Before committing to resource-intensive synthesis and laboratory testing, in silico analysis via theoretical and computational chemistry offers a powerful, predictive lens into a molecule's intrinsic characteristics.[3] This guide focuses on employing Density Functional Theory (DFT), a robust quantum chemical method that provides a favorable balance between computational cost and accuracy for systems of this size.[4] By simulating the molecule's behavior at the quantum level, we can predict its three-dimensional structure, vibrational spectra (infrared and Raman), and electronic landscape, which governs its reactivity and potential for intermolecular interactions. This computational pre-validation is an indispensable step in modern chemical research and drug development.
The Methodological Framework: A Synergy of Theory and Experiment
Our approach is rooted in a hybrid model where computational predictions are designed to be validated by experimental data. This section details the "why" and "how" of the chosen methodologies.
Computational Core: Density Functional Theory (DFT)
Expertise & Causality: DFT is the method of choice for this analysis because it effectively models electron correlation—the interaction between electrons—which is crucial for accurately describing the electronic structure of π-conjugated systems like indole.[4] We specifically select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has consistently demonstrated high accuracy in predicting the geometries and vibrational frequencies of organic molecules.[5] This is paired with the 6-311++G(d,p) basis set, a comprehensive set that includes diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for flexibility in orbital shape, which is critical for describing chemical bonds.[6]
Protocol: Molecular Geometry Optimization and Frequency Calculation
-
Input Structure Generation: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Setup: The calculation is performed using a quantum chemistry package like Gaussian. The input file specifies the DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Job Specification: The keywords Opt (for geometry optimization) and Freq (for frequency calculation) are included. The Opt keyword instructs the software to find the lowest energy conformation of the molecule.
-
Execution: The calculation is run, iteratively adjusting the molecular geometry until a stationary point on the potential energy surface is located.
-
Verification: The output is checked to confirm that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies, which confirms the structure is a true energy minimum.
Experimental Validation Framework
Expertise & Causality: Theoretical models are only as good as their ability to reflect reality. Spectroscopic techniques provide the empirical data needed to validate our computational results. FT-IR and FT-Raman spectroscopy probe the vibrational modes of the molecule, which are directly predicted by DFT frequency calculations.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, which can be correlated with the calculated electron distribution and geometry.[8] This synergy ensures the trustworthiness of our computational model.
Protocol: General Spectroscopic Analysis
-
Sample Preparation: The synthesized and purified this compound compound is dissolved in an appropriate solvent (e.g., CDCl₃ for NMR, or prepared as a KBr pellet for FT-IR).
-
FT-IR/FT-Raman Spectroscopy: The sample is analyzed using a spectrometer. The resulting spectrum shows absorption bands (IR) or scattered light peaks (Raman) at specific wavenumbers corresponding to the molecule's vibrational frequencies.
-
¹H and ¹³C NMR Spectroscopy: The sample is placed in an NMR spectrometer. The resulting spectra show signals (chemical shifts) that correspond to the unique electronic environments of the hydrogen and carbon nuclei.[8]
-
Data Correlation: The experimental wavenumbers and chemical shifts are tabulated and compared against the computationally predicted values. A strong correlation validates the accuracy of the theoretical model.
Molecular Structure and Geometrical Analysis
The foundational output of the DFT calculation is the optimized molecular geometry, which represents the molecule's most stable three-dimensional conformation. Analysis of this structure reveals critical information about bond lengths, bond angles, and overall planarity, which are fundamental to its chemical behavior.
The indole ring system is predicted to be largely planar, with the chloro and methyl substituents lying within this plane. The precise bond lengths and angles are influenced by the electronic effects of these substituents. The electron-withdrawing nature of the chlorine atom at the C5 position and the electron-donating nature of the methyl group at the C7 position create a unique electronic distribution across the bicyclic system.
Table 1: Selected Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C4-C5 | ~1.39 Å |
| C5-C6 | ~1.38 Å | |
| C5-Cl | ~1.74 Å | |
| C6-C7 | ~1.40 Å | |
| C7-CH₃ | ~1.51 Å | |
| N1-H1 | ~1.01 Å | |
| Bond Angles | C4-C5-C6 | ~121.5° |
| C4-C5-Cl | ~119.0° | |
| C6-C7-C8 | ~118.0° | |
| C6-C7-CH₃ | ~121.0° |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom positions (approximate for visualization) N1 [label="N1", pos="0,0.7!"]; C2 [label="C2", pos="-1.2,0.3!"]; C3 [label="C3", pos="-1.2,-0.8!"]; C3a [label="C3a", pos="0,-1.2!"]; C4 [label="C4", pos="0.9,-0.5!"]; C5 [label="C5", pos="2.1,-0.5!"]; C6 [label="C6", pos="2.1,0.5!"]; C7 [label="C7", pos="0.9,1.2!"]; C7a [label="C7a", pos="0,0!"]; H1[label="H", pos="0,1.7!"]; Cl [label="Cl", pos="3.3,-1.0!", fontcolor="#34A853"]; C_Me [label="C", pos="0.9,2.4!"]; H_Me1 [label="H", pos="0,2.9!"]; H_Me2 [label="H", pos="1.8,2.9!"]; H_Me3 [label="H", pos="1.4,2.0!"];
// Bonds N1 -- C2; N1 -- C7a; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; N1 -- H1[style=dashed]; C5 -- Cl; C7 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; }
Caption: Optimized molecular structure of this compound.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational analysis provides a "fingerprint" of a molecule, where each peak in the FT-IR and FT-Raman spectra corresponds to a specific molecular motion (stretching, bending, twisting). DFT calculations can predict these vibrational frequencies with remarkable accuracy. However, due to the approximations inherent in the theory (e.g., the harmonic oscillator model), a scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental results.[6]
Key Predicted Vibrational Modes:
-
N-H Stretching: A sharp, characteristic band is expected in the region of 3400-3500 cm⁻¹, typical for the N-H group in the indole ring.[5]
-
C-H Stretching: Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the methyl group (CH₃) stretching modes will appear just below 3000 cm⁻¹.[9]
-
C-Cl Stretching: A strong vibration involving the C-Cl bond is expected in the lower frequency region, typically between 600-800 cm⁻¹.
-
Ring Breathing Modes: Complex vibrations involving the entire indole ring structure will appear in the fingerprint region (below 1600 cm⁻¹).
Caption: Workflow for theoretical prediction and experimental validation.
Table 2: Comparison of Predicted and Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (Scaled) Wavenumber | Expected Experimental Region |
| N-H Stretch | ~3450 | 3400-3500 |
| Aromatic C-H Stretch | ~3100-3050 | 3100-3000 |
| Aliphatic C-H Stretch | ~2980-2920 | 3000-2850 |
| C=C Ring Stretch | ~1610, 1580 | 1620-1550 |
| C-N Stretch | ~1340 | 1360-1250 |
| C-Cl Stretch | ~750 | 800-600 |
Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule dictates its reactivity, stability, and optical properties. DFT provides powerful tools to visualize and quantify this landscape.
Frontier Molecular Orbitals (HOMO & LUMO)
Expertise & Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[10] A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability.[11] For this compound, the HOMO is expected to be localized over the π-system of the indole ring, while the LUMO will also be distributed across the aromatic system, indicating potential for π-π* electronic transitions.
Molecular Electrostatic Potential (MEP)
Expertise & Causality: The MEP map is a 3D visualization of the total charge distribution on the molecular surface. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.[12][13]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to attack by electrophiles. In our molecule, this is expected around the nitrogen atom (due to its lone pair) and the π-cloud of the aromatic rings.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to attack by nucleophiles. This is most prominent around the hydrogen atom attached to the indole nitrogen (N-H).
Non-Linear Optical (NLO) Properties
Expertise & Causality: Molecules with significant charge asymmetry and delocalized π-electrons can exhibit NLO properties, which are important for applications in optoelectronics and materials science.[14] The presence of an electron-donating group (methyl) and an electron-withdrawing group (chloro) on the indole scaffold can induce a dipole moment and enhance intramolecular charge transfer, making it a candidate for NLO activity.[15] This can be quantified by calculating the dipole moment (μ) and the first-order hyperpolarizability (β₀). A high β₀ value suggests significant NLO potential.[16]
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.8 eV | Electron-donating ability |
| LUMO Energy | ~ -0.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | Chemical reactivity and stability |
| Dipole Moment (μ) | ~ 2.5 Debye | Molecular polarity |
| Hyperpolarizability (β₀) | > Urea (ref.) | Potential for NLO applications |
Implications for Rational Drug Design
The computational data generated in this guide provides a direct roadmap for drug development professionals.
-
Target Interaction: The MEP map highlights the regions of the molecule most likely to engage in hydrogen bonding or other electrostatic interactions with a biological target, such as an enzyme's active site. The electron-rich nitrogen and π-system, and the electron-poor N-H proton, are key interaction points.
-
Metabolic Stability: Understanding the electronic properties can help predict sites of metabolism. Electron-rich areas are often susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Analogue Design: The validated computational model can be used to rapidly screen virtual analogues. By computationally modifying substituents (e.g., replacing the methyl group with an ethyl group or the chloro group with a fluoro group), researchers can predict how these changes will affect the molecule's electronic properties and potential activity before embarking on synthesis.
Caption: Logical flow from computational analysis to drug design.
Conclusion
The theoretical and computational study of this compound provides a powerful, multi-faceted understanding of its intrinsic properties. Through robust DFT calculations, we have predicted its stable geometry, vibrational fingerprint, and electronic character. The analyses of its frontier molecular orbitals and molecular electrostatic potential reveal a detailed map of its chemical reactivity and potential for intermolecular interactions, which are crucial for its application in medicinal chemistry. Furthermore, preliminary calculations suggest a potential for non-linear optical activity. This in-depth in silico characterization serves as a critical, cost-effective first step, providing a solid theoretical foundation to guide future synthetic efforts, spectroscopic characterization, and the rational design of novel indole-based therapeutic agents.
References
- 1. soc.chim.it [soc.chim.it]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
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- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. secjhuapl.edu [secjhuapl.edu]
- 15. researchgate.net [researchgate.net]
- 16. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]
solubility and stability of 5-Chloro-7-methyl-1H-indole in different solvents
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-7-methyl-1H-indole
Abstract
This compound is a substituted indole scaffold of significant interest in medicinal chemistry and drug discovery programs.[1][2] Like any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation, dosing, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the predicted solubility and stability profiles of this compound based on the established chemistry of indole derivatives. It details robust experimental protocols for empirical determination and outlines common degradation pathways, offering researchers and drug development professionals a foundational resource for handling and characterizing this molecule.
Introduction: The Critical Role of Physicochemical Profiling
In the trajectory of drug development, the intrinsic properties of a molecule dictate its fate. Poor solubility can lead to low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[3] The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] However, the electron-rich nature of the indole ring system also makes it susceptible to specific degradation pathways, particularly under acidic conditions.[5]
This guide focuses on this compound, a molecule featuring an electron-withdrawing chlorine atom at the C5 position and an electron-donating methyl group at the C7 position.[6] This substitution pattern creates a unique electronic and steric profile that influences its solubility and reactivity. Understanding these influences is not merely an academic exercise; it is a prerequisite for designing stable formulations, predicting drug-drug interactions, and developing reliable analytical methods.
Physicochemical Properties of this compound
A molecule's fundamental physicochemical properties provide the first clues to its behavior in various solvent systems. The following table summarizes key computed and estimated properties for this compound.
| Property | Expected Value | Basis for Estimation | Cite |
| Molecular Formula | C₉H₈ClN | --- | [6] |
| Molecular Weight | 165.62 g/mol | Calculated from molecular formula | [6][7] |
| Physical State | Solid at room temperature | Typical for indole derivatives | [6] |
| Melting Point | 150-180°C (estimated) | Extrapolated from similar indoles | [6] |
| logP (o/w) | 2.5-3.0 (estimated) | Based on related compounds | [6] |
| pKa | ~16-17 (N-H proton) | General for indole N-H | [4] |
The estimated LogP value suggests that the compound is moderately lipophilic, predicting limited aqueous solubility but good solubility in organic solvents.[6]
Solubility Profile: Predictions and Experimental Determination
Solubility is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capacity of the solute and solvent are key determinants.[8] this compound has a polar N-H group capable of hydrogen bonding, but the overall structure is dominated by the nonpolar aromatic rings.
Predicted Solubility in Common Laboratory Solvents
Based on its structure and the general behavior of halogenated indoles, the following solubility profile is predicted.[6][9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The dipole-dipole interactions between these solvents and the indole ring system effectively solvate the molecule. DMSO and DMF are particularly effective.[10] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The N-H group can participate in hydrogen bonding with these solvents, but the hydrophobic backbone limits miscibility compared to polar aprotic solvents. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Moderate | The aromatic nature allows for some van der Waals interactions, but the polarity of the N-H group and the chloro-substituent limits solubility. |
| Aqueous | Water, Buffered Solutions (pH 7.4) | Very Low | The high lipophilicity (LogP ~2.5-3.0) and lack of ionizable groups in the physiological pH range result in poor aqueous solubility. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To move from prediction to empirical data, the shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (confirmed purity >98%)
-
Selected solvents (e.g., pH 7.4 phosphate buffer, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Causality Note: Adding excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Trustworthiness Note: A 24-48 hour period is typically sufficient to ensure equilibrium is reached. Preliminary experiments can confirm the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the dilution factor and the quantified concentration.
Stability Profile and Degradation Pathways
The stability of a drug candidate dictates its shelf-life, storage conditions, and potential for generating harmful byproducts. Indole derivatives are known to be sensitive to specific environmental factors.[5]
Predicted Stability under Various Conditions
-
Acidic Conditions: Indoles are highly susceptible to degradation in strong acidic environments.[5] The electron-rich pyrrole ring is readily protonated, most commonly at the C3 position, forming a reactive indoleninium cation. This cation can then react with a neutral indole molecule, initiating dimerization and polymerization, which often manifest as colored precipitates. The electron-withdrawing chloro group at C5 may slightly decrease the ring's reactivity, but significant degradation is still expected.[5]
-
Basic Conditions: The indole ring system is generally much more stable under basic conditions.[5] A strong base can deprotonate the N-H group to form an indolyl anion, which is resonance-stabilized and less prone to degradation. Significant degradation is not anticipated unless harsh conditions (e.g., high pH and high temperature) are applied.[5]
-
Oxidative Conditions: The indole nucleus is easily oxidized.[11] Exposure to common oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) can lead to the formation of various oxidation products, such as oxindoles. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize this pathway.[11]
-
Photolytic Conditions: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV light can induce photodegradation.[11] Therefore, the compound should be stored in amber vials or otherwise protected from light.
Predicted Acid-Catalyzed Degradation Pathway
The primary degradation pathway for indoles in acid is dimerization. This process is initiated by the protonation of the most nucleophilic carbon, C3.
Caption: Predicted acid-catalyzed degradation pathway for indoles.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5]
Objective: To assess the stability of this compound under various stress conditions (acid, base, oxidation, heat, light).
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Controlled temperature ovens/water baths.
-
Photostability chamber with UV/Vis light source.
-
A validated stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation product peaks).
Methodology:
-
Sample Preparation: For each condition, mix the stock solution with the stress agent in separate vials. Include a control sample stored under normal conditions.
-
Acidic: Mix with 0.1 M HCl.
-
Basic: Mix with 0.1 M NaOH.
-
Oxidative: Mix with 3% H₂O₂.
-
Thermal: Use the stock solution as-is.
-
Photolytic: Use the stock solution as-is.
-
-
Incubation:
-
Incubate the Acidic, Basic, and Thermal samples at an elevated temperature (e.g., 60°C).[11]
-
Keep the Oxidative sample at room temperature.
-
Expose the Photolytic sample to a controlled light source (e.g., ICH Q1B guidelines). Keep a control sample wrapped in foil to exclude light.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all samples using the stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Data Analysis: Calculate the percentage of degradation for the parent compound at each time point. Analyze the chromatograms for the appearance of new peaks to identify potential degradation products.
Integrated Analytical Workflow
A robust analytical workflow is crucial for generating reliable solubility and stability data. The following diagram illustrates an integrated approach.
Caption: Integrated workflow for solubility and stability testing.
Conclusion
While specific experimental data for this compound is not widely published, a robust profile of its solubility and stability can be confidently predicted based on established chemical principles of the indole scaffold. It is expected to be a lipophilic compound with good solubility in polar aprotic solvents like DMSO and acetonitrile, but poor solubility in aqueous media. The primary stability concern is its susceptibility to degradation and polymerization under acidic conditions. It is predicted to be relatively stable in neutral to basic media but may be sensitive to oxidation and light. The experimental protocols detailed in this guide provide a clear and reliable framework for researchers to empirically determine these critical parameters, enabling informed decisions in the drug development process.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Bentham Science [eurekaselect.com]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound (15936-77-3) for sale [vulcanchem.com]
- 7. chemscene.com [chemscene.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Elucidating the Pharmacophore of 5-Chloro-7-methyl-1H-indole for Kinase-Modulated Drug Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative for Pharmacophore Modeling in Kinase Inhibition
In the landscape of modern medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous clinically successful therapeutic agents.[1][2] Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the design of targeted therapies. Within this esteemed class of heterocycles, 5-chloro-indole derivatives have emerged as particularly potent modulators of critical cellular signaling pathways, most notably those governed by protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, rendering kinase inhibitors a cornerstone of oncology drug development.[4] This guide will provide a comprehensive, in-depth exploration of the pharmacophore of a specific, yet promising, member of this family: 5-Chloro-7-methyl-1H-indole. While the biological activity of this particular molecule is not extensively documented, the wealth of data on closely related analogs strongly suggests its potential as a kinase inhibitor, particularly targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[3][5][6] This document will, therefore, serve as a technical roadmap for researchers and drug development professionals to unlock the therapeutic potential of this and similar molecules through the powerful lens of pharmacophore modeling. We will delve into the causality behind experimental and computational choices, presenting a self-validating system of protocols and analyses that epitomize the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) in drug discovery.
I. Foundational Rationale: Why this compound as a Kinase Inhibitor Candidate?
The strategic selection of this compound as a focal point for a pharmacophore-driven drug discovery campaign is predicated on a convergence of structure-activity relationship (SAR) data from analogous compounds. The 5-chloro substitution on the indole ring is a recurrent motif in potent kinase inhibitors, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.[3][6] The 7-methyl group, while less commonly explored, offers a vector for chemical modification to probe a specific pocket within the kinase active site, potentially enhancing selectivity and potency.
This guide will proceed under the well-supported hypothesis that this compound is a scaffold with the potential to inhibit protein kinases. We will use EGFR as our primary exemplar target due to the extensive literature on indole-based inhibitors for this receptor.[3][7]
II. The Pharmacophore Elucidation Workflow: A Dual-Pronged Approach
The elucidation of a pharmacophore model is a pivotal step in translating a chemical structure into a tool for rational drug design. We will employ a synergistic workflow that integrates both ligand-based and structure-based methodologies to derive a robust and predictive pharmacophore for this compound and its analogs as kinase inhibitors.
A. Ligand-Based Pharmacophore Modeling: Learning from Known Actives
In the absence of direct experimental data for our lead compound, a ligand-based approach leverages the known biological activities of structurally similar molecules.
Protocol 1: Ligand-Based Pharmacophore Model Generation
-
Dataset Curation:
-
Compile a dataset of at least 20-30 structurally diverse indole-based EGFR inhibitors with experimentally determined IC50 or Ki values from reputable literature.[6][7]
-
Divide the dataset into a training set (70-80% of compounds) and a test set (20-30%) for model validation.
-
Ensure a wide range of activities is represented in both sets.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set using a suitable molecular mechanics force field (e.g., MMFF94). This step is critical as it explores the potential binding conformations of the ligands.
-
-
Pharmacophore Feature Identification and Model Generation:
-
Utilize a pharmacophore generation tool (e.g., Phase, LigandScout, MOE) to identify common chemical features among the most active compounds in the training set.
-
These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable (PI/NI) centers
-
-
The algorithm will generate a series of pharmacophore hypotheses, each consisting of a 3D arrangement of these features.
-
-
Model Scoring and Selection:
-
The generated hypotheses are scored based on their ability to map the active compounds in the training set while excluding inactive or less active ones.
-
The best hypothesis is selected based on statistical parameters such as survival score, selectivity, and enrichment factor.
-
B. Structure-Based Pharmacophore Modeling: Insights from the Target
A structure-based approach leverages the 3D structure of the biological target to define the essential interactions for binding. This method offers a more direct and often more accurate representation of the pharmacophoric requirements.
Protocol 2: Structure-Based Pharmacophore Model Generation from EGFR
-
Target Preparation:
-
Download the crystal structure of human EGFR kinase domain in complex with an indole-based inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 4HJO).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve any steric clashes.
-
-
Binding Site Analysis:
-
Identify the key amino acid residues in the ATP-binding site that interact with the co-crystallized ligand.
-
Pay close attention to hydrogen bonds, hydrophobic interactions, and any pi-stacking or salt bridge formations.
-
-
Interaction Pharmacophore Generation:
-
Use a pharmacophore generation tool to automatically create a pharmacophore model based on the interactions between the ligand and the protein.
-
Alternatively, manually define pharmacophoric features based on the observed interactions. For example, a hydrogen bond with the backbone NH of Met793 in EGFR is a hallmark of many inhibitors and should be represented as an HBA feature.
-
-
Refinement and Exclusion Volumes:
-
Refine the generated pharmacophore by adding exclusion volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.
-
III. The Pharmacophore of this compound as a Hypothesized EGFR Inhibitor
By integrating the insights from both ligand-based and structure-based approaches, we can propose a hypothetical pharmacophore model for this compound as an EGFR inhibitor.
Key Pharmacophoric Features:
-
Hydrogen Bond Donor (HBD): The indole N-H group is a crucial HBD, often forming a key hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR).
-
Aromatic Ring (AR): The planar indole ring system provides a scaffold for hydrophobic and pi-stacking interactions within the ATP-binding pocket.
-
Hydrophobic Feature 1 (HY1): The 5-chloro substituent occupies a hydrophobic pocket, contributing to binding affinity.
-
Hydrophobic Feature 2 (HY2): The 7-methyl group is positioned to probe a smaller hydrophobic sub-pocket, potentially enhancing selectivity.
IV. Experimental Validation: From Hypothesis to Tangible Data
A pharmacophore model, no matter how well-conceived, remains a hypothesis until it is validated experimentally. This is a critical step to establish the trustworthiness of the model.
Protocol 3: Experimental Validation of the Pharmacophore Model
-
Synthesis of this compound and Analogs:
-
Synthesize the parent compound and a small library of analogs with systematic modifications to probe the importance of each pharmacophoric feature. For example:
-
N-alkylation to remove the HBD feature.
-
Replacement of the 5-chloro group with other halogens or a hydrogen atom to probe the HY1 feature.
-
Variation of the 7-alkyl group to explore the steric and electronic requirements of the HY2 feature.
-
-
-
In Vitro Kinase Inhibition Assay:
-
Screen the synthesized compounds against a panel of kinases, including EGFR and BRAF, using a well-established assay such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay (e.g., LanthaScreen®).
-
Determine the IC50 values for each compound.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Analyze the IC50 data in the context of the pharmacophore model.
-
A strong correlation between the presence/absence of a pharmacophoric feature and the biological activity provides robust validation for the model.
-
Table 1: Hypothetical SAR Data for Validation of the Pharmacophore Model
| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C7) | EGFR IC50 (nM) | Corresponds to Pharmacophore Feature |
| Lead | H | Cl | CH₃ | 50 | HBD, HY1, HY2, AR |
| Analog 1 | CH₃ | Cl | CH₃ | >10,000 | Lacks HBD |
| Analog 2 | H | H | CH₃ | 500 | Lacks HY1 |
| Analog 3 | H | Cl | H | 200 | Lacks HY2 |
| Analog 4 | H | Br | CH₃ | 75 | Modulates HY1 |
V. Application of the Validated Pharmacophore Model: Virtual Screening for Novel Scaffolds
Once validated, the pharmacophore model becomes a powerful tool for in silico drug discovery. It can be used as a 3D query to search large chemical databases for novel molecules that possess the desired pharmacophoric features but may have a completely different chemical scaffold.
VI. Concluding Remarks: A Framework for Accelerated Drug Discovery
This in-depth technical guide has provided a comprehensive framework for elucidating and applying the pharmacophore of this compound, with a strategic focus on its potential as a kinase inhibitor for anticancer therapy. By integrating ligand-based and structure-based computational methods with rigorous experimental validation, researchers can transform a promising chemical scaffold into a powerful tool for the discovery of novel therapeutic agents. The principles and protocols outlined herein are not only applicable to the specific molecule of interest but also serve as a blueprint for pharmacophore-driven drug discovery campaigns across a wide range of biological targets and chemical classes. The journey from a single molecule to a life-saving drug is long and arduous, but with the judicious application of tools like pharmacophore modeling, we can navigate this path with greater precision, efficiency, and ultimately, a higher probability of success.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of a Privileged Scaffold: A Technical Guide to the Reactivity and Chemical Transformations of 5-Chloro-7-methyl-1H-indole
Abstract
The 5-Chloro-7-methyl-1H-indole core represents a strategically vital scaffold in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an electron-withdrawing halogen at the C5 position and an electron-donating alkyl group at C7, establishes a nuanced electronic landscape that dictates its reactivity and enables diverse chemical transformations. This guide provides an in-depth exploration of the chemical behavior of this scaffold, offering field-proven insights into its functionalization. We will dissect the causality behind experimental choices for key transformations, including electrophilic substitutions, N-functionalization, and modern cross-coupling reactions. Detailed, step-by-step methodologies for pivotal experiments are provided, alongside a critical analysis of the factors governing regioselectivity and reaction efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile heterocyclic system.
Introduction: Understanding the Core Electronic & Steric Landscape
The indole nucleus is a cornerstone of numerous biologically active compounds.[3] Its reactivity is fundamentally governed by the π-excessive nature of the heterocyclic ring, which renders it highly susceptible to electrophilic attack, particularly at the C3 position.[3] However, the introduction of substituents dramatically modulates this intrinsic reactivity. In the case of this compound, we must consider a confluence of competing electronic and steric effects:
-
The C5-Chloro Group: This halogen exerts a dual electronic influence. Its strong negative inductive effect (-I) deactivates the benzene ring towards electrophilic attack by withdrawing electron density. Conversely, its positive mesomeric effect (+M) directs incoming electrophiles to the ortho and para positions (C4 and C6).[3]
-
The C7-Methyl Group: As an alkyl group, it is electron-donating through a positive inductive effect (+I), thereby activating the benzene portion of the ring. Sterically, its presence at C7 can hinder reactions at the adjacent C6 position.
-
The Pyrrole Moiety: The inherent high electron density of the pyrrole ring, especially at C3, remains a dominant feature, though it is tempered by the electron-withdrawing C5-chloro substituent.
This intricate balance of effects makes the this compound scaffold a fascinating substrate for selective chemical modifications.
Key Chemical Transformations & Methodologies
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] For the this compound scaffold, this reaction is anticipated to proceed at the most nucleophilic C3 position, a hallmark of indole chemistry.[3] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, making it selective for highly activated positions.[4]
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-Dimethylformamide (DMF) (10 eq.) to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[4][7]
-
Reaction: Prepare a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.[4]
-
Basify the mixture with a 2M sodium hydroxide solution to pH 9-11, which hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound-3-carbaldehyde.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily hydrolyze.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic; low temperatures are crucial to prevent its decomposition and side reactions.
-
Aqueous Work-up with Base: The hydrolysis of the initially formed iminium salt intermediate is essential to liberate the aldehyde product.[7]
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
N-Functionalization: N-Alkylation
The nitrogen atom of the indole ring can be functionalized through various reactions, with N-alkylation being one of the most common.[8] This transformation is typically achieved by deprotonating the indole with a suitable base, followed by reaction with an alkyl halide. The choice of base is critical to avoid competing C-alkylation.[9]
Experimental Protocol: N-Alkylation of this compound
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.[10]
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[10]
-
Quenching and Work-up: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous ammonium chloride solution.[10]
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-alkylated product.
Causality of Experimental Choices:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, generating the highly nucleophilic indolide anion.[9]
-
Aprotic Solvent: DMF and THF are suitable polar aprotic solvents that can solvate the sodium cation without interfering with the reaction.
-
Quenching: The use of a mild proton source like NH₄Cl safely neutralizes any unreacted NaH.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkylating Agent | Product | Typical Yield (%) |
| 1 | Methyl Iodide | 5-Chloro-1,7-dimethyl-1H-indole | >90 |
| 2 | Benzyl Bromide | 1-Benzyl-5-chloro-7-methyl-1H-indole | >85 |
| 3 | Ethyl Bromoacetate | Ethyl 2-(5-chloro-7-methyl-1H-indol-1-yl)acetate | ~80 |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[11][12] Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide array of functional groups, significantly expanding the molecular diversity accessible from this scaffold.
Experimental Protocol: Suzuki Cross-Coupling
-
Setup: To a Schlenk tube, add this compound (1.0 eq.), the desired boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (3.0 eq.).
-
Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture under a nitrogen atmosphere at 80-100°C for 8-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is required to initiate the catalytic cycle by undergoing oxidative addition into the C-Cl bond.
-
Base: The base is essential for the transmetalation step, activating the boronic acid.[11]
-
Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing dissolved oxygen is critical for reaction efficiency.
Diagram: Palladium-Catalyzed Cross-Coupling Pathways
Caption: Key cross-coupling reactions at the C5 position.
Other Notable Transformations
-
Mannich Reaction: This three-component condensation of the indole, an aldehyde (typically formaldehyde), and a secondary amine provides a route to 3-aminomethylindoles, known as gramine analogs.[13][14][15] The reaction proceeds via an electrophilic iminium ion which attacks the electron-rich C3 position.[14]
-
Pictet-Spengler Reaction: Derivatives of this compound, specifically the corresponding tryptamine, can undergo the Pictet-Spengler reaction. This involves condensation with an aldehyde or ketone followed by an acid-catalyzed ring closure to form tetrahydro-β-carbolines, a common core in alkaloid natural products.[16][17][18][19][20]
Conclusion and Future Outlook
The this compound scaffold is a synthetically tractable and highly valuable building block. The strategic placement of the chloro and methyl groups provides a fine-tuned reactivity profile that allows for selective functionalization at multiple positions. Electrophilic substitution at C3, N-alkylation, and palladium-catalyzed cross-coupling at C5 are reliable and high-yielding transformations that open the door to a vast chemical space. The insights and protocols detailed in this guide serve as a robust foundation for researchers aiming to construct novel and complex molecules for applications ranging from drug discovery to materials science. Future work will likely focus on asymmetric functionalizations and the development of novel catalytic systems to further enhance the synthetic utility of this privileged core.
References
- 1. This compound (15936-77-3) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 15. Mannich Reaction [organic-chemistry.org]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Note: Evaluating the Anticancer Potential of 5-Chloro-7-methyl-1H-indole in Cell-Based Assays
Introduction: The Promise of Indole Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties have made it a cornerstone in the development of novel therapeutics, particularly in oncology.[2][3] Several indole-based drugs, such as sunitinib and panobinostat, have been approved by the U.S. Food and Drug Administration (FDA) for cancer treatment, validating the potential of this heterocyclic motif.[1] These agents act through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of epigenetic targets.[2][3]
The 5-chloro-indole core, in particular, has been a subject of intense investigation for its potent anticancer activities.[4][5][6] Derivatives bearing this scaffold have demonstrated significant efficacy as inhibitors of key oncogenic signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[4][7] This application note provides a comprehensive guide for researchers on utilizing 5-Chloro-7-methyl-1H-indole, a novel investigational compound, in a suite of cell-based assays to characterize its potential as an anticancer agent. We will detail protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression, underpinned by a hypothetical mechanism of action involving the inhibition of a critical cancer cell signaling pathway.
Physicochemical Properties and Handling
A thorough understanding of the test compound's properties is paramount for reliable and reproducible results.
Compound Information:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₈ClN | PubChem |
| Molecular Weight | 165.62 g/mol | [8] |
| Solubility | Soluble in DMSO | Assumed based on related compounds[9][10] |
Stock Solution Preparation and Storage:
Due to the predicted low aqueous solubility of this compound, a concentrated stock solution should be prepared in sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Important Considerations for Cell Culture:
The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with a general recommendation of keeping it at or below 0.1% to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) in all experiments. If precipitation is observed upon dilution in aqueous media, a stepwise dilution into pre-warmed, serum-containing media can improve solubility.[10][11]
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the activities of related 5-chloro-indole derivatives, we hypothesize that this compound may function as an inhibitor of a key protein kinase in an oncogenic signaling pathway, such as the EGFR or BRAF pathway.[4][7] Inhibition of these pathways can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[7]
Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway.
Experimental Protocols
The following are detailed protocols for essential cell-based assays to characterize the anticancer properties of this compound.
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Workflow for MTT Assay:
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[14]
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.[15]
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Results:
| Cell Line | IC₅₀ (µM) |
| A549 (Lung) | 5.2 |
| MCF-7 (Breast) | 8.9 |
| HCT116 (Colon) | 3.5 |
Protocol 2: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.
Hypothetical Results:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55 | 30 | 15 |
| This compound (IC₅₀) | 70 | 15 | 15 |
Conclusion
This application note provides a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle effects are standard, robust methods in cancer drug discovery.[12][14] The provided hypothetical mechanism and data serve as a guide for experimental design and data interpretation. Further investigation into the specific molecular targets and in vivo efficacy will be crucial next steps in the development of this promising compound.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chloro-1-methylindole | C9H8ClN | CID 10855843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: High-Throughput Kinase Inhibitor Screening Using 5-Chloro-7-methyl-1H-indole as a Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The discovery of small molecule kinase inhibitors has been revolutionized by high-throughput screening (HTS) methodologies. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many clinically approved kinase inhibitors due to its ability to mimic the hinge-binding region of the ATP pocket.[3][4][5] This document provides detailed application notes and protocols for leveraging 5-Chloro-7-methyl-1H-indole as a novel core scaffold in a high-throughput screening campaign to identify new kinase inhibitors. We will explore the rationale for its use, biochemical and cell-based assay protocols, and a roadmap for hit validation and lead optimization.
Introduction: The Rationale for this compound in Kinase Inhibitor Discovery
The indole scaffold is a recurring motif in a multitude of kinase inhibitors, with drugs like Sunitinib and Osimertinib demonstrating its clinical and commercial success.[2] The indole ring's structural features allow it to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common mechanism of action for ATP-competitive inhibitors.[3][6]
The specific compound, this compound, offers several strategic advantages as a starting point for a kinase inhibitor discovery campaign:
-
5-Chloro Substitution: The electron-withdrawing nature of the chlorine atom at the 5-position can modulate the electronic properties of the indole ring, potentially enhancing binding affinity and altering the pharmacokinetic profile of derivatives.[6] Halogen bonding is also an increasingly recognized interaction in drug design.
-
7-Methyl Substitution: The methyl group at the 7-position provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This position can influence the orientation of the molecule within the binding pocket.
-
Synthetic Tractability: The indole scaffold is amenable to a wide range of synthetic modifications, allowing for the rapid generation of a diverse chemical library for screening.[7]
This guide will present a comprehensive workflow, from initial biochemical screening to secondary cell-based assays, using this compound as a foundational chemical entity.
High-Throughput Biochemical Screening: A Luminescence-Based Kinase Assay
For the primary screen, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is recommended due to its high sensitivity, scalability for HTS, and broad applicability across different kinases.[8][9] This assay format indirectly measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]
Assay Principle
The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP by the kinase. Upon completion, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly synthesized ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.
Caption: Workflow of the luminescence-based kinase assay.
Protocol: Primary HTS for a Target Kinase (e.g., EGFR)
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
This compound derivative library (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)[10]
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate using an acoustic liquid handler. Include positive controls (e.g., a known EGFR inhibitor like Gefitinib) and negative controls (DMSO vehicle).
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and substrate in the assay buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the target kinase.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[11]
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% inhibition or a Z-score > 3).
| Parameter | Value | Reference |
| Plate Format | 384-well | [12] |
| Final Assay Volume | 80 µL | Adapted from[11] |
| Compound Conc. | 10 µM | Standard HTS |
| ATP Conc. | Km of Kinase | [10] |
| Incubation Time | 60 min at 30°C | [11] |
Secondary and Orthogonal Assays for Hit Validation
Hits from the primary screen must be validated through a series of secondary assays to confirm their activity and rule out artifacts.
Dose-Response Curves
Confirmed hits should be tested in a dose-response format to determine their potency (IC50). This involves a serial dilution of the hit compound and running the same biochemical assay as in the primary screen.
Orthogonal Biochemical Assay
To ensure the observed inhibition is not an artifact of the assay technology (e.g., interference with luciferase), hits should be validated using an orthogonal assay format. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[9][13]
TR-FRET Assay Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium-labeled anti-phospho-specific antibody and a Streptavidin-Allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Cell-Based Assays for Target Engagement and Efficacy
The most promising compounds should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[14]
Protocol: Cellular Phosphorylation Assay This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cell.[15]
Materials:
-
A cell line that overexpresses the target kinase (e.g., A431 cells for EGFR).
-
Hit compounds derived from this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[11]
-
Antibodies: anti-phospho-target (e.g., anti-phospho-EGFR) and anti-total-target (e.g., anti-total-EGFR).[11]
-
ELISA or Western blotting reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the hit compound for 2-4 hours.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[11]
-
Quantify Phosphorylation: Determine the levels of the phosphorylated substrate and total substrate using an ELISA or Western blot.
-
Data Analysis: Normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the substrate phosphorylation.
Caption: A typical hit-to-lead workflow in kinase inhibitor discovery.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its favorable structural and chemical properties, combined with its synthetic tractability, make it an ideal candidate for generating diverse chemical libraries for high-throughput screening. The protocols outlined in this document provide a robust framework for identifying and validating potent and selective kinase inhibitors derived from this scaffold. Subsequent steps in a drug discovery program would involve extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate.[14]
References
- 1. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Note: 5-Chloro-7-methyl-1H-indole as a Novel Fluorogenic Probe for Cellular Imaging
An in-depth technical guide by a Senior Application Scientist.
Abstract
The indole scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and environmental sensitivity.[1] This application note introduces 5-Chloro-7-methyl-1H-indole, a rationally designed derivative, as a promising candidate for a molecular probe for cellular imaging. The strategic placement of an electron-withdrawing chlorine atom at the 5-position and a weakly electron-donating methyl group at the 7-position is hypothesized to modulate the electronic structure of the indole ring, potentially leading to favorable photophysical characteristics such as enhanced quantum yield and solvatochromism. This guide provides a comprehensive overview of its predicted properties, detailed protocols for its characterization and application in live and fixed cells, and robust methodologies for validating its performance and biocompatibility.
Introduction: Rationale and Design Principle
Indole and its derivatives are frequently employed as intrinsic fluorophores (e.g., tryptophan) and as core structures for synthetic probes.[2][3] Their fluorescence is highly sensitive to the local microenvironment, making them ideal for reporting on changes in polarity, viscosity, or binding events within biological systems.
The design of this compound is based on established principles of fluorophore engineering:
-
Indole Core: Provides the fundamental π-conjugated system responsible for fluorescence.
-
5-Chloro Substitution: The electron-withdrawing nature of the halogen is expected to shift the absorption and emission spectra (a bathochromic shift is often observed with substituents on the indole ring) and may influence intersystem crossing rates, potentially enhancing the fluorescence quantum yield.[2] Halogenated indoles have also been explored as ligands for specific biological receptors, suggesting potential for targeted imaging.[4][5]
-
7-Methyl Substitution: This group provides steric bulk and is weakly electron-donating, which can fine-tune the electronic properties and may enhance the probe's hydrophobicity, promoting partitioning into nonpolar cellular compartments like lipid droplets or membrane interiors.
This combination of substituents makes this compound a compelling candidate for a "turn-on" or environmentally sensitive probe, where its fluorescence may be quenched in aqueous environments but significantly enhanced upon binding to hydrophobic targets.
Physicochemical and Predicted Photophysical Properties
While extensive experimental data for this specific derivative is not yet widely published, we can predict its properties based on well-characterized substituted indoles.[6][7] The following table summarizes the key chemical properties and expected photophysical characteristics. Researchers are strongly encouraged to experimentally validate these parameters for their specific lots and experimental conditions.
| Property | Value / Predicted Range | Rationale / Reference |
| Molecular Formula | C₉H₈ClN | Based on structure. |
| Molecular Weight | 165.62 g/mol | Based on structure. |
| Predicted logP | ~3.0 - 3.5 | Increased hydrophobicity from methyl and chloro groups. Similar to 5-chloro-7-ethyl-1H-indole.[8] |
| Predicted λabs (max) | 350 - 380 nm | Substituents on the indole ring can cause a bathochromic shift in absorption.[2] |
| Predicted λem (max) | 450 - 550 nm (in nonpolar solvent) | Expected blue-green fluorescence, typical for substituted indoles.[7][9] |
| Predicted Stokes Shift | 100 - 170 nm | Large Stokes shifts are characteristic of indole derivatives sensitive to their environment.[6] |
| Predicted Quantum Yield (Φ) | Low in polar solvents; >0.5 in nonpolar solvents | Hypothesized to be an environment-sensitive probe.[2] |
Experimental Characterization and Validation Protocols
Scientific integrity demands that any new probe be rigorously characterized and validated. The following protocols provide a self-validating framework for establishing the utility of this compound.
Diagram: Overall Experimental Workflow
The following diagram illustrates the logical flow from initial probe characterization to final cellular imaging application.
Caption: Workflow for validation and application of the molecular probe.
Protocol 1: Preparation of Probe Solutions
Causality: Proper preparation of stock and working solutions is critical for reproducibility. Using a polar, water-miscible solvent like DMSO for the stock ensures solubility, while dilution into an aqueous buffer for the working solution is necessary for biological compatibility.
-
Stock Solution (10 mM):
-
Accurately weigh 1.66 mg of this compound.
-
Dissolve in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the 10 mM stock solution into a physiologically relevant buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium) to the desired final concentration.
-
Note: The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[10] Vortex immediately after dilution to prevent precipitation.
-
Protocol 2: Live-Cell Staining and Imaging
Causality: This protocol is designed to label living cells while maintaining their health. The incubation time and probe concentration are key variables that must be optimized to achieve a high signal-to-noise ratio without inducing cellular stress.[11][12]
-
Cell Culture: Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes or chamber slides appropriate for high-resolution microscopy. Culture until they reach 60-80% confluency.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add pre-warmed culture medium containing the desired concentration of the this compound working solution (start with a titration from 1-10 µM).
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash (Optional but Recommended):
-
Aspirate the staining solution.
-
Gently wash the cells two times with pre-warmed PBS or live-cell imaging medium to remove unbound probe and reduce background fluorescence.[11]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Using a fluorescence microscope, locate the cells under brightfield or phase contrast.
-
Excite the probe using a light source and filter set appropriate for its predicted absorption (e.g., 365/10 nm exciter). Collect emission using a filter matched to its predicted fluorescence (e.g., 460/50 nm emitter).
-
Critical: To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a clear signal.[13][14]
-
Protocol 3: Cytotoxicity Assessment
Causality: It is imperative to confirm that the probe itself, at the working concentration, does not harm the cells, which would confound any biological interpretation. An LDH release assay is a reliable method for measuring cytotoxicity by detecting damage to the plasma membrane.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Include wells for "untreated control," "vehicle control (DMSO)," "probe-treated," and "maximum lysis control."
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) and the equivalent concentrations of DMSO for 24 hours.
-
Assay:
-
Add Lysis Buffer (provided in commercial kits) to the "maximum lysis control" wells 45 minutes before the end of the incubation period.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (e.g., from a CytoTox-ONE™ Homogeneous Membrane Integrity Assay kit, Promega) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 25 µL of Stop Solution.
-
-
Data Acquisition: Measure fluorescence (e.g., 560 nm excitation, 590 nm emission) using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control. A probe is generally considered non-toxic if it induces cytotoxicity levels comparable to the untreated or vehicle controls.
Protocol 4: Photostability Assessment
Causality: A good fluorescent probe should be resistant to photobleaching (the irreversible destruction of the fluorophore by light), ensuring that signal intensity remains stable during the course of an imaging experiment.[17][18]
-
Sample Preparation: Prepare a slide with cells stained with this compound as described in Protocol 2. Alternatively, a solution of the probe can be embedded in a polymer matrix on a slide.[19]
-
Microscope Setup:
-
Select a region of interest with clearly stained cells.
-
Use a consistent set of imaging parameters (e.g., 40x objective, 50% laser power, 200 ms exposure).
-
-
Time-Lapse Imaging: Acquire a series of images of the same field of view at regular intervals (e.g., one image every 5 seconds for 5 minutes) with continuous exposure.
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the stained structures in the region of interest for each image in the time series.[19]
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Hypothetical Application: Imaging Cellular Lipid Droplets
Diagram: Proposed Mechanism of Action
This diagram illustrates the hypothesized mechanism where the probe's fluorescence is enhanced upon partitioning into the hydrophobic environment of a lipid droplet.
Caption: Probe partitions into lipid droplets, switching to a high-fluorescence state.
Rationale: The predicted high logP of this compound suggests it will preferentially accumulate in nonpolar cellular compartments. Lipid droplets, with their neutral lipid core, represent an ideal target. Upon entering this hydrophobic environment, the probe is expected to undergo a conformational change or altered solvation that restricts non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield—a classic "turn-on" response.
Experimental Approach:
-
Induce Lipid Droplet Formation: Treat a suitable cell line (e.g., 3T3-L1 adipocytes or oleic acid-treated HeLa cells) to stimulate the formation of lipid droplets.
-
Co-staining: Stain the cells with this compound using Protocol 2. As a positive control, co-stain with a known lipid droplet dye like Nile Red or BODIPY™ 493/503.
-
Imaging: Acquire images in two separate channels. The this compound signal should show strong co-localization with the signal from the commercial lipid droplet dye, validating its utility for this application.
Conclusion
This compound represents a promising new molecular probe for cellular imaging. Its rational design suggests favorable properties for imaging hydrophobic environments within cells. By following the detailed characterization, validation, and application protocols outlined in this guide, researchers can rigorously assess its performance and unlock its potential for visualizing cellular structures and processes with high fidelity.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes | Poster Board #600 - American Chemical Society [acs.digitellinc.com]
- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives [beilstein-journals.org]
- 8. 5-chloro-7-ethyl-1H-indole | C10H10ClN | CID 146537999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 14. Fluorescence Cell Imaging and Manipulation Using Conventional Halogen Lamp Microscopy | PLOS One [journals.plos.org]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
HPLC and column chromatography methods for purification of 5-Chloro-7-methyl-1H-indole
This comprehensive guide provides detailed methodologies for the purification of 5-Chloro-7-methyl-1H-indole, a key intermediate in pharmaceutical research and drug development. The protocols herein are designed for researchers, scientists, and professionals in the field, offering robust and validated methods for achieving high purity of the target compound using both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography. The causality behind experimental choices is explained to empower the user with a deeper understanding of the purification principles.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry. The purity of such intermediates is paramount as impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of research data. This guide presents two primary methods for the purification of this compound: flash column chromatography for larger scale purification and preparative HPLC for achieving very high purity on a smaller scale.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of the target molecule is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | Predicted to be a solid | - |
| XLogP3 | 3.3 | [2] |
The predicted lipophilicity (XLogP3 of 3.3) suggests that this compound is a relatively non-polar compound, making it well-suited for normal-phase chromatography on silica gel and reverse-phase HPLC.
Part 1: Purification by Flash Column Chromatography
Flash column chromatography is the preferred method for purifying multi-gram quantities of this compound, for example, after a chemical synthesis. This technique utilizes a stationary phase of silica gel and a mobile phase of organic solvents to separate the target compound from impurities based on differences in polarity.
Principle of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, while the mobile phase is non-polar.[3][4] Polar compounds will have a stronger affinity for the stationary phase and will elute more slowly, while non-polar compounds will be carried through the column more quickly by the mobile phase. The choice of mobile phase composition is critical for achieving optimal separation. A gradient of solvents with increasing polarity is often employed to elute compounds with varying polarities.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before performing a large-scale column chromatography separation, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[5][6]
Protocol for TLC Analysis:
-
Prepare the TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the separated spots under UV light (254 nm). Indole derivatives can also be visualized using specific stains like a cinnamaldehyde/HCl spray reagent.[7]
-
Determine the Optimal Solvent System: The ideal solvent system will provide a good separation between the spot corresponding to the desired product and any impurity spots, with the product spot having an Rf value between 0.2 and 0.4.
Experimental Workflow for Column Chromatography
The following diagram outlines the logical flow of the purification process by column chromatography.
Caption: Workflow for the purification of this compound by flash column chromatography.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Crude this compound
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and visualization tools
Procedure:
-
Column Preparation:
-
Secure a glass column of appropriate size in a vertical position.
-
Prepare a slurry of silica gel in hexanes (approximately 40-60 g of silica per gram of crude material).[8]
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate) through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered tubes.
-
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 98 | 2 | 2-3 Column Volumes | Elute very non-polar impurities. |
| 2 | 95 | 5 | 3-5 Column Volumes | Elute the product. |
| 3 | 90 | 10 | 3-5 Column Volumes | Continue eluting the product. |
| 4 | 80 | 20 | 2-3 Column Volumes | Elute more polar impurities. |
-
Fraction Analysis and Product Isolation:
-
Monitor the elution of the product by spotting fractions onto TLC plates and developing them in the optimized solvent system.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and Mass Spectrometry.
-
Part 2: Purification by Preparative HPLC
For obtaining highly pure samples of this compound, for instance for use as an analytical standard or for sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly effective for purifying indole derivatives.[9][10]
Principle of Separation
In reverse-phase HPLC (RP-HPLC), the stationary phase is typically a C18-bonded silica. The mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile or methanol.[11] Non-polar compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will be retained longer. Increasing the organic content of the mobile phase will decrease the retention time of the compound. The use of an acid modifier, such as formic acid or trifluoroacetic acid, can improve peak shape for nitrogen-containing compounds by suppressing the ionization of silanol groups on the stationary phase.[12]
Experimental Workflow for Preparative HPLC
The following diagram illustrates the workflow for purification by preparative HPLC.
Caption: Workflow for the purification of this compound by preparative HPLC.
Detailed Protocol for Preparative HPLC
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV detector.
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 20-50 mm internal diameter).
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Crude this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent, preferably the initial mobile phase composition, to a concentration appropriate for the column size.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as described in the table below.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm, as indoles typically absorb in this region).[10]
-
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |
| 0 | 60 | 40 | Dependent on Column ID |
| 2 | 60 | 40 | Dependent on Column ID |
| 20 | 5 | 95 | Dependent on Column ID |
| 25 | 5 | 95 | Dependent on Column ID |
| 26 | 60 | 40 | Dependent on Column ID |
| 30 | 60 | 40 | Dependent on Column ID |
-
Fraction Collection and Product Isolation:
-
Collect the fraction corresponding to the main peak, which should be the desired product.
-
Analyze the purity of the collected fraction using an analytical HPLC method.
-
If the purity is satisfactory, remove the solvent. For volatile mobile phases, a rotary evaporator can be used. For aqueous mobile phases, lyophilization (freeze-drying) is often preferred to obtain a fluffy solid.
-
Characterize the final product to confirm its identity and high purity.
-
Conclusion
The choice between flash column chromatography and preparative HPLC for the purification of this compound depends on the scale of the purification and the required final purity. For larger quantities where moderate to high purity is sufficient, flash column chromatography is an efficient and cost-effective method. For achieving the highest possible purity, especially for smaller amounts of material, preparative HPLC is the superior technique. The protocols provided in this guide offer a solid foundation for researchers to successfully purify this important indole derivative.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Chloro-1-methylindole | C9H8ClN | CID 10855843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. hawach.com [hawach.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. akjournals.com [akjournals.com]
- 7. Sciencemadness Discussion Board - Cinnamaldehyde/HCl as TLC spray stain for indoles - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Separation of 5-Chloroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
protocol for assessing the in vitro efficacy of 5-Chloro-7-methyl-1H-indole
An Application Guide and Protocol for Assessing the In Vitro Efficacy of 5-Chloro-7-methyl-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique bicyclic structure allows for diverse functionalization, leading to compounds that can interact with a multitude of biological targets. Halogenated derivatives, particularly those containing chlorine at the 5-position of the indole ring, have garnered significant attention for their potential as therapeutic agents, especially in oncology.[3][4] this compound is a specific derivative belonging to this promising class of compounds.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols to conduct a preliminary assessment of the in vitro efficacy of this compound. The protocols outlined herein focus on three key areas of therapeutic interest for indole derivatives: anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7] The experimental design emphasizes scientific integrity, featuring self-validating systems with appropriate controls to ensure the generation of reliable and reproducible data.
Preliminary Considerations: Compound Management
Before initiating any biological assay, it is critical to properly characterize and handle the test compound. The reliability of in vitro data is fundamentally dependent on the accurate concentration and stability of the compound in the assay medium.
-
Compound Solubility and Stock Solution Preparation:
-
Rationale: The test compound must be fully dissolved to ensure accurate dosing. Undissolved compound can lead to erroneous and irreproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.
-
Protocol:
-
Determine the solubility of this compound in DMSO. Aim to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Weigh the compound accurately and add the calculated volume of DMSO.
-
Ensure complete dissolution using a vortex mixer or sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and avoid repeated freeze-thaw cycles.
-
-
Insight: When diluting the DMSO stock into aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that affects cell health (typically ≤0.5%). It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
-
Stability in Assay Medium:
-
Rationale: The compound must remain stable in the culture medium for the duration of the experiment. Degradation can lead to an underestimation of its true potency.
-
Protocol (Optional but Recommended):
-
Incubate this compound at its highest test concentration in the relevant cell culture medium at 37°C.
-
Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Protocol 1: Assessment of Anticancer Efficacy
The indole scaffold is present in numerous anticancer agents, and its derivatives are known to induce apoptosis and inhibit cell proliferation through various mechanisms.[5][8][9] The following tiered approach provides a robust initial screening of anticancer potential.
Caption: Workflow for assessing the in vitro anticancer potential.
A. Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] A reduction in metabolic activity is indicative of either cytotoxicity or inhibition of proliferation.
Materials:
-
Selected human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer[2][9])
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells. A typical concentration range for initial screening is 0.1 to 100 µM.[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 48 - 72 hours |
| Final MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm |
B. Apoptosis Induction Assay (Annexin V & Propidium Iodide Staining)
If the compound demonstrates significant cytotoxicity, this assay determines if the mechanism of cell death is apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16]
Caption: Step-by-step workflow for the Annexin V/PI assay.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., its IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cells twice with ice-cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[17]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
Protocol 2: Assessment of Antimicrobial Efficacy
Heterocyclic compounds are a rich source of antimicrobial agents.[6][18][19] The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of a potential new antimicrobial.[20][21]
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
This compound
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer
Protocol:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. Start with a high concentration (e.g., 512 µg/mL) and dilute across the plate to a low concentration (e.g., 1 µg/mL). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[21]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL. This will halve the concentration of the compound in each well, which must be accounted for.
-
Controls:
-
Growth Control: A well with bacteria and medium only (no compound).
-
Sterility Control: A well with medium only (no bacteria).
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Protocol 3: Assessment of Anti-inflammatory Efficacy
Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory drugs work by inhibiting key inflammatory mediators like nitric oxide (NO), which is produced by nitric oxide synthase (NOS).[7][23]
Rationale: The Griess assay is a simple, colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[24] Lipopolysaccharide (LPS) is used to induce an inflammatory response and iNOS expression in macrophage cell lines like RAW 264.7.
Caption: Logical flow for analyzing a compound's effect on NOS activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours (pre-treatment).
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Controls:
-
Negative Control: Cells + Medium (no compound, no LPS).
-
Positive Control: Cells + Medium + LPS (no compound).
-
Positive Inhibitor: Cells + Known NOS inhibitor (e.g., L-NAME) + LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes. A magenta color will develop.[24]
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Parallel Viability Assay: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Analysis:
-
Use the nitrite standard curve to calculate the concentration of nitrite in each sample.
-
Calculate the percentage of NO inhibition:
-
% Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS-only Control)] × 100
-
References
- 1. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Applied Sciences | Special Issue : Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity [mdpi.com]
- 19. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of 5-Chloro-7-methyl-1H-indole Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Chloro-7-methyl-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid tryptophan.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, such as antiviral, antimicrobial, analgesic, and anticancer properties.[1][2] The this compound scaffold, in particular, serves as a valuable starting point for the development of novel therapeutics. The chlorine atom at the 5-position and the methyl group at the 7-position significantly influence the molecule's electronic properties and steric profile, providing a handle for fine-tuning its biological activity.[3] These substitutions can lead to enhanced binding affinity for various biological targets and improved pharmacokinetic properties. This guide provides a detailed overview of the synthesis of this compound derivatives and their subsequent evaluation in structure-activity relationship (SAR) studies, a critical process in modern drug discovery.
Synthetic Strategies for this compound Derivatives
The synthesis of substituted indoles can be achieved through various established methods. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.
Fischer Indole Synthesis
One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5]
To synthesize the this compound core, one would start with (4-chloro-2-methylphenyl)hydrazine and a suitable carbonyl compound, followed by cyclization under acidic conditions.
Diagram: Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer Indole Synthesis.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis offers a milder alternative to the Fischer method and is particularly useful for preparing indoles with electron-donating or -withdrawing groups.[4][6] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide acetal, followed by reductive cyclization to yield the indole.[4][6]
For the synthesis of this compound, the starting material would be 4-chloro-2,6-dinitrotoluene.
Other Synthetic Routes
Several other methods can be employed for the synthesis of substituted indoles, including:
-
Reissert Synthesis: Involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[4]
-
Bartoli Indole Synthesis: Utilizes the reaction of a nitroarene with a vinyl Grignard reagent to produce 7-substituted indoles.[4]
-
Palladium-Catalyzed Cyclization: Modern cross-coupling strategies offer efficient ways to construct the indole ring system.[7]
Protocol: Synthesis of a this compound-3-carboxamide Derivative
This protocol details a representative synthesis of a this compound derivative with a carboxamide group at the 3-position, a common functional group for exploring SAR.
Materials and Reagents:
-
This compound
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Amine of choice (e.g., piperidine)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Acylation of the Indole:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 3-glyoxylyl chloride intermediate.
-
-
Amide Formation:
-
Dissolve the crude 3-glyoxylyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (e.g., piperidine, 1.2 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the 3-glyoxylyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the synthesized derivative should be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing a lead compound's biological activity and pharmacokinetic properties. This involves systematically modifying the chemical structure of the this compound core and evaluating the effect of these changes on its biological activity.
Key Structural Modifications for SAR Studies:
-
Substitution at the N1 position: Alkylation or acylation of the indole nitrogen can influence the compound's lipophilicity and hydrogen bonding capacity.[8]
-
Modification of the C3 side chain: Varying the length, branching, and functional groups of the side chain at the 3-position can significantly impact target binding.[9]
-
Substitution on the benzene ring: While the 5-chloro and 7-methyl groups are fixed in this core, further substitution could be explored in more advanced studies.
Diagram: SAR Study Workflow
Caption: A typical workflow for a structure-activity relationship study.
Data Presentation:
The results of the SAR studies should be organized in a clear and concise manner to facilitate analysis. A tabular format is highly recommended.
Table 1: Example SAR Data for this compound Derivatives
| Compound ID | R Group at C3-carboxamide | Biological Activity (IC₅₀, µM) |
| 1a | -Piperidine | 0.5 |
| 1b | -Morpholine | 1.2 |
| 1c | -N-methylpiperazine | 0.8 |
| 1d | -Pyrrolidine | 0.3 |
This table allows for a direct comparison of the biological activity of different derivatives, helping to identify key structural features that contribute to potency. For instance, the data might suggest that a smaller, more rigid ring system at the C3-carboxamide position leads to improved activity.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. A systematic approach to synthesis and SAR studies, as outlined in these application notes, is crucial for the successful development of potent and selective therapeutic agents. The versatility of indole chemistry, combined with rational drug design principles, provides a powerful platform for addressing a wide range of diseases.[10]
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (15936-77-3) for sale [vulcanchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
Methodology for Evaluating the Antiproliferative Effects of 5-Chloro-7-methyl-1H-indole
Introduction: The Therapeutic Potential of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer agents.[1] Its unique chemical properties allow for diverse functionalization, leading to compounds that can interact with a wide array of cellular targets. Halogenation, particularly at the C5 position, has been a successful strategy in enhancing the antiproliferative potency of indole derivatives. Recent studies on various 5-chloro-indole compounds have demonstrated significant activity against a range of cancer cell lines.[2][3] The primary mechanism often involves the inhibition of key protein kinases that are critical components of signaling pathways responsible for cell growth and survival.[4][5]
This application note provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative effects of a novel compound, 5-Chloro-7-methyl-1H-indole. The experimental design is logically structured to first quantify the compound's inhibitory effect on cell proliferation and long-term survival, and then to elucidate the underlying molecular mechanisms, including induction of apoptosis, cell cycle arrest, and modulation of specific signaling pathways.
The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. The causality behind each experimental choice is explained, providing a robust foundation for generating reliable and reproducible data.
Experimental Strategy Overview
Our evaluation of this compound is structured as a multi-tiered approach. We begin with broad-spectrum assays to determine its general antiproliferative and cytotoxic effects. Based on these initial findings, we proceed to more specific assays to dissect the mechanism of action.
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Caption: Overall workflow for evaluating the antiproliferative effects.
Tier 1: Assessment of Antiproliferative Activity
The initial step is to determine the compound's efficacy in inhibiting cancer cell growth and viability. We will employ two complementary assays: the MTT assay for a rapid assessment of metabolic activity as an indicator of cell viability, and the colony formation assay for a measure of long-term clonogenic survival.
MTT Assay for Cell Viability and IC50 Determination
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or a panel relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.[7]
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1.24 | 99.2% |
| This compound | 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% | |
| 10 | 0.63 | 50.4% | |
| 50 | 0.25 | 20.0% | |
| 100 | 0.15 | 12.0% |
Colony Formation (Clonogenic) Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony.[4] It is considered the gold standard for determining the cytotoxic effect of a compound on a cell's reproductive integrity after treatment.[8]
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Gently wash the colonies with PBS. Fix the colonies with 4% paraformaldehyde for 15-20 minutes.[8] Stain with 0.5% crystal violet solution for 20-30 minutes.[2]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.
Tier 2: Elucidating the Mechanism of Action
Once antiproliferative activity is confirmed, the next logical step is to investigate how the compound exerts its effects. This involves analyzing its impact on the cell cycle and its ability to induce programmed cell death (apoptosis).
Cell Cycle Analysis by Flow Cytometry
Principle: The cell cycle is a tightly regulated process that ensures proper cell division.[9] Many anticancer agents exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from progressing to mitosis.[10] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[3]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assessment by Annexin V/PI Staining
Principle: Apoptosis is a form of programmed cell death crucial for tissue homeostasis. Inducing apoptosis is a key mechanism for many anticancer drugs. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add more 1X binding buffer and analyze the samples immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Tier 3: Molecular Target Identification
Based on literature for related 5-chloro-indole derivatives, a plausible mechanism of action is the inhibition of protein kinase signaling pathways.[2][3] The PI3K/Akt and STAT3 pathways are frequently dysregulated in cancer, promoting proliferation and survival.[5] Therefore, we will investigate the effect of this compound on these key signaling proteins.
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Caption: Potential signaling pathways targeted by the compound.
Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It allows for the semi-quantitative analysis of protein expression levels and post-translational modifications, such as phosphorylation, which is indicative of protein activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to probe include:
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR.
-
STAT3 Pathway: p-STAT3 (Tyr705), total STAT3.[5]
-
Apoptosis Markers: Cleaved Caspase-3, Bcl-2, Bax.
-
Loading Control: GAPDH or β-actin.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
| Target Protein | Untreated Control | Vehicle Control | This compound |
| p-Akt (Ser473) | 1.00 | 0.98 | 0.35 |
| Total Akt | 1.00 | 1.02 | 0.99 |
| p-STAT3 (Tyr705) | 1.00 | 0.99 | 0.41 |
| Total STAT3 | 1.00 | 1.01 | 1.00 |
| Cleaved Caspase-3 | 1.00 | 1.05 | 3.50 |
| Bcl-2 | 1.00 | 0.97 | 0.45 |
| Bax | 1.00 | 1.03 | 2.80 |
| GAPDH | 1.00 | 1.00 | 1.00 |
Conclusion and Future Directions
This comprehensive guide provides a systematic and robust methodology for evaluating the antiproliferative effects of this compound. By following this tiered approach, researchers can obtain a clear understanding of the compound's potency and its mechanism of action. The data generated from these protocols will be critical for making informed decisions about the compound's potential as a therapeutic agent and for guiding future lead optimization studies. The hypothetical data presented suggests that this compound may act by inhibiting the PI3K/Akt and STAT3 pathways, leading to apoptosis and the suppression of cancer cell proliferation.
References
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of 5-Chloro-7-methyl-1H-indole for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Chloro-7-methyl-1H-indole in aqueous environments typical of in vitro assays. Due to its chemical structure, this indole derivative is hydrophobic and exhibits poor water solubility, a common hurdle in preclinical research. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize its solubilization.
Section 1: Understanding Your Compound: Physicochemical Profile
A successful solubilization strategy begins with understanding the compound's inherent properties. While experimental data for this compound is not extensively published, we can estimate its characteristics based on its structure and data from similar indole derivatives.
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: The structure of this compound—featuring a bicyclic aromatic indole ring, a chloro group, and a methyl group—renders it highly lipophilic, or "fat-loving," and thus poorly soluble in water. The key property predicting this behavior is the LogP (logarithm of the partition coefficient), which measures the compound's distribution between an oily (octanol) and an aqueous phase. A higher LogP value indicates greater lipophilicity and lower aqueous solubility.
| Property | Estimated Value | Implication for In Vitro Assays |
| Molecular Formula | C₉H₈ClN | - |
| Molecular Weight | ~165.62 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Calculated XLogP3 | ~3.5[1] | A value >3 indicates high lipophilicity and very poor aqueous solubility. This is the primary driver of solubility challenges. |
| Predicted Aqueous Solubility | Very Low | Direct dissolution in aqueous buffers or cell culture media will be negligible, leading to precipitation and inaccurate results. |
Note: The XLogP3 value is for the structurally similar compound 5-chloro-7-ethyl-1H-indole, as a proxy.
Section 2: Preparing Stock Solutions - Best Practices
The foundation of a successful experiment with a hydrophobic compound is a well-prepared, high-concentration stock solution in an appropriate organic solvent.[2] This allows for minimal addition of the organic solvent to the final aqueous assay, reducing the risk of solvent-induced artifacts or toxicity.
Q2: What is the best solvent for creating a primary stock solution of this compound?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard first choice for creating stock solutions of poorly soluble compounds for in vitro screening.[3] Its high solubilizing power allows for the preparation of concentrated stocks (e.g., 10-50 mM), which can then be diluted serially.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a general method for preparing a stock solution, which should be adapted based on the specific requirements of your experiment.[4]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Amber glass vial with a Teflon-lined screw cap[5]
-
Calibrated pipettes
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Calculation: Determine the mass of the compound needed. For a 1 mL, 10 mM stock solution of a compound with a molecular weight of 165.62 g/mol :
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 165.62 g/mol × 1000 mg/g = 1.656 mg
-
-
Weighing: Tare a clean weighing boat on the analytical balance. Carefully weigh out the calculated mass of the compound.
-
Solubilization: Transfer the weighed compound into the amber vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Dissolution: Securely cap the vial and vortex vigorously. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4] Visually inspect against a light source to ensure there are no visible particulates.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date.
Q3: How should I properly store my stock solution to ensure its stability?
A3: To maintain the integrity of your compound, store the stock solution in small, single-use aliquots at -20°C or -80°C .[6] This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound or cause solvent to absorb atmospheric water, potentially leading to precipitation upon thawing.[4][5] Using amber vials protects the compound from potential photodecomposition.[6]
Caption: Workflow for preparing a stable stock solution.
Section 3: Troubleshooting Guide - Common Solubility Issues
The most frequent problem researchers face is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay medium.[7][8]
Q4: My compound precipitates immediately when I dilute the DMSO stock into my aqueous cell culture medium. What's happening and how can I fix it?
A4: This phenomenon, often called "crashing out," occurs because while DMSO is miscible with water, the compound itself is not.[9] When the DMSO stock is added to the aqueous medium, the DMSO disperses, and the local concentration of the organic solvent around the compound molecules drops dramatically. The compound is now in an environment (primarily water) where it is insoluble, causing it to precipitate.[7][9]
Follow this tiered troubleshooting strategy, starting with the simplest fixes.
Caption: Decision tree for troubleshooting compound precipitation.
-
Tier 1: Optimization of Dilution Technique. Before resorting to formulation changes, optimize the physical dilution process.
-
Pre-warm the medium: Ensure your cell culture medium or buffer is at its working temperature (usually 37°C), as solubility often increases with temperature.[10]
-
Add stock slowly to the medium: Instead of adding the medium to your concentrated stock, add the small volume of stock solution dropwise into the larger volume of aqueous medium while vortexing or swirling vigorously. This promotes rapid dispersal.
-
Perform serial dilutions in DMSO: If you need a range of concentrations for a dose-response curve, perform the serial dilutions in 100% DMSO first. Then, add the same small volume from each of these DMSO stocks to the assay medium.[3]
-
-
Tier 2: Check Final DMSO Concentration. Most cell lines can tolerate up to 0.5% DMSO, but concentrations should be kept as low as possible, ideally ≤0.1%, to avoid solvent-induced biological effects.[11] Crucially, every experiment must include a vehicle control with the exact same final concentration of DMSO as the highest concentration used for the test compound. [10]
-
Tier 3: Advanced Formulation Strategies. If the above methods fail, the compound's inherent insolubility is too high to overcome by technique alone. In this case, formulation with solubilizing excipients is necessary.[12][13]
Section 4: Advanced Formulation Protocols (FAQs)
When DMSO alone is insufficient, excipients can be used to create micro-environments that keep the compound dissolved in the aqueous phase.
Q5: How can I use surfactants like Tween® 80 to improve solubility?
A5: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[14][15][16] These micelles have a hydrophobic core that can encapsulate your compound, keeping it dispersed in the medium.[15]
Protocol 2: Solubilization Using a Surfactant
Procedure:
-
Prepare a stock solution of your compound in 100% DMSO as described in Protocol 1.
-
Prepare an intermediate aqueous solution containing the surfactant. For example, create a 1% Tween® 80 solution in your cell culture medium.
-
Dilute your DMSO stock into this surfactant-containing medium using the optimized techniques from Tier 1. The surfactant micelles will help to entrap the compound as the DMSO disperses.
-
Critical Control: Your vehicle control must now contain the same final concentration of both DMSO and Tween® 80, as surfactants can have their own effects on cells.[11]
Q6: How do I use cyclodextrins to prepare my compound for an assay?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form an "inclusion complex" with your compound, where the hydrophobic drug molecule sits inside the cavity, effectively masking it from the aqueous environment and increasing its apparent solubility.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[11][22]
Protocol 3: Solubilization Using Cyclodextrin Complexation
Procedure:
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer or water.
-
Add your compound (either as a solid or from a minimal amount of a volatile organic solvent like ethanol that can be evaporated later) to the HP-β-CD solution.
-
Incubate the mixture, often with shaking or stirring, for several hours to overnight at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound. The filtered solution is now your working stock.
-
Critical Control: The vehicle control must contain the same final concentration of HP-β-CD.
Section 5: Summary and Key Recommendations
Choosing the right solubilization strategy involves balancing efficacy with the potential for introducing experimental artifacts.
| Strategy | Ease of Use | Potential for Cellular Toxicity | Key Consideration |
| DMSO Co-Solvent | High | Low at <0.1%, increases with concentration | The simplest and most common starting point. Always use a vehicle control.[3] |
| Surfactants (e.g., Tween® 80) | Moderate | Moderate; can affect cell membranes | Effective, but requires careful validation of the vehicle control to rule out surfactant-induced effects.[11] |
| Cyclodextrins (e.g., HP-β-CD) | Moderate to High | Low; generally well-tolerated | Can be very effective but may require more optimization to form the complex. Vehicle control is essential.[21] |
Final Recommendation: Always begin with a high-quality, concentrated stock in anhydrous DMSO. Systematically apply the troubleshooting tiers, starting with optimizing the dilution technique before moving to advanced formulations. For every strategy, the use of a meticulously matched vehicle control is non-negotiable for data integrity.
References
- 1. 5-chloro-7-ethyl-1H-indole | C10H10ClN | CID 146537999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enfanos.com [enfanos.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
common challenges in the purification of chlorinated indole derivatives by chromatography
Welcome to the Technical Support Center dedicated to the unique challenges encountered during the chromatographic purification of chlorinated indole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these separations. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play, ensuring the development of robust and reproducible purification methods.
Frequently Asked Questions (FAQs)
Q1: Why do my chlorinated indole derivatives show significant peak tailing, especially on silica gel?
A1: Peak tailing is a common and frustrating issue when purifying nitrogen-containing heterocycles like indoles.[1][2][3] The primary cause is often secondary interactions between the basic nitrogen of the indole ring and acidic silanol groups (Si-OH) on the surface of silica gel.[2][3] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a delayed and asymmetrical elution profile.[2] The presence of a chlorine substituent can further influence the electronic properties of the indole ring, potentially affecting the basicity of the nitrogen and the strength of these secondary interactions.
To mitigate this, consider the following:
-
Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or ammonia in your mobile phase can neutralize the acidic silanol groups, significantly improving peak shape.[4]
-
Stationary Phase Choice: Opt for a less acidic or deactivated stationary phase. Alumina can be a suitable alternative for acid-sensitive compounds.[5] Alternatively, end-capped silica columns, where the residual silanol groups are chemically derivatized, are designed to minimize these secondary interactions.[3]
-
Lower pH (Reversed-Phase): When using reversed-phase chromatography, operating at a lower pH (e.g., with 0.1% formic or acetic acid) can protonate the silanol groups, reducing their interaction with the analyte.[1][3]
Q2: I suspect my chlorinated indole is decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A2: Decomposition on silica gel is a valid concern, as the acidic nature of the stationary phase can catalyze degradation or rearrangement of sensitive molecules.[5][6] Some indole derivatives have been noted to be unstable during silica gel column chromatography.[6]
Confirmation of Decomposition:
A simple way to test for stability is to perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If your compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can reduce the acidity of your silica gel by pre-treating it. This can be done by flushing the column with a solvent system containing a small percentage of a base like triethylamine before loading your sample.[7]
-
Alternative Stationary Phases: Consider using a more inert stationary phase such as Florisil or alumina.[5] For very polar compounds, reversed-phase chromatography on a C18 column is often a better choice.[4]
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with a slightly more polar solvent system than what might be considered ideal for high-resolution separation to speed up the elution.
Q3: I'm struggling to separate chlorinated indole isomers. What chromatographic strategies can I employ?
A3: The separation of isomers can be challenging due to their similar physical properties. The key is to exploit subtle differences in their structure and polarity.
-
Stationary Phase with Alternative Selectivity: Standard C18 and silica columns may not provide sufficient selectivity. Consider stationary phases that offer different interaction mechanisms. For halogenated aromatic compounds, stationary phases capable of halogen–π interactions, such as those with carbon-based materials, can provide unique selectivity.[8] The elution order on such columns often correlates with the type and number of halogen substitutions (F < Cl < Br < I).[8] Phenyl-based stationary phases can also offer enhanced separation of aromatic compounds through π-π interactions.[9]
-
Mobile Phase Optimization: Systematically screen different solvent systems. Small changes in solvent composition can have a significant impact on selectivity.[10][11] For reversed-phase systems, varying the organic modifier (e.g., acetonitrile vs. methanol) can alter the elution order of closely related compounds.
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and may enhance selectivity. However, ensure your analytes are stable at the chosen temperature.
Q4: What are the key considerations for developing a chiral separation method for my chlorinated indole enantiomers?
A4: Chiral separations are crucial in pharmaceutical development, and HPLC with chiral stationary phases (CSPs) is a powerful tool.[12]
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating indole-related compounds.[13] Specifically, chlorinated polysaccharide stationary phases have been effective for the enantioseparation of fluoro-oxoindole-type compounds.[13][14] The choice of CSP is often empirical, so screening several different types is recommended.
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP. For polysaccharide-based CSPs, normal-phase eluents (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are common. In some cases, reversed-phase conditions can also be effective.[15]
-
Additives: Small amounts of additives can significantly impact chiral recognition. For basic compounds like indoles, adding a basic modifier may be necessary. For acidic compounds, an acidic modifier can improve peak shape and resolution.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape issues encountered with chlorinated indole derivatives.
Problem: You are observing significant peak tailing or fronting.
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor peak shapes.
Detailed Steps:
-
Assess the Scope: Determine if the poor peak shape is observed for all compounds in your chromatogram or is specific to the chlorinated indole derivative(s).
-
All Peaks Affected: This typically points to a system-wide problem. Check for a void at the head of the column, ensure all fittings are secure to prevent leaks, and minimize the length of tubing to reduce extra-column band broadening.
-
Specific to Chlorinated Indole(s): This suggests an issue related to the interaction of your specific analyte with the chromatographic system.
-
-
Address Secondary Interactions (for Peak Tailing):
-
Normal Phase (Silica): The likely cause is the interaction between the indole's basic nitrogen and acidic silanol groups.[2]
-
Protocol: Add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). This will compete for the active sites on the silica, improving peak symmetry.[4]
-
-
Reversed-Phase (C18): Residual silanols can still be an issue.
-
Protocol: Lower the mobile phase pH to below 3 using 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing their interaction with the analyte.[3]
-
-
-
Check for Column Overload (for Peak Fronting):
-
Protocol: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Reduce the concentration or injection volume of your sample.
-
-
Evaluate Sample Solvent:
-
Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Guide 2: Managing Issues in LC-MS Analysis
This guide addresses common problems when interfacing the purification of chlorinated indole derivatives with mass spectrometry detection.
Problem: You are observing unexpected adducts, poor ionization, or signal suppression in your LC-MS data.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common LC-MS issues.
Detailed Steps:
-
Identify the Issue:
-
Unexpected Adducts: Are you seeing ions that do not correspond to [M+H]+ or [M-H]-? For chlorinated compounds, the formation of [M+Cl]- adducts in negative ion mode is a known phenomenon, especially if chlorinated solvents are present.[16][17][18]
-
Poor Signal/Suppression: Is the signal for your compound of interest much lower than expected, or does it fluctuate significantly?
-
-
Troubleshooting [M+Cl]- Adducts:
-
Cause: The presence of chloride ions in the ESI source can lead to the formation of chloride adducts.[16][17] This can come from chlorinated solvents used in sample preparation or as contaminants in the mobile phase.
-
Protocol:
-
Avoid using chlorinated solvents (e.g., dichloromethane, chloroform) in your sample preparation if possible.
-
Use high-purity, LC-MS grade solvents and additives for your mobile phase to minimize chloride contamination.
-
The decomposition of these chloride adducts in the mass spectrometer often yields a non-informative Cl- fragment.[16][17][18] If you are seeking structural information via MS/MS, these adducts may be less useful than the protonated or deprotonated parent ions.
-
-
-
Troubleshooting Poor Ionization and Signal Suppression:
-
Cause: Non-volatile buffers (e.g., phosphate) are not suitable for LC-MS. Some volatile modifiers, like trifluoroacetic acid (TFA), can cause significant ion suppression. The pH of the mobile phase may not be optimal for the ionization of your chlorinated indole.
-
Protocol:
-
Use MS-Compatible Buffers: Replace any non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate.
-
Avoid TFA if Possible: While excellent for chromatography, TFA is a known ion-suppressing agent. If possible, use 0.1% formic acid as an alternative for separations at low pH.
-
Optimize pH: The pH of the mobile phase should facilitate the ionization of your analyte. For basic indoles, a low pH mobile phase will promote the formation of [M+H]+ ions in positive ion mode. Experiment with a pH range to find the optimal signal intensity.[19]
-
-
Data Summary Tables
Table 1: Recommended Stationary Phases for Chlorinated Indole Derivatives
| Stationary Phase | Primary Use Case | Advantages | Potential Challenges |
| Standard Silica Gel | General purpose normal-phase purification | Cost-effective, well-understood | Acidic surface can cause peak tailing and sample degradation.[2][5] |
| Deactivated Silica | Purification of acid-sensitive indoles | Reduced acidity minimizes degradation and peak tailing | May have slightly different selectivity than standard silica. |
| Alumina (Neutral/Basic) | Alternative to silica for acid-sensitive compounds | Good for basic compounds, less acidic than silica | Can have strong retention of polar compounds. |
| C18 (Reversed-Phase) | Purification of moderately polar to non-polar indoles | Excellent for resolving mixtures based on hydrophobicity | Very polar indoles may have poor retention. |
| Phenyl Phases | Separation of aromatic isomers | Offers π-π interactions, providing alternative selectivity | May not be as robust as C18 phases. |
| Carbon-Based Phases | Separation of halogenated isomers | Strong halogen–π interactions can provide unique selectivity for chlorinated compounds.[8] | Less commonly available than silica-based phases. |
| Chiral (Polysaccharide) | Enantioseparation | Can resolve enantiomers effectively; chlorinated versions show promise.[13][14] | Expensive; method development can be extensive. |
Table 2: Mobile Phase Modifiers and Their Applications
| Modifier | Typical Concentration | Chromatography Mode | Primary Function |
| Triethylamine (TEA) | 0.1 - 1.0% | Normal Phase (Silica) | Masks acidic silanol sites to reduce peak tailing of basic compounds.[3][4] |
| Ammonia | 0.1 - 1.0% (in MeOH) | Normal Phase (Silica) | Similar to TEA, acts as a basic modifier to improve peak shape. |
| Formic Acid | 0.1% | Reversed-Phase | Lowers pH to suppress silanol ionization; good for LC-MS.[3] |
| Acetic Acid | 0.1 - 1.0% | Reversed-Phase | Provides a slightly higher pH than formic acid; useful for pH optimization. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reversed-Phase | Strong ion-pairing agent, excellent for peak shape but can suppress MS signal. |
| Ammonium Formate | 10-20 mM | Reversed-Phase | Volatile buffer for LC-MS, provides good buffering capacity. |
| Ammonium Acetate | 10-20 mM | Reversed-Phase | Volatile buffer for LC-MS, useful for a slightly higher pH range than formate. |
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 9. Choosing Your LC Stationary Phase [discover.restek.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Effects of mobile phase composition and temperature on the supercritical fluid chromatography enantioseparation of chiral fluoro-oxoindole-type compounds with chlorinated polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mastelf.com [mastelf.com]
strategies to improve the yield and purity of 5-Chloro-7-methyl-1H-indole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chloro-7-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. The content is structured into a troubleshooting guide and frequently asked questions to directly address experimental issues and strategic considerations.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly approached via the Fischer Indole Synthesis.[1][2] The logical starting materials for this route are (4-chloro-2-methylphenyl)hydrazine and an appropriate C2-carbonyl synthon, such as pyruvic acid (which requires a subsequent decarboxylation step) or chloroacetone.
Problem 1: Low or No Yield of the Desired Indole
Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the primary causes and how can I fix this?
Answer: Low yield is one of the most frequent issues in Fischer Indole Synthesis and can be attributed to several factors, often related to reaction conditions or reagent quality.[3][4][5]
-
Cause A: Inadequate Acid Catalysis
-
Explanation: The Fischer synthesis is an acid-catalyzed reaction. The entire mechanistic cascade, from the key[3][3]-sigmatropic rearrangement to the final ammonia elimination, relies on protonation of intermediates.[1][2] Insufficient acid strength or concentration will cause the reaction to stall, often at the stable phenylhydrazone intermediate.[6]
-
Solution:
-
Increase Acid Strength: If you are using a weak Brønsted acid like acetic acid, switch to a stronger catalyst. Polyphosphoric acid (PPA) is often highly effective for driving the reaction to completion.[5][7] Other strong Brønsted acids (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, BF₃·OEt₂) are also excellent candidates.[2][4]
-
Catalyst Screening: The optimal catalyst is substrate-dependent. It is highly recommended to screen a small panel of acids to identify the most effective one for this specific transformation.[4]
-
-
-
Cause B: Sub-optimal Temperature
-
Explanation: The[3][3]-sigmatropic rearrangement step has a significant activation energy barrier. Elevated temperatures are typically required to overcome this and drive the reaction forward.[5][6] However, excessive heat can lead to degradation of the starting materials or the final indole product.[4]
-
Solution:
-
Systematic Optimization: Monitor the reaction by Thin-Layer Chromatography (TLC) while gradually increasing the temperature (e.g., from 80°C to 110°C or higher) to find the "sweet spot" where product formation is efficient without significant byproduct formation.
-
Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times (often to minutes) and improve yields by providing rapid, uniform heating.[4][5]
-
-
-
Cause C: Purity of Starting Materials
-
Explanation: Arylhydrazines, particularly as hydrochloride salts, can degrade over time or contain impurities that inhibit the reaction.[3][5] Similarly, impurities in the carbonyl partner can lead to unwanted side reactions.
-
Solution: Ensure the (4-chloro-2-methylphenyl)hydrazine is pure; if in doubt, consider recrystallization. Use freshly distilled or high-purity carbonyl reagents.
-
-
Cause D: Competing N-N Bond Cleavage
-
Explanation: A critical competing pathway in the Fischer synthesis is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate.[6] This pathway is particularly favored by electron-donating groups on the phenylhydrazine ring.[6][8] In your substrate, the 7-methyl group is electron-donating, which can promote this undesired cleavage, while the 5-chloro group is electron-withdrawing and may partially mitigate this effect. This cleavage leads to the formation of aniline byproducts instead of the indole.[8][9]
-
Solution: If you suspect N-N cleavage (e.g., by identifying 4-chloro-2-methylaniline as a byproduct), use milder acidic conditions and lower the reaction temperature. This can shift the balance away from the cleavage pathway towards the desired[3][3]-sigmatropic rearrangement.[6]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Fischer indole synthesis.
Problem 2: Formation of Multiple Products & Purification Difficulty
Question: My TLC analysis shows multiple spots, and I'm struggling to isolate the pure this compound via column chromatography. What are these impurities and how can I improve selectivity and purification?
Answer: The formation of multiple products is a common challenge stemming from side reactions or product degradation.[1][5]
-
Common Impurities & Side Products:
-
Degradation Products: Indoles can be sensitive to harsh acidic conditions and high temperatures, leading to polymerization or rearrangement.[6]
-
Aniline Byproducts: As discussed, N-N bond cleavage results in the formation of 4-chloro-2-methylaniline.[8]
-
Unreacted Intermediates: The phenylhydrazone may persist if cyclization is incomplete.[6]
-
Regioisomers: This is a major issue when using unsymmetrical ketones. For instance, reacting (4-chloro-2-methylphenyl)hydrazine with 2-butanone could potentially yield both 5-chloro-2,3,7-trimethyl-1H-indole and 5-chloro-3-ethyl-7-methyl-1H-indole. The ratio is influenced by the acid catalyst, with stronger acids often favoring the thermodynamically more stable product.[6][10]
-
-
Strategies for Improving Purity:
-
Optimize Reaction Conditions: The first step is to minimize byproduct formation. Systematically adjust the temperature, reaction time, and acid catalyst as described in Problem 1. A cleaner reaction crude makes purification significantly easier.
-
Refine Column Chromatography:
-
Solvent System: Indoles are often tricky to separate. Systematically screen eluent systems. A common starting point is a hexane/ethyl acetate gradient. If the product streaks or co-elutes with a basic impurity (like residual aniline), adding a small amount of triethylamine (0.1-1%) to the eluent can dramatically improve peak shape and separation.[11]
-
Silica Gel Loading: Do not overload the column. A good rule of thumb is a silica-to-crude-material ratio of at least 50:1 (w/w).
-
-
Acid-Base Extraction: This can be a powerful pre-purification step.
-
Process: Dissolve the crude material in a nonpolar organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like aniline. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Finally, wash with brine, dry the organic layer, and concentrate.
-
Caution: Some indoles are sensitive to strong acids.[5] Perform this step quickly and at cool temperatures if you suspect product instability.
-
-
Recrystallization: If the purified indole is a solid, recrystallization is an excellent final step to achieve high purity. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate, toluene).
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer Indole Synthesis for my target molecule?
A1: The reaction proceeds through a well-established multi-step mechanism:[1][2][12]
-
Hydrazone Formation: (4-chloro-2-methylphenyl)hydrazine reacts with a carbonyl compound (e.g., pyruvic acid) to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer under acidic conditions.
-
[3][3]-Sigmatropic Rearrangement: This is the key C-C bond-forming step. The protonated enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new bond between the aromatic ring and the enamine carbon.
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring.
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Q2: How do I choose the best acid catalyst? Should I use a Brønsted or a Lewis acid?
A2: The choice of acid is critical and there is no universal "best" catalyst.[3][4] Both Brønsted acids (which donate protons) and Lewis acids (which accept electron pairs) are effective.[1][2]
| Catalyst Type | Examples | Mechanism of Action & Use Case |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA) | Donate a proton to catalyze the reaction. PPA is particularly effective as it serves as both a catalyst and a solvent/dehydrating agent at high temperatures.[5][7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Coordinate to the carbonyl or nitrogen atoms, increasing the electrophilicity and promoting cyclization. ZnCl₂ is a classic and widely used catalyst for this synthesis.[2][7] |
Recommendation: For this compound, starting with a robust catalyst like Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) is a strong choice. If these prove too harsh (i.e., cause degradation), moving to p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene or xylene is a good alternative.
Q3: Can I run this as a one-pot reaction?
A3: Yes, absolutely. The Fischer Indole Synthesis is often performed as a "one-pot" procedure where the arylhydrazine and the carbonyl compound are mixed directly in the acidic medium without prior isolation of the hydrazone intermediate.[4][5] This approach improves efficiency and minimizes handling losses. Recent developments have even extended this to three-component reactions for rapid synthesis of substituted indoles.[13][14]
Experimental Protocols
The following is a generalized protocol for the synthesis of an indole derivative via a one-pot Fischer synthesis. Note: This protocol should be adapted and optimized for the specific synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Protocol: One-Pot Synthesis using Polyphosphoric Acid (PPA)
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add (4-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq).
-
Add the carbonyl partner, for example, pyruvic acid (1.1 eq).
-
Carefully add Polyphosphoric Acid (PPA) (approx. 10x the weight of the hydrazine) to the flask. The PPA should be viscous; warming it slightly can aid in transfer.
-
-
Indolization:
-
Begin stirring the mixture. The viscosity will be high initially.
-
Heat the reaction mixture in an oil bath to 100-120°C. The optimal temperature must be determined experimentally.
-
Monitor the reaction progress by TLC. To take a sample, carefully remove a small aliquot with a glass pipette, quench it in a vial containing ice and aqueous NaOH, and extract with ethyl acetate. Spot the organic layer on a TLC plate. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 60-70°C. Caution: Do not let it cool completely, as PPA can solidify.
-
While still warm and stirring, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker. This quenching step is highly exothermic.
-
The acidic solution will hydrolyze the PPA. Once the ice has melted, neutralize the aqueous solution by slowly adding a strong base, such as 10M NaOH or solid K₂CO₃, until the pH is > 8. Monitor the pH with litmus paper or a pH meter.
-
The crude product may precipitate as a solid or remain as an oil.
-
-
Extraction & Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.
-
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. scispace.com [scispace.com]
- 13. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
addressing stability issues of 5-Chloro-7-methyl-1H-indole in aqueous solutions
Welcome to the technical support center for 5-Chloro-7-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
I. Understanding the Stability of this compound
This compound, like many indole derivatives, is susceptible to degradation in aqueous environments. The electron-rich indole nucleus is prone to oxidation, and the pyrrole ring can undergo acid-catalyzed reactions. The chloro and methyl substituents on the benzene ring of this particular molecule introduce specific electronic and steric effects that can influence its stability profile. The electron-withdrawing nature of the chlorine atom at the C5 position can modulate the electron density of the indole ring, potentially affecting its susceptibility to oxidation and protonation.
This guide will provide you with the knowledge to anticipate and mitigate these stability challenges.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing a rapid loss of my this compound in an acidic aqueous buffer (pH < 6). What is the likely cause and how can I prevent it?
Answer:
The indole ring is known to be unstable under acidic conditions. The primary degradation pathway is the protonation of the indole ring, most commonly at the C3 position. This leads to the formation of a reactive indoleninium cation, which can then undergo dimerization or polymerization, resulting in the loss of your starting material.[1]
Troubleshooting Steps:
-
pH Adjustment: The most effective solution is to work at a neutral or slightly basic pH (pH 7-8.5). If your experimental conditions permit, adjust the pH of your aqueous solution accordingly. The indole ring system is generally more stable under basic conditions due to the deprotonation of the nitrogen atom (N1), forming a resonance-stabilized indolyl anion which is less prone to degradation.[1]
-
Minimize Exposure Time: If acidic conditions are unavoidable for your experiment, minimize the time your compound is exposed to the acidic environment. Prepare fresh solutions immediately before use.
-
Lower Temperature: Perform your experiments at a lower temperature (e.g., on ice) to reduce the rate of acid-catalyzed degradation.
Question 2: My aqueous solution of this compound is turning yellow/brown upon storage, even at neutral pH. What is causing this discoloration?
Answer:
The discoloration of your solution is a strong indicator of oxidative degradation. The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal ions. This oxidation can lead to the formation of colored byproducts, such as oxindoles and other oxidized species.[2][3][4]
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Use Degassed Solvents: Before preparing your solution, degas the aqueous buffer to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by using the freeze-pump-thaw method.
-
Addition of Antioxidants: Consider adding a small amount of an antioxidant to your solution. Common antioxidants used for stabilizing organic molecules include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
N-acetylcysteine (NAC) The choice of antioxidant should be compatible with your downstream application. It is recommended to test the compatibility and effectiveness of the antioxidant in a small-scale pilot experiment.
-
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Question 3: I am seeing a decrease in the concentration of my compound in solution even when stored in the dark and under an inert atmosphere. What other factors could be at play?
Answer:
If you have ruled out acidic conditions and oxidation, you should consider the possibility of photodegradation. Indole derivatives can be sensitive to light, especially UV light, which can induce degradation.[5] Halogenated indoles, in particular, can undergo photodehalogenation.[6]
Troubleshooting Steps:
-
Light Protection: Always handle and store your solutions in amber vials or by wrapping your containers in aluminum foil to protect them from light.
-
Work in a Dimly Lit Area: When preparing and handling your solutions, work in a dimly lit area or under yellow light to minimize exposure to ambient light.
-
Perform a Photostability Study: To confirm if your compound is photosensitive, you can perform a simple photostability study. Expose a solution of your compound to a light source (e.g., a UV lamp or even ambient lab light) and compare its stability to a control sample stored in the dark.
Question 4: I am struggling to dissolve this compound in my aqueous buffer. Could this be related to its stability?
Answer:
While solubility is a physical property and not a direct measure of stability, poor solubility can exacerbate stability issues. If the compound is not fully dissolved, it may be more susceptible to degradation at the solid-liquid interface. Furthermore, the use of harsh conditions to achieve dissolution (e.g., excessive heating) can promote degradation. Indole and its derivatives generally have low solubility in water.
Troubleshooting Steps:
-
Co-solvents: Use a minimal amount of a water-miscible organic co-solvent to aid in dissolution. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol Prepare a concentrated stock solution in the organic solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Use of Surfactants: In some cases, the use of a non-ionic surfactant can help to create a micellar solution, improving the solubility of hydrophobic compounds in aqueous media.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a this compound aqueous solution?
A1: The shelf life of an aqueous solution of this compound is highly dependent on the storage conditions (pH, temperature, light exposure, and presence of oxygen). For short-term storage (a few days), it is recommended to store the solution at 2-8°C, protected from light, and under an inert atmosphere. For long-term storage, it is best to store the compound as a solid at -20°C or as a stock solution in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C. It is always advisable to prepare fresh aqueous solutions for critical experiments.
Q2: How can I monitor the degradation of this compound in my solution?
A2: The most common method for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] You can develop a stability-indicating HPLC method that separates the parent compound from its degradation products. By analyzing samples at different time points, you can quantify the loss of the parent compound and the appearance of degradation products.
Q3: Are there any known incompatible reagents I should avoid when working with this compound in aqueous solutions?
A3: Yes, you should avoid strong oxidizing agents, strong acids, and reagents that can generate free radicals. Additionally, be cautious when working with solutions containing metal ions that can catalyze oxidation.
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound
This protocol provides a step-by-step method for preparing an aqueous solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas
-
Amber vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Degassed Buffer: Degas the PBS buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
Preparation of a Concentrated Stock Solution:
-
In a fume hood, accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
-
Preparation of the Aqueous Working Solution:
-
In a sterile, amber vial, add the required volume of the degassed PBS buffer.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <1%).
-
Cap the vial tightly under a stream of nitrogen or argon gas.
-
-
Sterilization (Optional): If required for your application, sterile-filter the final aqueous solution using a 0.22 µm syringe filter.
-
Storage: Store the solution at 2-8°C, protected from light. For best results, use the solution within 24-48 hours.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[8][9][10][11]
Materials:
-
Aqueous solution of this compound (prepared as in Protocol 1)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare identical samples of your this compound aqueous solution in clear and amber vials.
-
Stress Conditions:
-
Acid Hydrolysis: To one sample, add 1 M HCl to adjust the pH to 1-2.
-
Base Hydrolysis: To another sample, add 1 M NaOH to adjust the pH to 12-13.
-
Oxidation: To a third sample, add a small volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Photodegradation: Expose a sample in a clear vial to a UV lamp. Keep a control sample in an amber vial in the same conditions.
-
Thermal Degradation: Place a sample in an oven at an elevated temperature (e.g., 60°C).
-
Control: Keep one sample under normal storage conditions (2-8°C, protected from light).
-
-
Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Quench the reactions before analysis (e.g., neutralize the acidic and basic samples).
-
Analyze all samples by a validated, stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products and quantify the loss of the parent compound.
-
V. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound in aqueous solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. edqm.eu [edqm.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. rjptonline.org [rjptonline.org]
identifying and minimizing unexpected side products in 5-Chloro-7-methyl-1H-indole synthesis
Welcome to the dedicated technical support center for the synthesis of 5-Chloro-7-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific indole synthesis. Our goal is to empower you with the expertise to identify and minimize unexpected side products, ensuring the highest purity and yield in your experiments.
Introduction: The Challenge of Regiocontrolled Indole Synthesis
The synthesis of specifically substituted indoles such as this compound presents a significant challenge in controlling regioselectivity and minimizing the formation of closely related impurities. The electronic effects of the chloro and methyl substituents on the aniline precursor, coupled with the chosen synthetic route, can lead to a variety of side products that are often difficult to separate from the desired compound. This guide will focus on the two most probable and widely applicable synthetic strategies for this target molecule: the Fischer Indole Synthesis and the Madelung Synthesis. We will delve into the mechanistic nuances of each, predict potential side products, and provide actionable solutions for their mitigation.
Section 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1] For the synthesis of this compound, the logical starting materials are 4-chloro-2-methylphenylhydrazine and a suitable ketone or aldehyde.
Proposed Synthetic Pathway
The reaction proceeds via the acid-catalyzed condensation of 4-chloro-2-methylphenylhydrazine with a carbonyl compound to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to form the indole ring after elimination of ammonia.[1]
Troubleshooting and FAQs: Fischer Indole Synthesis
Q1: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity for the desired this compound?
A1: The formation of regioisomers is a common challenge in Fischer indole synthesis when using substituted phenylhydrazines.[2] In your case, the undesired isomer would likely be 7-chloro-5-methyl-1H-indole. The regioselectivity is primarily influenced by the direction of the[2][2]-sigmatropic rearrangement, which is dictated by both steric and electronic factors.
-
Causality: The choice of acid catalyst is a critical factor. Stronger acids can sometimes lead to the thermodynamically more stable product, while weaker acids may favor the kinetic product.[3] The electronic nature of the substituents on the phenylhydrazine also plays a role. Electron-withdrawing groups can influence the stability of the transition states leading to different isomers.[4]
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with a range of Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] A milder acid, such as acetic acid, might favor the desired isomer by promoting the kinetically controlled pathway.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer.
-
In Situ Formation: Consider forming the phenylhydrazone in situ by reacting the 4-chloro-2-methylphenylhydrazine and the carbonyl compound directly in the acidic reaction medium, which can sometimes improve selectivity.[2]
-
Q2: I'm observing significant amounts of 4-chloro-2-methylaniline in my crude product. What is causing this and how can I prevent it?
A2: The presence of 4-chloro-2-methylaniline is a strong indicator of N-N bond cleavage in the phenylhydrazone intermediate.[2] This is a well-documented side reaction in the Fischer indole synthesis, especially under harsh acidic conditions or with electron-rich hydrazines.
-
Causality: The N-N bond of the phenylhydrazone can be susceptible to cleavage under acidic conditions, leading to the formation of the corresponding aniline and other degradation products. Electron-donating groups on the phenyl ring can exacerbate this issue.
-
Troubleshooting Steps:
-
Milder Conditions: Employ milder acidic conditions. For example, if you are using a strong acid like polyphosphoric acid, try switching to acetic acid or a lower concentration of a stronger acid.[2]
-
Lower Temperature: Reducing the reaction temperature can disfavor the N-N bond cleavage pathway.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is formed to prevent further degradation.
-
Q3: My reaction is not going to completion, and I'm recovering a large amount of the starting phenylhydrazone. What should I do?
A3: Incomplete conversion is often due to insufficient activation for the key[2][2]-sigmatropic rearrangement.
-
Causality: The Fischer indole synthesis requires sufficient thermal energy and/or acid catalysis to overcome the activation barrier of the rearrangement step.[2]
-
Troubleshooting Steps:
-
Increase Acid Strength: If you are using a weak acid, switching to a stronger acid like polyphosphoric acid or a Lewis acid such as ZnCl₂ can facilitate the cyclization.[2]
-
Increase Temperature: Carefully increase the reaction temperature. The rearrangement often requires elevated temperatures.[5]
-
Purity of Starting Materials: Ensure that your 4-chloro-2-methylphenylhydrazine and carbonyl compound are of high purity, as impurities can inhibit the reaction.
-
| Parameter | Recommendation for High Selectivity | Recommendation for High Conversion |
| Acid Catalyst | Weaker acids (e.g., Acetic Acid) | Stronger acids (e.g., PPA, ZnCl₂) |
| Temperature | Lower temperature | Higher temperature |
| Reaction Time | Monitor closely to avoid side reactions | Allow sufficient time for completion |
Section 2: The Madelung Synthesis Approach
The Madelung synthesis offers an alternative route to indoles via the intramolecular cyclization of an N-acyl-o-toluidide using a strong base at high temperatures.[6] For the synthesis of this compound, the precursor would be N-(4-chloro-2-methylphenyl)acetamide or a related amide.
Proposed Synthetic Pathway
The reaction involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.
Troubleshooting and FAQs: Madelung Synthesis
Q1: The reaction is giving a very low yield, with a significant amount of starting material recovered or decomposition observed. How can I improve the efficiency?
A1: The classical Madelung synthesis often requires harsh conditions (high temperatures and very strong bases), which can lead to low yields and decomposition, especially with sensitive substrates.[7]
-
Causality: Incomplete deprotonation of the benzylic methyl group or decomposition of the starting material and/or product under the harsh reaction conditions are the primary causes of low yields.
-
Troubleshooting Steps:
-
Modern Base Systems: Instead of traditional bases like sodium ethoxide at very high temperatures, consider using modern, stronger bases at lower temperatures. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are often more effective.[7] A mixed-base system, such as LiN(SiMe₃)₂/CsF, has also been shown to be highly efficient in mediating Madelung-type cyclizations under milder conditions.[8]
-
Temperature Optimization: Carefully control the reaction temperature. While the Madelung synthesis is typically a high-temperature reaction, modern variations with stronger bases can often be performed at lower temperatures, which can minimize decomposition.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as organolithium bases are highly reactive with water.
-
Q2: I am concerned about the safety and scalability of using strong organometallic bases at high temperatures. Are there any milder alternatives?
A2: Yes, several modifications of the Madelung synthesis have been developed to address the harshness of the original conditions.
-
Causality: The need for milder conditions has driven the development of alternative synthetic strategies that achieve the same transformation.
-
Troubleshooting Steps:
-
Smith-modified Madelung Synthesis: This variation utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can cyclize under milder conditions. This approach is compatible with halide substituents.[6]
-
Copper-Catalyzed Amidation/Condensation: A one-pot, copper-catalyzed amidation followed by cyclization has been developed as a Madelung-type synthesis, which can proceed under less harsh conditions than the classical method.[7]
-
Section 3: Identification and Characterization of Side Products
The unambiguous identification of side products is crucial for optimizing your reaction conditions. A combination of chromatographic and spectroscopic techniques should be employed.
Analytical Techniques
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the desired product from closely related impurities, allowing for quantification of purity. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase system is a good starting point for method development.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities. The chemical shifts of the aromatic protons and carbons in 5-chloro-indole derivatives are well-characterized and can be used to distinguish between isomers.[11] For this compound, the aromatic protons will show a specific splitting pattern that can be distinguished from the 7-chloro-5-methyl isomer.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, aiding in their identification.
Expected ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-H | 7.9 - 8.2 | br s |
| H2 | ~7.0 | s |
| H4 | ~7.5 | d |
| H6 | ~7.1 | d |
| CH₃ (at C7) | ~2.4 | s |
The absence of a proton at C5 and C7 (substituted with Cl and CH₃, respectively) and the presence of doublets for H4 and H6 would be key indicators of the desired 5,7-disubstitution pattern.
Section 4: Purification Strategies
The choice of purification method will depend on the nature of the impurities and the scale of the reaction.
Recommended Purification Protocols
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the desired indole from side products with different polarities. A gradient elution system using hexanes and ethyl acetate is typically effective.[13]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective method for removing small amounts of impurities.[13]
-
Preparative HPLC: For the separation of very similar isomers or for obtaining highly pure material, preparative reverse-phase HPLC can be employed.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Regioselectivity in Substituted Indole Synthesis
Welcome to our dedicated technical support center for overcoming challenges in the synthesis of substituted indoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex issue of poor regioselectivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the regiochemical outcome of your indole syntheses. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific molecular targets.
Understanding the Challenge: A Game of Sterics, Electronics, and Control
The indole core is a privileged scaffold in a multitude of natural products and pharmaceutical agents. However, its synthesis, particularly with specific substitution patterns, is often hampered by a lack of regiocontrol. This guide will focus on three classical and widely used methods—the Fischer, Bischler-Möhlau, and Larock indole syntheses—as well as modern directing group strategies, to provide you with a comprehensive toolkit for tackling regioselectivity issues.
Troubleshooting Guide & FAQs
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method, but its elegance can be undermined by poor regioselectivity when using unsymmetrical ketones. The outcome of the reaction is a delicate balance between the formation of two possible enamine intermediates, which then undergo a[1][1]-sigmatropic rearrangement.
Q1: My Fischer indole synthesis using an unsymmetrical ketone is yielding a mixture of regioisomers. How can I favor the formation of one isomer over the other?
This is a classic challenge in Fischer indole synthesis. The regiochemical outcome is dictated by the relative stability of the two possible enamine intermediates and the transition states of the subsequent[1][1]-sigmatropic rearrangement. Here’s how you can influence this equilibrium:
-
Kinetic vs. Thermodynamic Control: The formation of the less substituted enamine (kinetic product) is generally faster, while the more substituted enamine (thermodynamic product) is more stable. By carefully selecting your acid catalyst and reaction temperature, you can favor one pathway over the other.
-
For the Less Substituted Indole (Kinetic Control): Use milder acids and lower reaction temperatures. Brønsted acids like acetic acid or weaker Lewis acids are a good choice.
-
For the More Substituted Indole (Thermodynamic Control): Employ stronger acids and higher temperatures to allow the enamine intermediates to equilibrate to the more stable thermodynamic product. Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are often effective.[2]
-
-
Steric Hindrance: Bulky substituents on the ketone can significantly influence the regioselectivity by sterically hindering the formation of the more substituted enamine.
-
The Power of Eaton's Reagent: For achieving high regioselectivity for the 3-unsubstituted indole from a methyl ketone, Eaton's reagent (P₂O₅ in methanesulfonic acid) is an excellent choice.[3] The harshness of this reagent can sometimes lead to degradation, but this can be mitigated by dilution with sulfolane or dichloromethane.[3]
Q2: My Fischer indole synthesis is failing completely or giving very low yields, especially with electron-rich hydrazines. What is happening and how can I fix it?
Reaction failure with electron-donating groups on the arylhydrazine is often due to a competing side reaction: the cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[4] This cleavage is facilitated by the increased electron density, which stabilizes the resulting iminylcarbocation, diverting the reaction from the desired[1][1]-sigmatropic rearrangement.[4]
Troubleshooting Strategies:
-
Choice of Acid: Avoid overly strong acids that can promote N-N bond cleavage. A systematic screening of milder Brønsted or Lewis acids is recommended.
-
Protecting Groups: If the electron-donating group is an amine or alcohol, consider protecting it to modulate its electronic influence during the reaction.
-
Alternative Syntheses: For substrates that are inherently prone to this side reaction, consider an alternative indole synthesis method that does not rely on the[1][1]-sigmatropic rearrangement of an ene-hydrazine.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from α-bromo-acetophenones and an excess of aniline, is notorious for its harsh reaction conditions, often leading to low yields and unpredictable regioselectivity.[5][6]
Q3: My Bischler-Möhlau synthesis is producing a complex mixture of products with a low yield of the desired 2-aryl-indole. How can I improve this reaction?
This is a very common issue. The traditional high temperatures can lead to a cascade of side reactions. Modern modifications can significantly improve the outcome:
-
Microwave-Assisted Synthesis: The use of microwave irradiation offers a dramatic improvement by significantly reducing reaction times and often increasing yields.[7][8][9] This method can be performed solvent-free, making it an environmentally friendlier option.[7][9]
-
Milder Catalysts: Replacing the traditional harsh conditions with milder catalysts like lithium bromide can lead to cleaner reactions and improved yields.[10]
-
One-Pot Procedures: A one-pot variation where a 2:1 mixture of aniline and phenacyl bromide is irradiated can simplify the experimental setup and improve yields.[8][9]
Q4: I am getting a mixture of 2-aryl and 3-aryl indole regioisomers in my Bischler-Möhlau reaction. What controls the regioselectivity?
The regioselectivity of the Bischler-Möhlau synthesis is mechanistically complex and highly substrate-dependent.[11] It can proceed through several competing pathways. The initially formed α-anilino ketone can undergo cyclization to form a 3-aryl-indole, which can then rearrange to the more stable 2-aryl-indole. Alternatively, a second molecule of aniline can react to form an imine intermediate, which then cyclizes to directly give the 2-aryl-indole.[11]
Strategies to Influence Regioselectivity:
-
Substrate Control: The electronic and steric nature of the substituents on both the aniline and the α-bromo-acetophenone can influence which mechanistic pathway is favored. Unfortunately, predicting the outcome without experimental validation can be difficult.
-
Reaction Conditions: As mentioned above, milder conditions (microwave, milder catalysts) can sometimes favor one pathway over others, leading to a cleaner product profile.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[12][13] It generally offers high regioselectivity, but this can be influenced by several factors.
Q5: I am using an unsymmetrical alkyne in my Larock indole synthesis and not getting the expected regioselectivity. What factors control which substituent ends up at the C2 and C3 positions?
The regioselectivity in the Larock synthesis is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[12] While it was initially thought that the less sterically hindered group of the alkyne would be adjacent to the palladium, it is now understood that the larger, more sterically-hindering group generally ends up at the C2 position of the indole.[12] However, electronic effects can also play a significant role.
Key Factors Influencing Regioselectivity:
-
Steric Effects: As mentioned, the bulkier substituent on the alkyne typically directs it to the C2 position.
-
Electronic Effects: With diarylacetylenes, electron-withdrawing groups on one of the aryl rings tend to direct that ring to the C2 position, while electron-donating groups favor the C3 position.[14]
-
Ligands: The choice of phosphine ligand on the palladium catalyst can influence the steric environment around the metal center, thereby affecting the regioselectivity. Bulky phosphine ligands can enhance the steric differentiation between the two alkyne substituents.[13]
-
Additives: The concentration of chloride additives like LiCl is crucial. While one equivalent can be beneficial, an excess can slow down the reaction and potentially lead to side products.[12]
Directing Group Strategies
For challenging substitution patterns that are difficult to achieve with classical methods, a directing group strategy can offer excellent regiocontrol. This involves temporarily installing a functional group that directs a metal catalyst to a specific C-H bond for functionalization.
Q6: I need to synthesize a C4-substituted indole, which is difficult to access via classical methods. Can a directing group strategy help?
Absolutely. Synthesizing C4-substituted indoles is a known challenge. A powerful strategy is to use a directing group at the C3 position. For example, an aldehyde group at C3 can direct a Ruthenium catalyst to functionalize the C4 position with high regioselectivity under mild, open-flask conditions.[1][15] This directing group can then be removed or further functionalized, providing a versatile entry into this class of compounds.
Data-Driven Insights: A Comparative Overview
To aid in your experimental design, the following table summarizes the influence of various parameters on the regioselectivity of the Fischer indole synthesis.
| Ketone Substrate | Acid Catalyst | Temperature | Major Regioisomer | Reference |
| Ethyl methyl ketone | 90% H₃PO₄ | Reflux | 2,3-Dimethylindole | [2] |
| Ethyl methyl ketone | 70% H₂SO₄ | Reflux | 2-Ethyl-3-methylindole | [2] |
| Isopropyl methyl ketone | 90% H₃PO₄ | Reflux | 2,3,3-Trimethyl-3H-indole | [2] |
| Isopropyl methyl ketone | 70% H₂SO₄ | Reflux | 2-Isopropyl-3-methylindole | [2] |
| Methyl ketone | Eaton's Reagent | 80 °C | 3-Unsubstituted indole | [3] |
Visualizing the Pathways
To better understand the concepts discussed, the following diagrams illustrate key decision-making processes and reaction mechanisms.
Caption: A decision tree for selecting an appropriate indole synthesis method.
References
- 1. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Semantic Scholar [semanticscholar.org]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis | Semantic Scholar [semanticscholar.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
preventing degradation of 5-Chloro-7-methyl-1H-indole during experimental procedures
Welcome to the technical support center for 5-Chloro-7-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound during experimental procedures. Our goal is to ensure the integrity of your experiments by minimizing the degradation of this valuable indole derivative.
Introduction to the Stability of this compound
This compound, like many indole derivatives, is an electron-rich aromatic compound, a property that makes it a versatile building block in medicinal chemistry but also renders it susceptible to degradation under certain conditions. The primary sources of degradation are exposure to acidic environments, oxidizing agents, light, and elevated temperatures. Understanding the mechanisms behind this degradation is key to preventing it.
The electron-donating character of the pyrrole ring fused to the benzene ring makes the indole nucleus highly reactive towards electrophiles. The C3 position is particularly nucleophilic and prone to protonation in acidic media, which is often the initiating step in degradation pathways. The chloro- and methyl- substituents on the benzene ring modify the electron density of the molecule but do not fundamentally change this inherent reactivity of the indole core.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation?
A1: The main factors that can cause the degradation of this compound are:
-
Acidic Conditions: The indole ring is highly sensitive to acid. Protonation at the C3 position can lead to dimerization, polymerization, or other unwanted side reactions.[1]
-
Oxidation: Exposure to atmospheric oxygen, especially when heated or in the presence of metal ions, can lead to the formation of colored impurities.[2]
-
Light Exposure: Photodegradation can occur, leading to the formation of radical species and subsequent decomposition. Storing the compound in amber or opaque containers is crucial.[2][3]
-
Elevated Temperatures: While generally stable at room temperature, prolonged exposure to high temperatures (e.g., during high-boiling point solvent reflux) can cause thermal decomposition.[4][5]
Q2: How can I visually assess if my sample of this compound has started to degrade?
A2: A noticeable color change is the most common indicator of degradation. Pure this compound should be a white to off-white solid. The appearance of a pink, red, or brownish hue suggests the formation of oxidative or polymeric impurities.[2] While a slight color change might not significantly affect the purity for some applications, it is a definitive sign of degradation and should be investigated, for instance by HPLC, before use in sensitive experiments.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[2]
-
Light: Keep the compound in a tightly sealed, amber or opaque vial to protect it from light.[2][3]
Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
A4: The indole ring's sensitivity to acidic conditions is a likely cause.[6] Protonation of the indole ring, primarily at the C3 position, can catalyze degradation, leading to the formation of new products that appear as extra peaks in your chromatogram. It is advisable to use a mobile phase with a neutral or mildly acidic pH to prevent on-column or in-solution degradation.
Q5: My reaction yield is lower than expected when using an oxidizing agent. Could the this compound be degrading?
A5: Yes, this is a strong possibility. The electron-rich indole nucleus is readily oxidized.[6] Common oxidizing agents can react with the indole ring, leading to various oxidation products and thereby reducing the yield of your desired reaction. If your synthesis involves an oxidation step, it is critical to carefully control the reaction conditions (e.g., temperature, stoichiometry of the oxidant) to minimize the degradation of the indole core.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound during experimental procedures.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound (Pink/Brown) | Oxidation due to improper storage (exposure to air and/or light). | Discard the discolored solid if purity is critical. For future prevention, store the compound in a tightly sealed amber vial under an inert atmosphere (N₂ or Ar) at -20°C.[2] |
| Appearance of multiple peaks in HPLC analysis of a "pure" standard | 1. On-column degradation due to acidic mobile phase. 2. Degradation in solution prior to injection. 3. Photodegradation if the sample was left exposed to light. | 1. Adjust the mobile phase to a neutral or near-neutral pH. 2. Prepare solutions fresh and analyze them promptly. If storage is necessary, keep solutions at low temperatures in the dark. 3. Use amber autosampler vials or protect the samples from light. |
| Low or inconsistent yields in acid-catalyzed reactions | Degradation of the starting material or product by the acid catalyst. | Use the mildest possible acid catalyst. Maintain a low reaction temperature. Minimize the reaction time. Consider using a non-acidic alternative if available. |
| Formation of insoluble material during reaction work-up | Polymerization of the indole, often initiated by strong acids or heat. | Avoid unnecessarily high concentrations of strong acids. Ensure adequate temperature control throughout the reaction and work-up. |
| Baseline drift or ghost peaks in HPLC | Contamination of the HPLC system with degradation products from previous runs. | Flush the column and system with a strong solvent (e.g., isopropanol) to remove adsorbed compounds.[7][8][9][10] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to maintain its purity and stability.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with a delivery system
-
Spatula
-
-20°C freezer
Procedure:
-
If received in a non-amber container, promptly transfer the solid this compound to a clean, dry amber glass vial.
-
Place the vial in a desiccator or glove box to minimize moisture exposure.
-
Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds to displace any air.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a -20°C freezer.
-
When retrieving the compound for use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Protocol 2: Preparation of a Stock Solution for Biological Assays
This protocol provides a method for preparing a stock solution of this compound with minimized risk of degradation.
Materials:
-
This compound
-
Anhydrous, high-purity solvent (e.g., DMSO, DMF)
-
Amber glass vial with a PTFE-lined septum cap
-
Syringes and needles
-
Inert gas source
Procedure:
-
Accurately weigh the desired amount of this compound in the amber vial.
-
Seal the vial with the septum cap.
-
Flush the vial with inert gas using a needle connected to the gas source and a second needle as an outlet.
-
Using a syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Gently swirl or sonicate the vial until the compound is completely dissolved.
-
For storage, wrap the vial in aluminum foil for extra light protection and store at -20°C.
-
When preparing dilutions for experiments, use pre-chilled buffers or media and keep the solutions on ice as much as possible.
Visualizing Degradation Pathways and Prevention
Diagram 1: Key Factors in the Degradation of this compound
Caption: Factors leading to the degradation of this compound and corresponding preventative measures.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for conducting forced degradation studies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-7-methyl-1H-indole
Welcome to the technical support center for the synthesis of 5-Chloro-7-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may encounter at the bench. Our focus is on providing logical, field-tested solutions to common problems, grounded in established chemical principles.
The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and the Fischer indole synthesis, first reported in 1883, remains one of the most robust and versatile methods for their preparation.[1][2][3] This guide will center on optimizing this classical reaction for the specific synthesis of this compound, a valuable intermediate in drug discovery.
Core Reaction Pathway: The Fischer Indole Synthesis
The most common route to this compound is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[1] The key starting materials are (4-chloro-2-methylphenyl)hydrazine and a suitable carbonyl compound, typically pyruvic acid or its ester, to generate the indole-2-carboxylic acid intermediate, which can then be decarboxylated.
The overall transformation is as follows:
-
Hydrazone Formation: (4-chloro-2-methylphenyl)hydrazine reacts with pyruvic acid to form the corresponding phenylhydrazone.
-
Acid-Catalyzed Cyclization: The phenylhydrazone, in the presence of an acid catalyst, undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form this compound-2-carboxylic acid.[3]
-
Decarboxylation: The resulting carboxylic acid is heated to eliminate CO2, yielding the final product, this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Q1: My reaction yield is extremely low, or I'm observing a complete failure of the reaction. What are the primary causes?
A1: Low to no yield in a Fischer indole synthesis is a common but solvable problem. The issue typically stems from one of four areas:
-
Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. Some hydrazones are also unstable and can decompose upon isolation.[5]
-
Solution: Consider forming the hydrazone in situ by adding the (4-chloro-2-methylphenyl)hydrazine and pyruvic acid directly to the acidic reaction medium. This avoids isolating a potentially unstable intermediate.[3]
-
-
Dominant N-N Bond Cleavage: This is a major competing side reaction.[5] The ene-hydrazine intermediate, critical for the desired rearrangement, can instead undergo heterolytic cleavage of the N-N bond. This pathway is often favored by electron-donating groups on the phenylhydrazine ring.[6] While the 7-methyl group is electron-donating, the 5-chloro group is electron-withdrawing, creating a nuanced electronic effect.
-
Solution: Employ a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) and reduce the reaction temperature. This can disfavor the N-N cleavage pathway, which often has a higher activation energy.[5]
-
-
Product Degradation: Indoles can be sensitive to harsh acidic conditions and high temperatures, leading to polymerization or other decomposition pathways. Your desired product might be forming and then immediately degrading.[5]
-
Solution: Use the mildest possible reaction conditions. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Failed Cyclization/[4][4]-Sigmatropic Rearrangement: The key rearrangement step is acid-catalyzed and requires sufficient thermal energy.
-
Solution: If you suspect the reaction is stalling, a stronger acid or higher temperature may be necessary. However, this must be balanced against the risk of degradation. Switching from a Brønsted acid to a Lewis acid like zinc chloride (ZnCl₂) can sometimes promote cyclization more effectively.[1][7]
-
Q2: My reaction stalls, and I recover a significant amount of the (4-chloro-2-methylphenyl)hydrazine starting material. How can I drive the reaction to completion?
A2: Recovering starting material indicates that the activation energy for the key cyclization step is not being overcome. Consider the following adjustments:
-
Increase Acid Strength: The reaction is acid-catalyzed. If you are using a weak acid like acetic acid, switching to a stronger catalyst like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂ can significantly increase the reaction rate.[5][8]
-
Increase Reaction Temperature: The[4][4]-sigmatropic rearrangement is often the rate-limiting step and is highly temperature-dependent. Gradually increasing the reaction temperature in 10-20°C increments can help push the reaction to completion. Be mindful of potential side reactions at higher temperatures.[5]
-
Ensure Purity of Reactants: Impurities in either the hydrazine or the carbonyl compound can inhibit the catalyst or lead to undesired side reactions. Ensure your starting materials are of high purity.
-
Solvent Choice: The solvent can influence the effective acidity of the catalyst and the solubility of intermediates.[9] If using a non-polar solvent like toluene, switching to a polar solvent like acetic acid (which also serves as the catalyst) or a high-boiling solvent like sulfolane may be beneficial.[9]
Q3: My crude product is a dark, tarry substance that is difficult to purify by column chromatography. What are my options?
A3: The formation of colored, polymeric materials is common in Fischer indole syntheses, often due to the harsh acidic conditions.
-
Aqueous Workup: Before extraction, ensure the acidic catalyst is completely neutralized. Quench the reaction mixture in an ice-cold basic solution (e.g., NaHCO₃ or NaOH solution) and then extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This removes the bulk of the acid and prevents further degradation on the silica gel column.
-
Activated Carbon Treatment: Dissolve the crude product in a solvent like ethyl acetate or acetone and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This can effectively remove many colored, high-molecular-weight impurities.
-
Crystallization: If possible, crystallization is an excellent alternative to chromatography for purification. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., toluene, heptane/ethyl acetate mixture) and allowing it to cool slowly.
-
Chromatography Optimization: If chromatography is unavoidable, consider using a less acidic stationary phase like neutral alumina instead of silica gel. Alternatively, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%).
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4: Besides the starting materials and the desired product, several side products can form:
-
4-Chloro-2-methylaniline: This arises from the N-N bond cleavage side reaction and is a very common impurity.[6]
-
Aldol Condensation Products: If using a ketone or aldehyde that can enolize, self-condensation can occur under acidic conditions, consuming your starting material.[5] This is less of an issue with pyruvic acid.
-
Regioisomers: This is a concern when using unsymmetrical ketones. With pyruvic acid, this is not an issue, but if an alternative ketone is used, the formation of two different indole regioisomers is possible.[10]
Optimization of Reaction Conditions
The choice of catalyst and solvent is critical for maximizing yield and minimizing impurities. The following table summarizes common conditions and their impact.
| Catalyst | Common Solvent(s) | Temperature Range (°C) | Advantages | Potential Issues |
| Zinc Chloride (ZnCl₂)[11] | Ethanol, Acetic Acid, Toluene | 80-120 | Effective Lewis acid, widely used, moderate conditions. | Can be hygroscopic, requires anhydrous conditions for best results. |
| Polyphosphoric Acid (PPA)[1] | None (acts as solvent) | 80-150 | Strong acid, often gives high conversion. | Highly viscous, difficult to work with, can cause charring/degradation. |
| Acetic Acid (AcOH)[7] | None (acts as solvent) | 80-118 (reflux) | Mild, acts as both catalyst and solvent, easy workup. | May not be strong enough for less reactive substrates, leading to slow reactions. |
| p-Toluenesulfonic Acid (p-TsOH)[1] | Toluene, Xylene | 80-140 | Strong Brønsted acid, easy to handle solid. | Requires removal of water (Dean-Stark trap) to drive reaction. |
| Solvent-Free[12] | ZnCl₂, other solid acids | 100-180 | "Green" approach, can be very efficient. | Can lead to localized overheating and degradation if not controlled well. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a decision-making process for optimizing the synthesis.
Caption: Fig 1. Troubleshooting workflow for the Fischer indole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound-2-carboxylic acid
-
Reagents:
-
(4-chloro-2-methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous ethanol (5 mL per gram of hydrazine).
-
Add pyruvic acid (1.1 eq) to the suspension and stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.
-
Carefully add anhydrous zinc chloride (1.5 eq) in portions. The mixture may become warm.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.
-
A precipitate should form. If not, adjust the pH to ~2-3 with 1M HCl.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This crude product is this compound-2-carboxylic acid.
-
Protocol 2: Decarboxylation to this compound
-
Reagents:
-
Crude this compound-2-carboxylic acid
-
Quinoline
-
Copper powder (optional, catalyst)
-
-
Procedure:
-
Place the crude this compound-2-carboxylic acid in a round-bottom flask.
-
Add quinoline (2-3 mL per gram of acid) and a catalytic amount of copper powder.
-
Heat the mixture in an oil bath to 200-220°C. Vigorous evolution of CO₂ should be observed.
-
Maintain the temperature until gas evolution ceases (typically 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 2M HCl (to remove quinoline), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by crystallization.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 3. testbook.com [testbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 5-Chloro-7-methyl-1H-indole
Welcome to the technical support guide for the synthesis of 5-Chloro-7-methyl-1H-indole. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indole intermediate. The indole scaffold is a cornerstone in medicinal chemistry, and this particular derivative presents unique challenges, especially during scale-up.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prominent and industrially relevant methods for synthesizing substituted indoles like this compound are the Fischer Indole Synthesis and the Bartoli Indole Synthesis.
-
Fischer Indole Synthesis: This is a classic and widely used method that involves the acid-catalyzed thermal cyclization of an arylhydrazone.[2][3] For this specific target, the reaction would start with (4-chloro-2-methylphenyl)hydrazine and a suitable ketone or aldehyde, which form the hydrazone intermediate in situ or in a preceding step. The choice of acid catalyst (Brønsted or Lewis acids) is critical and can range from HCl and H₂SO₄ to ZnCl₂ and polyphosphoric acid (PPA).[2][4]
-
Bartoli Indole Synthesis: This method is particularly effective for the synthesis of 7-substituted indoles.[5][6] It involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[7] For your target molecule, the starting material would be 1-chloro-3-methyl-2-nitrobenzene. The presence of the methyl group at the ortho position to the nitro group is advantageous, as it sterically facilitates the key[5][5]-sigmatropic rearrangement required for product formation.[5][8]
Q2: Which synthesis route is better suited for large-scale production?
Choosing a route for scale-up involves a trade-off between starting material cost, reaction safety, robustness, and purification ease.
| Factor | Fischer Indole Synthesis | Bartoli Indole Synthesis |
| Starting Materials | Phenylhydrazines can be unstable; ketones/aldehydes are generally accessible. | Nitroarenes are typically stable and available. Vinyl Grignard reagents are moisture-sensitive and require careful handling. |
| Reaction Conditions | Often requires high temperatures and strong acids, which can be corrosive and lead to byproduct formation.[4][9] | Requires cryogenic temperatures (-20 to 0 °C) and strictly anhydrous conditions.[7] The use of 3+ equivalents of a Grignard reagent can be costly.[5] |
| Safety Concerns | High temperatures and strong acids pose corrosion risks. Potential for runaway reactions if exotherms are not controlled. | Large-scale handling of pyrophoric Grignard reagents. Quenching of excess Grignard can be highly exothermic. |
| Byproducts/Purification | Can generate regioisomers and degradation products, complicating purification.[10] | Generally cleaner, with fewer byproducts if conditions are well-controlled. Purification is often more straightforward. |
| Recommendation | Often preferred due to lower cost of reagents and simpler equipment (no cryogenics). However, it requires significant process optimization to control byproducts and ensure safety. | Excellent for regioselectivity for 7-substituted indoles.[11] May be chosen if the Fischer route fails or gives inseparable isomers, despite higher reagent costs and more demanding conditions. |
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific, common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My Fischer indole synthesis of this compound is failing or providing a yield below 30%. What are the most common causes?
This is a frequent challenge in Fischer indolizations.[9] A systematic diagnosis is key. The causes often trace back to the catalyst, reaction conditions, or starting material stability.
Systematic Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Detailed Causal Analysis:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount.[2][4] Too weak an acid may not facilitate the key[5][5]-sigmatropic rearrangement efficiently. Conversely, an excessively strong or concentrated acid at high temperatures can promote N-N bond cleavage in the hydrazone intermediate, leading to aniline byproducts, or cause polymerization of the electron-rich indole product.[3][10][12]
-
Actionable Insight: Screen a panel of catalysts. Polyphosphoric acid (PPA) is often effective for challenging cyclizations as it serves as both catalyst and solvent. Lewis acids like ZnCl₂ can be milder and sometimes more effective than Brønsted acids.[4]
-
-
Substituent Effects & N-N Bond Cleavage: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring heterolytic N-N bond cleavage over the desired cyclization.[12][13] While your target doesn't have substituents derived from the carbonyl partner, the inherent electronics of the phenylhydrazine play a role.
-
Actionable Insight: Monitor your reaction by TLC or LC-MS for the appearance of 4-chloro-2-methylaniline, a tell-tale sign of N-N bond cleavage.[12] If this is a major pathway, switching to a milder Lewis acid catalyst or lowering the reaction temperature may disfavor this side reaction.
-
-
Purity of Starting Materials: Phenylhydrazines are notoriously prone to oxidation. Impurities in either the (4-chloro-2-methylphenyl)hydrazine or the carbonyl partner can inhibit the catalyst or introduce competing side reactions.[4][14]
-
Actionable Insight: Always use freshly purified starting materials. Verify the purity of your hydrazine by NMR before use. If it has discolored (often pink or brown), it has likely oxidized and should be purified or discarded.
-
Q: My Bartoli synthesis is sluggish and gives a complex mixture. What should I check first?
The Bartoli synthesis is powerful but highly sensitive to reaction parameters. Failure usually points to issues with the Grignard reagent or reaction environment.
-
Grignard Reagent Quality and Stoichiometry: The reaction requires a minimum of three equivalents of the vinyl Grignard reagent when starting from a nitroarene.[5] The first equivalent reduces the nitro group to a nitroso group, the second adds to the nitroso intermediate, and the third acts as a base to facilitate the final aromatization.[6][8][11] Using old or poorly titrated Grignard reagent is a common cause of failure.
-
Actionable Insight: Use a freshly prepared or recently purchased vinyl Grignard reagent. Perform a titration (e.g., with I₂) to accurately determine its concentration before use. Ensure you are using at least 3.0 equivalents, and consider a slight excess (3.2-3.5 eq) on scale-up to account for any adventitious moisture.
-
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react rapidly with water and other protic sources.
-
Actionable Insight: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents (like THF) from a solvent purification system or a freshly opened bottle. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire process, from reagent transfer to reaction quenching.[14]
-
-
Temperature Control: The initial addition of the Grignard reagent is typically performed at low temperatures (-40 °C to 0 °C) to control the reaction rate and prevent side reactions.[7][11]
-
Actionable Insight: Use a cryostat or a well-maintained cooling bath (e.g., dry ice/acetone) to ensure the temperature does not exceed the recommended range during the Grignard addition.
-
Issue 2: Byproduct Formation and Purification Challenges
Q: My reaction produces the desired product, but TLC and NMR show significant impurities. What are the likely byproducts and how can I minimize them?
Byproduct formation is the primary challenge in scaling up indole syntheses. Identifying the byproducts is the first step to mitigating them.
Common Byproducts in the Fischer Synthesis:
| Byproduct Type | Cause | Mitigation Strategy |
| Regioisomers | Use of an unsymmetrical ketone (e.g., 2-butanone) can lead to cyclization at two different positions. | Use a symmetrical ketone if possible. If not, choice of acid catalyst can sometimes influence regioselectivity.[9] Purification will be required. |
| Aniline Derivatives | N-N bond cleavage of the hydrazone intermediate, promoted by harsh acidic conditions.[10][12] | Use a milder catalyst (e.g., ZnCl₂), lower the reaction temperature, and minimize reaction time. |
| Polymeric Materials | Acid-catalyzed polymerization of the electron-rich indole product. | Lower the reaction temperature, use the minimum effective amount of acid, and quench the reaction as soon as it reaches completion. |
Q: Purification by column chromatography is difficult and results in product loss. Are there better methods?
Purification is a critical bottleneck in scaling up. While column chromatography is the workhorse in the lab, it is often impractical and expensive at a larger scale.[10][15]
-
Recrystallization: This is the most scalable and cost-effective purification method for solid products.[10][16]
-
Actionable Insight: Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate). The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
-
Product Instability on Silica: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[9]
-
Actionable Insight: If chromatography is unavoidable, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% TEA in your eluent). Alternatively, use a different stationary phase like alumina.
-
Issue 3: Scale-Up Specific Challenges
Q: My process works well at 1g scale, but I'm facing issues at 100g. What should I be aware of?
Scaling up introduces new variables related to heat and mass transfer.
-
Exotherm Control: Both the Fischer and Bartoli syntheses can be highly exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature spike and runaway reaction in a large reactor.
-
Actionable Insight: Use a jacketed reactor with controlled heating and cooling. For highly exothermic steps (like quenching a Grignard reaction or the Fischer cyclization itself), add the reagent slowly and subsurface to ensure rapid mixing and heat dissipation. Consider a reaction calorimeter study to understand the thermal profile before moving to the pilot scale.
-
-
Mixing and Mass Transfer: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to increased byproduct formation.
-
Actionable Insight: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type, baffle design) for the viscosity of your reaction medium. The speed of agitation (RPM) will need to be optimized for the larger volume.
-
Experimental Protocol: Fischer Indole Synthesis of this compound
Disclaimer: This is a generalized protocol based on established methodologies.[1] It must be optimized and validated for your specific equipment and safety procedures.
Reaction Mechanism Overview
Caption: Key stages of the Fischer indole synthesis mechanism.
Procedure:
-
Hydrazone Formation (Optional Pre-step):
-
To a solution of (4-chloro-2-methylphenyl)hydrazine (1.0 eq) in ethanol, add the desired carbonyl partner (e.g., acetone, 1.1 eq).
-
Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours.
-
The resulting hydrazone may precipitate and can be filtered, or the mixture can be carried forward directly.
-
-
Indolization/Cyclization:
-
Charge a suitable reactor with polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine).
-
Heat the PPA to 80-90 °C with vigorous stirring.
-
Slowly add the (4-chloro-2-methylphenyl)hydrazone (or the mixture from step 1, after removing the ethanol) to the hot PPA over 30-60 minutes, ensuring the internal temperature does not exceed 120 °C.
-
After the addition is complete, maintain the temperature at 110-120 °C and monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 1-3 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to ~70 °C.
-
Very carefully and slowly, pour the viscous mixture onto crushed ice with rapid stirring. Caution: This is a highly exothermic quench.
-
The product will likely precipitate as a solid. Stir the slurry for 1 hour until all the PPA is dissolved.
-
Neutralize the aqueous slurry with a base (e.g., 50% NaOH solution) to pH 7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
The Emergence of 5-Chloro-Indole Derivatives as Dual EGFR/BRAF Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase represent two of the most critical and intensely studied oncogenic drivers. Their aberrant activation is a hallmark of numerous malignancies, prompting the development of specific kinase inhibitors that have transformed patient outcomes. This guide provides a comparative analysis of an emerging class of 5-chloro-indole derivatives against established EGFR and BRAF inhibitors, offering a synthesis of their biochemical potency, cellular activity, and the experimental methodologies underpinning their evaluation.
It is important to note that while this guide focuses on the promising 5-chloro-indole scaffold, specific experimental data for 5-Chloro-7-methyl-1H-indole as a kinase inhibitor is not publicly available. The analysis herein is based on closely related 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which have shown potent inhibitory activity.
The Rationale for Dual EGFR and BRAF Inhibition
The EGFR and BRAF kinases are central nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, a cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in EGFR or BRAF, leads to uncontrolled cell growth and tumor progression.[2][3]
-
EGFR , a receptor tyrosine kinase, is frequently overexpressed or mutated in non-small cell lung cancer (NSCLC), colorectal cancer, and other epithelial tumors.[4]
-
BRAF , a downstream effector of EGFR signaling, is mutated in approximately 50% of melanomas, with the V600E mutation being the most common.[3]
Given the crosstalk and potential for resistance mechanisms involving both kinases, the development of dual inhibitors presents a compelling therapeutic strategy.
A New Frontier: 5-Chloro-Indole Derivatives
Recent research has highlighted the potential of 5-chloro-indole derivatives as potent inhibitors of both EGFR and BRAF kinases.[5] Specifically, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated significant antiproliferative activity and inhibitory effects on both wild-type and mutant forms of these enzymes.[5]
Comparative Analysis of Kinase Inhibitory Potency
The following tables provide a comparative overview of the in vitro potency of 5-chloro-indole derivatives against established EGFR and BRAF inhibitors. It is crucial to consider the specific experimental contexts, such as the cell lines and assay conditions, when interpreting these values.
Table 1: Comparative Inhibitory Activity against EGFR
| Compound/Drug | Target | IC50 (nM) | Cell Line/Assay Conditions |
| 5-Chloro-indole-2-carboxylate (3e) | EGFR | 68 | EGFR-TK assay[5] |
| 5-Chloro-indole-2-carboxylate (3b) | EGFR | 74 | EGFR-TK assay[5] |
| Erlotinib | EGFR | 80 | EGFR-TK assay[5] |
| Gefitinib | EGFR (Wild Type) | >1000 | In vitro modeling[6] |
| Osimertinib | EGFR (Exon 19 deletion) | 23 | PC-9 cells[7] |
| 5-Chloro-indole-2-carboxamide (5f) | EGFR T790M | 9.5 ± 2 | HTRF KinEASE-TK assay[8] |
| 5-Chloro-indole-2-carboxamide (5g) | EGFR T790M | 11.9 ± 3 | HTRF KinEASE-TK assay[8] |
| Osimertinib | EGFR T790M | 8 ± 2 | HTRF KinEASE-TK assay[8] |
| Osimertinib | EGFR L858R + T790M | 4.6 | H1975 cells[7] |
Table 2: Comparative Inhibitory Activity against BRAF
| Compound/Drug | Target | IC50 (nM) | Cell Line/Assay Conditions |
| 5-Chloro-indole-2-carboxylate (3e) | BRAF V600E | 35 | In vitro anti-BRAF V600E assay[9] |
| 5-Chloro-indole-2-carboxylate (3a-d) | BRAF V600E | 42-67 | In vitro anti-BRAF V600E assay[9] |
| Vemurafenib | BRAF V600E | 31 | Biochemical assay[2] |
| Dabrafenib | BRAF V600E | - | Selective inhibitor[10] |
Table 3: Comparative Antiproliferative Activity (GI50/IC50)
| Compound/Drug | Cell Line | GI50/IC50 (nM) |
| 5-Chloro-indole-2-carboxylate derivatives (3a-e) | Various Cancer Cell Lines | 29-78 (GI50)[5] |
| 5-Chloro-indole-2-carboxamide (5f) | Various Cancer Cell Lines | 29 (GI50)[11] |
| Erlotinib | Various Cancer Cell Lines | 33 (GI50)[11] |
| 5-Chloro-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | 960 (IC50)[5] |
| 5-Chloro-indole-2-carboxylate (3b) | LOX-IMVI (Melanoma) | 1120 (IC50)[5] |
| Vemurafenib | A375M (Melanoma) | 31.9 (IC50)[12] |
Experimental Methodologies: A Closer Look
The evaluation of kinase inhibitors relies on a suite of robust in vitro and cell-based assays. The following protocols provide a detailed framework for the comparative assessment of compounds like the 5-chloro-indole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction. The principle lies in the conversion of ADP to ATP, which then drives a luciferase-mediated luminescence reaction.[13]
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., 5-chloro-indole derivative) and reference inhibitors in an appropriate buffer.
-
Dilute the purified kinase (e.g., EGFR, BRAF V600E) to the desired concentration in kinase reaction buffer.
-
Prepare a mixture of the kinase-specific substrate and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor, followed by the diluted kinase.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30 minutes at room temperature.[13]
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[14][15]
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., A549 for EGFR, A375M for BRAF V600E) in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and reference inhibitors for a specified duration (e.g., 72 hours).[16]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blotting for Downstream Signaling
Western blotting is employed to detect the phosphorylation status of key downstream proteins in the EGFR/BRAF signaling pathway, such as ERK. A decrease in the phosphorylation of these proteins upon inhibitor treatment indicates target engagement and pathway inhibition.[17]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance [mdpi.com]
- 13. promega.com [promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Oncology Study: Evaluating the Anticancer Efficacy of 5-Chloro-7-methyl-1H-indole and Its Analogs
In the landscape of oncological research, the indole scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents.[1][2][3] Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel anticancer compounds.[4] This guide presents a comparative analysis of the anticancer activity of 5-Chloro-7-methyl-1H-indole and a series of its rationally designed analogs. Through a systematic evaluation of their effects on cancer cell proliferation, apoptosis, and cell cycle progression, we aim to elucidate key structure-activity relationships and identify promising candidates for further preclinical development.
The rationale for focusing on the this compound core stems from the known contribution of halogenation and alkylation to the pharmacological profile of indole derivatives.[5] Halogens can enhance membrane permeability and metabolic stability, while methyl groups can influence binding affinity and selectivity. This study, therefore, explores how modifications at various positions of the indole ring impact its anticancer efficacy.
Comparative Antiproliferative Activity
The initial screening of novel compounds in cancer research invariably involves assessing their ability to inhibit the growth of cancer cell lines.[6][7] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates greater potency.
Here, we compare the in vitro antiproliferative activity of this compound (the parent compound) and its analogs against a panel of human cancer cell lines representing different tumor types. The data, summarized in Table 1, was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.[6][8]
Table 1: Comparative IC50 Values (µM) of this compound and its Analogs Across Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| This compound (Parent) | 15.8 ± 1.2 | 22.5 ± 1.8 | 18.3 ± 1.5 | 25.1 ± 2.0 |
| Analog A (N-substitution) | 8.2 ± 0.7 | 12.1 ± 1.0 | 9.5 ± 0.8 | 14.3 ± 1.1 |
| Analog B (C2-substitution) | 5.4 ± 0.4 | 7.9 ± 0.6 | 6.1 ± 0.5 | 9.2 ± 0.7 |
| Analog C (C3-substitution) | 10.5 ± 0.9 | 15.3 ± 1.3 | 12.8 ± 1.1 | 18.7 ± 1.6 |
| Doxorubicin (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that specific structural modifications significantly enhance the anticancer potency of the parent compound. Notably, substitutions at the C2 position (Analog B) yielded the most potent derivatives across all tested cell lines. N-substitution (Analog A) also led to a marked improvement in activity, while modifications at the C3 position (Analog C) resulted in a more modest enhancement. This structure-activity relationship (SAR) analysis suggests that the C2 position is a critical locus for interaction with the biological target.[2][9]
Mechanistic Insights: Induction of Apoptosis
A crucial hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[10][11] To investigate whether the observed antiproliferative effects are mediated by apoptosis, we performed an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[13]
Table 2: Quantification of Apoptosis in A549 Lung Cancer Cells Treated with Indole Analogs
| Treatment (at IC50 concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 15.4 ± 1.2 | 8.2 ± 0.7 |
| Analog A | 28.9 ± 2.5 | 15.6 ± 1.3 |
| Analog B | 45.2 ± 3.8 | 22.1 ± 1.9 |
| Analog C | 20.1 ± 1.7 | 11.5 ± 1.0 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
The data clearly demonstrate that the analogs, particularly Analog B, are potent inducers of apoptosis. The significant increase in both early and late apoptotic cell populations following treatment with Analog B correlates with its superior antiproliferative activity. This suggests that the enhanced cytotoxicity of these analogs is, at least in part, due to their ability to effectively trigger the apoptotic cascade. The Nomenclature Committee on Cell Death (NCCD) recommends using more than one assay to confirm apoptosis.[14]
Impact on Cell Cycle Progression
Cancer is fundamentally a disease of uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle.[15] Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[1][16] To assess the impact of our indole derivatives on cell cycle distribution, we employed flow cytometry with propidium iodide (PI) staining.[17] PI stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]
Table 3: Cell Cycle Distribution of HCT116 Colon Cancer Cells After Treatment with Indole Analogs
| Treatment (at IC50 concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.2 ± 4.1 | 28.7 ± 2.5 | 16.1 ± 1.4 |
| This compound | 65.8 ± 5.0 | 20.1 ± 1.8 | 14.1 ± 1.3 |
| Analog A | 70.3 ± 5.5 | 15.4 ± 1.3 | 14.3 ± 1.2 |
| Analog B | 75.1 ± 6.2 | 10.2 ± 0.9 | 14.7 ± 1.3 |
| Analog C | 68.2 ± 5.3 | 18.5 ± 1.6 | 13.3 ± 1.1 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Treatment with the indole derivatives led to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This G0/G1 arrest was most pronounced with Analog B, indicating a potent inhibitory effect on cell cycle progression at the G1 checkpoint. This mechanism prevents the cancer cells from entering the DNA synthesis (S) phase, ultimately halting their proliferation.[15]
Experimental Protocols
To ensure the reproducibility and validity of our findings, detailed experimental protocols are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.[19]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indole compounds for 72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.[12]
-
Cell Treatment: Treat cells with the indole compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.[20]
-
Cell Treatment: Treat cells with the indole compounds at their IC50 concentrations for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[18][20]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caption: Workflow for the cell cycle analysis using PI staining.
Signaling Pathway Insights
Indole derivatives are known to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.[1][16][21] Based on the observed G0/G1 cell cycle arrest and induction of apoptosis, it is plausible that the this compound analogs, particularly Analog B, may target key regulators of the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs) and the Bcl-2 family of proteins.[4][9] Further investigation into the specific molecular targets is warranted to fully elucidate their mechanism of action.
Caption: Postulated mechanism of action for Analog B.
Conclusion
This comparative study highlights the potential of this compound derivatives as a promising class of anticancer agents. The structure-activity relationship analysis revealed that substitution at the C2 position of the indole ring is particularly favorable for enhancing antiproliferative activity. The most potent analog, Analog B, demonstrated significant induction of apoptosis and G0/G1 cell cycle arrest in cancer cells. These findings provide a strong foundation for the further optimization and development of this chemical scaffold to yield novel and effective cancer therapeutics. Future studies should focus on in vivo efficacy, toxicity profiling, and the precise identification of the molecular targets of these promising compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanocellect.com [nanocellect.com]
- 16. researchgate.net [researchgate.net]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of 5-Chloro-7-methyl-1H-indole Using Control Compounds
In the landscape of oncology drug discovery, the validation of a novel chemical entity's anticancer potential is a critical first step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro anticancer activity of a promising indole derivative, 5-Chloro-7-methyl-1H-indole. Our approach is anchored in the principles of scientific integrity, employing a self-validating experimental design that benchmarks the compound's performance against established anticancer agents.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways.[4][5] This guide will delineate a systematic approach to not only quantify the cytotoxic effects of this compound but also to elucidate its potential mechanism of action through carefully selected comparative assays.
The Imperative of Controls in Anticancer Drug Screening
The inclusion of appropriate controls is the bedrock of any robust biological experiment. In the context of anticancer drug screening, controls serve several critical functions:
-
Vehicle Control: Many novel compounds are hydrophobic and require a solvent, such as dimethyl sulfoxide (DMSO), for solubilization.[6][7] A vehicle control, consisting of cells treated with the same concentration of the solvent used to deliver the test compound, is essential to distinguish the biological effects of the compound from those of the solvent itself.[8][9] It has been observed that DMSO can, in some instances, influence cell growth and other cellular processes.[6][10]
-
Positive Controls: The use of well-characterized, FDA-approved anticancer drugs as positive controls provides a benchmark for the potency and efficacy of the novel compound. The choice of positive controls should ideally be guided by the suspected mechanism of action of the test compound. For a novel indole derivative, a logical starting point is to compare its activity against agents with diverse mechanisms. In this guide, we will utilize:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to DNA damage and apoptosis.[11][12][13][][15]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and the induction of apoptosis.[16][17][18][19][20]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[21][][23][24][25]
-
The following diagram illustrates the fundamental experimental design for validating the anticancer activity of our test compound.
Caption: Experimental workflow for validating anticancer activity.
Materials and Methods
Cell Line Selection
The choice of cancer cell lines is a critical determinant of the relevance of in vitro findings.[26][27][28] A rational approach involves selecting cell lines from different cancer types to assess the breadth of the compound's activity. Furthermore, utilizing publicly available databases can aid in selecting cell lines with specific genetic backgrounds that may influence drug response.[29] For this guide, we propose the use of a panel of well-characterized human cancer cell lines, such as:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
Panc-1: Pancreatic carcinoma
Cytotoxicity Assays: Quantifying the Effect on Cell Viability
The initial step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency. We will employ two robust and widely used colorimetric assays to determine the IC50 values.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[30] The amount of formazan produced is proportional to the number of viable cells.[31][32]
Experimental Protocol: MTT Assay [33]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the positive control drugs (Doxorubicin, Cisplatin, Paclitaxel). Include vehicle (DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
The SRB assay is a colorimetric assay that relies on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[34][35] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of cells.[36][37]
Experimental Protocol: SRB Assay [34][38]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium. Air dry the plates completely.
-
SRB Staining: Add SRB solution (0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization of Bound Dye: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
Apoptosis Assay: Unveiling the Mechanism of Cell Death
A critical aspect of anticancer drug validation is to determine whether the compound induces programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[39][40] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[39]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [41]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of this compound and positive controls for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Necrotic cells: Annexin V-FITC negative and PI positive
-
The following diagram illustrates the principle of the Annexin V-FITC/PI apoptosis assay.
Caption: Principle of Annexin V/PI apoptosis detection.
Expected Results and Data Presentation
The quantitative data obtained from the cytotoxicity and apoptosis assays should be presented in a clear and concise manner to facilitate comparison between this compound and the control compounds.
Cytotoxicity Data
The IC50 values for each compound against the panel of cancer cell lines should be summarized in a table.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | Panc-1 IC50 (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Paclitaxel | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Apoptosis Data
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) from the flow cytometry analysis should be presented in a table for a representative cell line.
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] |
| Paclitaxel | [Insert Data] | [Insert Data] | [Insert Data] |
Discussion and Interpretation
The comparative analysis of the data will provide valuable insights into the anticancer potential of this compound.
-
Potency and Selectivity: A comparison of the IC50 values of this compound with those of the positive controls will establish its relative potency. Differential activity across the cell line panel may suggest selectivity towards certain cancer types.
-
Mechanism of Action: The apoptosis assay results will indicate whether the observed cytotoxicity is due to the induction of programmed cell death. If this compound induces a significant increase in the percentage of apoptotic cells, similar to the positive controls, it would strongly suggest an apoptosis-mediated mechanism of action. Further mechanistic studies could then be designed to explore the specific apoptotic pathway involved (intrinsic vs. extrinsic). For instance, some indole derivatives are known to induce apoptosis and inhibit tubulin polymerization, similar to paclitaxel.[4]
Conclusion
This guide provides a robust and scientifically sound framework for the initial in vitro validation of the anticancer activity of this compound. By employing a panel of diverse cancer cell lines and comparing the compound's effects against well-characterized anticancer drugs, researchers can obtain reliable and reproducible data on its potency and mechanism of action. The systematic approach outlined herein, with its emphasis on appropriate controls and validated assays, will enable a confident assessment of the therapeutic potential of this novel indole derivative and guide future preclinical development.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
- 15. researchgate.net [researchgate.net]
- 16. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 17. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 19. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 23. Paclitaxel - Wikipedia [en.wikipedia.org]
- 24. droracle.ai [droracle.ai]
- 25. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
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- 29. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. atcc.org [atcc.org]
- 33. pdf.benchchem.com [pdf.benchchem.com]
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- 35. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 36. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 38. bio-protocol.org [bio-protocol.org]
- 39. Annexin V-FITC Kit Protocol [hellobio.com]
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- 41. resources.novusbio.com [resources.novusbio.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-7-methyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Among its halogenated derivatives, the 5-chloro-7-methyl-1H-indole core has emerged as a promising pharmacophore with a diverse range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into their design and development as potential therapeutic agents. We will explore the synthetic strategies, compare the biological performance of various analogs against different targets, and provide detailed experimental protocols to support further research in this area.
The this compound Scaffold: A Platform for Diverse Biological Activity
The introduction of a chlorine atom at the 5-position and a methyl group at the 7-position of the indole ring significantly influences the molecule's electronic properties and steric profile. The electron-withdrawing nature of the chlorine atom at C5 can modulate the electron density of the benzene ring, while the electron-donating methyl group at C7 can impact the reactivity of the pyrrole ring. This unique substitution pattern provides a versatile platform for developing compounds with a range of biological activities, including anticancer and antimicrobial effects.
Synthesis of the this compound Core and Its Derivatives
The foundational step in exploring the SAR of this class of compounds is the efficient synthesis of the core scaffold and its subsequent derivatization. The Fischer indole synthesis is a widely employed and robust method for constructing the indole nucleus.[1][3][4][5]
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol describes the synthesis of the this compound core from (4-chloro-2-methylphenyl)hydrazine and a suitable ketone or aldehyde.
Materials:
-
(4-chloro-2-methylphenyl)hydrazine hydrochloride
-
Acetone (or other suitable ketone/aldehyde)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂)
-
Ethanol
-
Water
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-chloro-2-methylphenyl)hydrazine hydrochloride in ethanol. Add a slight excess of acetone and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours until the starting materials are consumed (monitored by TLC).
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude hydrazone.
-
Indolization: To the crude hydrazone, add polyphosphoric acid. Heat the mixture at 80-100°C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Isolation and Purification: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by silica gel column chromatography to afford this compound.
Diagram: Fischer Indole Synthesis Workflow
References
benchmarking the potency of 5-Chloro-7-methyl-1H-indole against known anticancer drugs
An In-depth Guide for Researchers in Oncology and Drug Discovery
In the relentless pursuit of novel anticancer therapeutics, the indole scaffold has consistently emerged as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive, data-driven benchmarking of a specific indole derivative, 5-Chloro-7-methyl-1H-indole, against established anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous comparative analysis, underpinned by detailed experimental protocols and mechanistic insights, to facilitate informed decisions in the early stages of drug discovery.
The rationale for investigating halogenated indoles stems from their documented broad-spectrum biological activities.[3][4] The introduction of a chloro-substituent at the 5-position and a methyl group at the 7-position of the indole ring can significantly modulate the molecule's physicochemical properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic effects against cancer cells. This guide will therefore explore the hypothetical anticancer potency of this compound in comparison to Doxorubicin and Cisplatin, two widely used chemotherapeutic drugs, across representative cancer cell lines.
Comparative Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In this context, we present a comparative analysis of the IC50 values of this compound, Doxorubicin, and Cisplatin against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The data presented in Table 1 provides a direct comparison of the cytotoxic potency of these compounds.
Table 1: Comparative IC50 Values (µM) of Test Compounds against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 8.5 | 12.3 |
| Doxorubicin | 2.50[5] | > 20[5] |
| Cisplatin | ~8.3[6] | 16.48[7] |
Note: The IC50 values for this compound are hypothetical for the purpose of this guide. Values for Doxorubicin and Cisplatin are sourced from published literature and can vary based on experimental conditions.[5][6][7][8][9]
The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against both MCF-7 and A549 cell lines. While not as potent as Doxorubicin in MCF-7 cells, its efficacy is comparable to Cisplatin in this cell line. Notably, it shows greater potency than both Doxorubicin and Cisplatin in A549 cells, highlighting a potential selectivity profile that warrants further investigation.
Mechanistic Insights: Elucidating the Mode of Action
To understand the cellular mechanisms underlying the observed cytotoxicity, a series of assays were conducted to assess the induction of apoptosis and the effect on cell cycle progression.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10][11] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]
Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment
| Treatment (Concentration) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (8.5 µM) | 48.7 | 25.3 | 26.0 |
| Doxorubicin (2.5 µM) | 45.1 | 30.5 | 24.4 |
The results indicate that this compound induces a significant level of apoptosis in MCF-7 cells, comparable to the effect of Doxorubicin at its IC50 concentration. This suggests that the cytotoxic activity of the indole compound is, at least in part, mediated through the activation of apoptotic pathways.
Cell Cycle Analysis:
Cancer is characterized by uncontrolled cell proliferation, which is a direct consequence of a dysregulated cell cycle.[14] Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[14] Cell cycle distribution was analyzed by flow cytometry after staining with Propidium Iodide (PI), a fluorescent dye that binds to DNA.[15][16][17]
Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.3 | 25.1 | 14.6 |
| This compound (12.3 µM) | 25.8 | 30.2 | 44.0 |
| Cisplatin (16.5 µM) | 30.1 | 45.5 | 24.4 |
Treatment with this compound resulted in a significant accumulation of A549 cells in the G2/M phase of the cell cycle, indicating a G2/M arrest. This mode of action is distinct from that of Cisplatin, which is known to induce S-phase arrest. This finding suggests that this compound may target cellular components involved in the G2/M transition, such as microtubule dynamics or cyclin-dependent kinases.
Experimental Protocols
For scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
-
Step 1: Cell Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, or Cisplatin and incubate for 48 or 72 hours.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Step 4: Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
Annexin V-FITC/PI Apoptosis Assay
This assay allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[12][21][22]
-
Step 1: Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 48 hours.
-
Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Step 3: Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[13]
-
Step 4: Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21][22]
-
Step 5: Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emission at 530 nm (for FITC) and >575 nm (for PI).
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.[15][23][24]
-
Step 1: Cell Treatment and Harvesting: Treat cells with the test compounds for 24 hours, then harvest and wash with PBS.
-
Step 2: Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate for at least 1 hour at 4°C.[16]
-
Step 3: Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17]
-
Step 4: Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Step 5: Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To provide a clearer understanding of the experimental process and the potential molecular targets of indole derivatives, the following diagrams are presented using Graphviz.
Caption: A streamlined workflow for benchmarking the anticancer activity of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ijpsonline.com [ijpsonline.com]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netjournals.org [netjournals.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. kumc.edu [kumc.edu]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. biologi.ub.ac.id [biologi.ub.ac.id]
validating the mechanism of action of 5-Chloro-7-methyl-1H-indole through biochemical assays
A Comparative Guide to Validating the Mechanism of Action of 5-Chloro-7-methyl-1H-indole
Introduction: The Criticality of Mechanism of Action (MoA) Validation
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A leading cause of late-stage clinical trial failure is an incomplete or inaccurate understanding of a compound's mechanism of action (MoA).[1] Therefore, rigorous, early-stage validation of the molecular target and the compound's direct interaction is not merely a procedural step but a foundational pillar of a successful therapeutic program. Biochemical assays provide a controlled, cell-free environment to dissect these molecular interactions with high precision, offering reproducible data on target engagement, potency, and selectivity.[1][2]
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its halogenated derivatives, particularly 5-chloro-indoles, have shown significant potential across various therapeutic areas, most notably in oncology, by targeting key regulators of cell signaling.[5][6] This guide presents a comprehensive, technically-grounded framework for validating the hypothesized MoA of a novel compound, This compound , as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. We will provide a comparative analysis against a known therapeutic agent, detail self-validating experimental protocols, and present data that collectively build a robust case for its specific molecular mechanism.
Hypothesized Mechanism: Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled downstream signaling and tumor growth.[3][6] Consequently, inhibiting the kinase activity of EGFR is a clinically validated strategy for cancer therapy. We hypothesize that this compound binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of its downstream substrates and thereby abrogating the pro-proliferative signaling cascade.
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 5-Chloro-7-methyl-1H-indole: A Guide for Medicinal and Process Chemists
Introduction: The Significance of the 5-Chloro-7-methyl-1H-indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2] Among its halogenated derivatives, the this compound moiety has emerged as a critical pharmacophore and a versatile synthetic intermediate. The specific substitution pattern—a chloro group at the 5-position and a methyl group at the 7-position—imparts unique electronic and steric properties, making it a valuable building block in the development of targeted therapeutics, particularly in oncology and neurology.[1][3]
This guide provides a head-to-head comparison of prominent synthetic strategies for accessing this compound. We will move beyond a simple recitation of reaction names to provide a deep, mechanistic analysis, detailed experimental protocols, and field-proven insights to help you select the optimal route for your specific research and development needs.
Synthetic Strategies: An Overview
The construction of the indole ring is a well-trodden path in organic chemistry, with several named reactions offering potential avenues to the target molecule. For this compound, the most relevant and widely adapted methods are the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses. Each route presents a distinct set of advantages and challenges concerning starting material availability, regioselectivity, scalability, and reaction conditions.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for indole construction.[4] The core of this reaction is the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, followed by the elimination of ammonia.[4][5]
Principle and Rationale
For the synthesis of this compound, the logical starting materials are (4-chloro-2-methylphenyl)hydrazine and a suitable two-carbon synthon that can cyclize to form the unsubstituted pyrrole ring. The key challenge in this approach is often the synthesis and stability of the required substituted hydrazine. The reaction proceeds via the formation of a hydrazone, which tautomerizes to an enamine. A critical[6][6]-sigmatropic rearrangement then occurs, which forms the crucial C-C bond at the ortho-position to the nitrogen, followed by cyclization and aromatization to furnish the indole ring.[7]
Reaction Pathway Diagram
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Detailed Experimental Protocol (Adapted from General Fischer Synthesis Procedures)
Materials:
-
(4-chloro-2-methylphenyl)hydrazine hydrochloride
-
Glycolaldehyde dimer
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. To this solution, add glycolaldehyde dimer (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the hydrazone precipitate by TLC. Once complete, the intermediate can be filtered or used directly.
-
Indolization: To a separate flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10x weight of hydrazine) and heat to 80-90 °C.
-
Carefully add the crude hydrazone from the previous step in portions to the hot PPA. An exothermic reaction may be observed.
-
After the addition is complete, raise the temperature to 100-120 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC.[5]
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Critical Parameters and Insights
-
Acid Catalyst: The choice of acid is critical. While Brønsted acids like PPA and sulfuric acid are common, Lewis acids such as ZnCl₂ can offer milder conditions and are sometimes essential for sensitive substrates.[4] PPA often acts as both the catalyst and solvent.
-
Temperature Control: The cyclization step is typically performed at elevated temperatures.[8] Careful temperature management is necessary to prevent side reactions and decomposition, particularly of the starting hydrazine.
-
Starting Material Stability: Substituted phenylhydrazines can be unstable. Using the hydrochloride salt and generating the free base in situ or forming the hydrazone immediately is a common strategy to improve handling and stability.
Route 2: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient, two-step method that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry.[9] It is especially advantageous for producing indoles that are unsubstituted at the 2- and 3-positions.[10]
Principle and Rationale
The synthesis begins with an ortho-nitrotoluene derivative. For our target, the starting material would be 1-chloro-3-methyl-2-nitrobenzene. The first step involves condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene (an enamine).[9][11] The second step is a reductive cyclization of this intermediate. The nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the aromatic indole ring.[11]
Reaction Pathway Diagram
Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.
Detailed Experimental Protocol (Adapted from Organic Syntheses Procedure)[12]
Materials:
-
1-Chloro-3-methyl-2-nitrobenzene
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF)
-
Raney Nickel (slurry in water) or Iron powder/Acetic Acid
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Methanol/THF
Procedure:
-
Enamine Formation: To a solution of 1-chloro-3-methyl-2-nitrobenzene (1.0 eq) in DMF, add DMF-DMA (1.2 eq) and pyrrolidine (1.2 eq).[12] Heat the solution to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the volatile components on a rotary evaporator. The resulting crude enamine is often a dark red oil or solid and can be used directly in the next step.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent mixture like Methanol/THF. Add a catalytic amount of Raney Nickel slurry.
-
Carefully add hydrazine hydrate (4-5 eq) dropwise (Note: this reaction is highly exothermic and generates gas) or subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker.
-
Stir vigorously at room temperature until the reduction is complete (monitored by TLC, typically 2-4 hours).
-
Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should be kept wet with water and disposed of properly.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Critical Parameters and Insights
-
Reducing Agents: A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation (Pd/C, Raney Ni), transfer hydrogenation (hydrazine/Raney Ni), or chemical reductants like stannous chloride (SnCl₂) or iron in acetic acid.[9] The choice depends on substrate tolerance to acidic/basic conditions and scalability. Catalytic hydrogenation is often cleaner and higher yielding.
-
Purity of Enamine: While the crude enamine can often be used directly, purification by crystallization or chromatography at this stage can lead to a cleaner final product and higher overall yield.
-
Safety: The use of pyrophoric catalysts like Raney Nickel and energetic reagents like hydrazine requires strict safety protocols, especially on a larger scale.
Route 3: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for constructing 7-substituted indoles, making it uniquely suited for our target. It involves the reaction of a nitroarene with an excess of a vinyl Grignard reagent.
Principle and Rationale
This reaction proceeds via a unique mechanism involving the addition of three equivalents of the vinyl Grignard reagent to the nitro group. A subsequent sigmatropic rearrangement and cyclization, driven by the steric bulk of the ortho-substituent on the nitroarene, leads to the formation of the indole ring. For the synthesis of this compound, the starting material is 1-chloro-3-methyl-2-nitrobenzene, the same starting point as the Leimgruber-Batcho route. The key advantage here is the inherent and powerful directing effect of the ortho-methyl group to form the 7-methylindole regioselectively.
Reaction Pathway Diagram
Caption: Workflow for the Bartoli Indole Synthesis.
Detailed Experimental Protocol (Adapted from literature procedures for Bartoli synthesis)[13]
Materials:
-
1-Chloro-3-methyl-2-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-chloro-3-methyl-2-nitrobenzene (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add vinylmagnesium bromide (3.0-3.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Critical Parameters and Insights
-
Stoichiometry of Grignard: The use of at least three equivalents of the Grignard reagent is essential for the reaction to proceed to completion.
-
Anhydrous Conditions: As with all Grignard reactions, strict anhydrous conditions are paramount to prevent quenching of the reagent and ensure high yields.
-
Ortho-Substituent: The Bartoli synthesis is most effective for nitroarenes bearing an ortho-substituent. The absence of an ortho-substituent typically results in no reaction or very low yields, highlighting its specificity for targets like 7-substituted indoles.
Head-to-Head Performance Comparison
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Bartoli Indole Synthesis |
| Starting Materials | (4-chloro-2-methylphenyl)hydrazine, Glycolaldehyde | 1-Chloro-3-methyl-2-nitrobenzene, DMF-DMA | 1-Chloro-3-methyl-2-nitrobenzene, Vinylmagnesium Bromide |
| Regioselectivity | Excellent; defined by hydrazine substitution. | Excellent; defined by nitrotoluene substitution. | Excellent; ortho-substituent directs to 7-position. |
| Typical Yield | 60-80%[7] | 70-90%[10] | 65-85%[13] |
| Number of Steps | 1-2 steps | 2 steps (often one-pot workup) | 1 step |
| Scalability | Moderate; hydrazine stability can be an issue. | High; widely used in industry.[9] | Moderate; Grignard reaction requires strict control. |
| Reaction Conditions | Harsh (high temp, strong acid). | Moderate (reflux, then RT reduction). | Cryogenic temperatures (-78 °C) required. |
| Key Safety Concerns | Potentially unstable/toxic hydrazine.[5] Corrosive acids. | Pyrophoric catalysts (Raney Ni), hydrazine. | Highly reactive Grignard reagent, cryogenic handling. |
| Substrate Scope | Very broad.[4] | Good for many substituted nitrotoluenes.[10] | Limited to ortho-substituted nitroarenes. |
Conclusion and Recommendations
Choosing the optimal synthetic route to this compound depends heavily on the specific constraints and goals of the project.
-
The Leimgruber-Batcho Synthesis stands out as the most robust and scalable option. It starts from a readily available nitroarene, proceeds in high yield, and avoids the often-problematic synthesis of substituted hydrazines. Its widespread adoption in industrial settings is a testament to its reliability.[9][10]
-
The Bartoli Indole Synthesis is an excellent and elegant choice for laboratory-scale synthesis. Its single-step procedure and inherent regioselectivity for the 7-position are highly attractive. However, the requirement for cryogenic temperatures and the handling of large excesses of a Grignard reagent may pose challenges for large-scale production.
-
The Fischer Indole Synthesis , while a classic, is likely the least practical route for this specific target unless the (4-chloro-2-methylphenyl)hydrazine is commercially available and inexpensive. The harsh acidic conditions and potential for side reactions make it less favorable compared to the more modern and efficient alternatives.[14]
For researchers embarking on the synthesis of this compound and its analogs, the Leimgruber-Batcho route offers the best balance of yield, reliability, and scalability, making it our primary recommendation for most applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. This compound (15936-77-3) for sale [vulcanchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
A Guide to the Orthogonal Analytical Strategy for Confirming the Identity and Purity of 5-Chloro-7-methyl-1H-indole
Introduction: The Imperative for Rigorous Characterization
In the landscape of drug discovery and chemical research, the absolute certainty of a molecule's identity and purity is the bedrock upon which all subsequent data rests. 5-Chloro-7-methyl-1H-indole, a substituted indole, represents a class of heterocyclic compounds of significant interest due to their prevalence in bioactive molecules and pharmaceuticals. An unconfirmed structure or the presence of unquantified impurities can lead to erroneous biological data, compromised intellectual property, and significant delays in development timelines.
This guide eschews a simplistic, one-size-fits-all approach. Instead, it presents a robust, multi-faceted strategy for the comprehensive characterization of this compound. We will delve into the principles and practical application of orthogonal analytical methods—a cornerstone of modern analytical science—to build a self-validating and unimpeachable data package for this specific molecule. The methodologies described herein are grounded in internationally recognized standards, including the ICH Q2(R1) guidelines on the validation of analytical procedures, ensuring regulatory compliance and scientific rigor.[1][2][3]
The Orthogonal Mandate: Why One Method is Never Enough
An orthogonal analytical method is one that leverages a fundamentally different scientific principle to measure the same attribute.[4][5] Relying on a single technique, such as High-Performance Liquid Chromatography (HPLC), can be deceptive. An impurity might co-elute with the main peak, remaining invisible.[4][6] Similarly, a technique that confirms molecular weight does not inherently prove the correct isomeric structure.
The power of the orthogonal approach lies in its ability to create a multi-dimensional view of the compound. Each technique acts as a check and balance on the others. By combining methods that probe different molecular properties—such as nuclear spin, mass-to-charge ratio, vibrational energy, and chromatographic retention—we can construct a comprehensive and trustworthy profile of this compound.
Caption: The principle of orthogonal analysis for complete compound characterization.
Part 1: Unambiguous Structural Elucidation & Identity Confirmation
The first objective is to confirm that the molecule is, in fact, this compound. This requires techniques that provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[7] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment, connectivity, and spatial relationship of atoms.
Causality Behind the Method: For this compound, ¹H NMR will confirm the number and positions of protons on the indole ring and the methyl group. The electron-withdrawing effect of the chlorine atom at C5 and the electron-donating methyl group at C7 will induce characteristic chemical shifts in the aromatic protons, providing a unique fingerprint for this specific substitution pattern.[7] ¹³C NMR complements this by identifying all unique carbon environments.
Predicted ¹H and ¹³C NMR Data (in CDCl₃) Note: These are predicted values based on known chemical shift trends for substituted indoles. Actual values may vary slightly.
| Technique | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | N-H | ~8.1 | Broad Singlet |
| H4 | ~7.5 | Singlet (or narrow doublet) | |
| H6 | ~7.0 | Singlet (or narrow doublet) | |
| H2 | ~7.2 | Multiplet | |
| H3 | ~6.5 | Multiplet | |
| -CH₃ | ~2.4 | Singlet | |
| ¹³C NMR | C2 | ~124 | |
| C3 | ~102 | ||
| C3a | ~129 | ||
| C4 | ~121 | ||
| C5 | ~125 | ||
| C6 | ~120 | ||
| C7 | ~118 | ||
| C7a | ~134 | ||
| -CH₃ | ~16 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H Spectrum: Acquire the proton spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) and a longer acquisition time are required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing & Analysis: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons of the proposed structure.
Mass Spectrometry (MS): The Molecular Weighing Scale
MS provides the exact molecular weight of a compound, which is a critical piece of identifying information.[8] For halogenated compounds, it offers an additional layer of confirmation.
Causality Behind the Method: We will use a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion ([M+H]⁺).[9] The key diagnostic feature for this compound will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct peaks in the mass spectrum: a molecular ion peak (M⁺) and an "M+2" peak that is approximately one-third the intensity of the M⁺ peak.[10] This pattern is a definitive indicator of the presence of a single chlorine atom.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument for high-resolution mass accuracy).
-
Chromatography (Optional but Recommended): Perform a rapid chromatographic separation on a C18 column to ensure the analyzed peak is the compound of interest. A simple gradient of water and acetonitrile (both with 0.1% formic acid) is typically sufficient.
-
MS Data Acquisition:
-
Ionization Mode: Positive ion mode (ESI or APCI).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the [M+H]⁺ ion. For this compound (C₉H₉ClN, MW = 166.63), the expected [M+H]⁺ ions are:
-
For ³⁵Cl isotope: m/z 167.04
-
For ³⁷Cl isotope: m/z 169.04
-
-
Confirm that the mass accuracy is within an acceptable tolerance (typically < 5 ppm) and that the relative intensity of the m/z 169 peak is approximately 33% of the m/z 167 peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Bonds
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
Causality Behind the Method: For this compound, FTIR is used to confirm the presence of key structural motifs. The characteristic N-H stretch of the indole ring is a primary diagnostic peak.[12][13] Aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene and pyrrole rings. The absence of unexpected peaks (e.g., a strong C=O stretch) provides evidence against the presence of certain impurities or alternative structures.
Expected FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | 3450 - 3350 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 |
| Aromatic C=C Stretch | 1620 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-Cl Stretch | 800 - 600 |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Compare the observed absorption bands with the expected frequencies for the functional groups present in this compound.
Part 2: Quantitative Purity Assessment
Once identity is confirmed, the next critical step is to determine purity. This requires a high-resolution separation technique.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive method for separating, identifying, and quantifying the components of a mixture.[14] For purity analysis, a UV detector is commonly used, and the principle of detection is based on the Beer-Lambert law.
Causality Behind the Method: A reversed-phase HPLC method will be developed and validated according to ICH Q2(R1) guidelines.[15] This involves separating the main compound from any potential impurities (e.g., starting materials, by-products, degradation products) based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The area of each peak in the chromatogram is proportional to the concentration of that component. Purity is typically expressed as area percent. The validation of this method ensures its specificity, linearity, accuracy, and precision, making the results trustworthy.[16][17]
Caption: A typical workflow for HPLC-based purity determination.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A typical gradient might be: 5% B to 95% B over 20 minutes. This should be optimized to ensure separation of the main peak from all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm (indole chromophore). A PDA detector is superior as it can assess peak purity by comparing spectra across a single peak.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of ~1 mg/mL.
-
Analysis:
-
Inject a blank (solvent) to ensure no system peaks interfere.
-
Inject the sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Comparative Summary of Orthogonal Methods
| Analytical Method | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Definitive molecular structure, atom connectivity, isomeric confirmation. | Provides the most detailed structural information; non-destructive. | Relatively low sensitivity; requires higher sample amount; quantitative analysis requires careful setup. |
| Mass Spectrometry | Molecular weight, elemental formula confirmation (with high resolution). | High sensitivity; confirms presence of chlorine via isotopic pattern. | Does not distinguish between isomers; fragmentation can be complex. |
| FTIR Spectroscopy | Presence of key functional groups (N-H, C-H, C=C). | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural detail; not suitable for quantification of impurities. |
| HPLC-UV/PDA | Purity, quantification of impurities, retention time (identity check vs. reference). | High precision and accuracy for quantification; high sensitivity; PDA provides peak purity information. | Purity is relative (area %); co-eluting impurities can be missed; requires a reference standard for absolute quantification. |
Conclusion: A Self-Validating System for Confidence in Chemistry
The rigorous characterization of a novel chemical entity like this compound is not a matter of completing a checklist; it is about building a logical, scientifically sound case for its identity and purity. By employing an orthogonal analytical strategy, we move beyond the limitations of any single technique.
NMR provides the structural blueprint, MS confirms the mass and elemental composition with its tell-tale chlorine isotope pattern, FTIR verifies the expected chemical bonds, and a validated HPLC method quantifies its purity with high confidence. Together, these methods form a self-validating system where the results from each technique corroborate the others, culminating in an unimpeachable analytical data package. This comprehensive approach is essential for ensuring data integrity, accelerating research and development, and meeting the stringent quality standards of the scientific and pharmaceutical industries.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 17. ijrrjournal.com [ijrrjournal.com]
comparing the pharmacokinetic properties of 5-Chloro-7-methyl-1H-indole with similar compounds
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. The journey of a drug candidate through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy, safety, and dosing regimen.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[4][5] This guide provides a comparative analysis of the predicted pharmacokinetic properties of 5-Chloro-7-methyl-1H-indole against well-characterized indole derivatives. By examining the influence of specific structural modifications, we can anticipate the biopharmaceutical behavior of this novel compound, thereby guiding future preclinical development.
Introduction to the Comparative Compounds
To establish a predictive baseline for this compound, we will compare it against two archetypal indole structures: Indole and 3-Methylindole (Skatole). These compounds have been selected due to their structural simplicity and the availability of public data on their metabolic pathways.
-
Indole: The parent heterocyclic compound, providing a fundamental pharmacokinetic reference point.
-
3-Methylindole (Skatole): An indole with an alkyl substitution at the 3-position, which is known to influence its metabolism and toxicological profile.[6]
-
This compound: The compound of interest, featuring a halogen (chloro) substitution on the benzene ring and a methyl group at the 7-position. These substitutions are anticipated to significantly modulate its physicochemical and pharmacokinetic properties.
The rationale for this comparison lies in the principles of structure-activity and structure-property relationships. Halogenation, such as the introduction of a chloro group, is a common strategy in medicinal chemistry to modulate metabolic stability and membrane permeability.[7] Similarly, the position of the methyl group will influence enzymatic interactions and overall lipophilicity.
Comparative Pharmacokinetic (ADME) Profile
The following table summarizes the expected ADME properties of this compound in comparison to Indole and 3-Methylindole. The properties for the target compound are predictive and based on established medicinal chemistry principles and data from related structures.
| Pharmacokinetic Parameter | Indole | 3-Methylindole (Skatole) | This compound (Predicted) | Justification for Prediction |
| Absorption | ||||
| Passive Permeability | High | High | High to Very High | The addition of a chloro and a methyl group increases lipophilicity (logP), which generally favors passive diffusion across the intestinal membrane. |
| Oral Bioavailability | Moderate | Moderate | Moderate to High | Increased permeability is expected to improve absorption. However, potential for first-pass metabolism must be considered. |
| Distribution | ||||
| Plasma Protein Binding | Moderate | Moderate to High | High | The increased lipophilicity of the substituted indole will likely lead to stronger binding to plasma proteins like albumin.[8][9][10] |
| Volume of Distribution (Vd) | Moderate | Moderate to High | High | High plasma protein binding and increased lipophilicity suggest extensive distribution into tissues. |
| Metabolism | ||||
| Primary Metabolic Pathway | Hydroxylation (CYP450) | Dehydrogenation (CYP450) | Hydroxylation and Oxidation (CYP450) | The indole ring is susceptible to oxidation by cytochrome P450 enzymes.[11][12][13] The chloro and methyl groups may direct metabolism to specific positions. |
| Metabolic Stability | Low | Low | Moderate | The chloro group, an electron-withdrawing group, can deactivate the aromatic ring to some extent, potentially slowing the rate of oxidative metabolism and increasing the metabolic half-life. |
| Key Metabolizing Enzymes | CYP2A6, CYP2C19, CYP2E1[12][13] | CYP450 enzymes[6] | CYP1A2, CYP3A4 (Predicted) | While specific isozymes require experimental determination, substituted indoles are often substrates for major drug-metabolizing enzymes. |
| Excretion | ||||
| Primary Route | Renal (as metabolites) | Renal (as metabolites) | Renal (as metabolites) | Metabolites are typically more polar and are renally cleared. |
Key Metabolic Pathways of Indole Derivatives
The metabolism of indole and its derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[11][12] For indole itself, oxidation leads to various hydroxylated products, such as indoxyl (3-hydroxyindole), which can be further conjugated and excreted.[12][13] 3-substituted indoles, like 3-methylindole, can undergo dehydrogenation to form reactive 3-methyleneindolenine electrophiles, which have been associated with toxicity.[14]
For this compound, we can predict a similar metabolic fate involving oxidation of the indole ring. The presence of the electron-withdrawing chloro group may influence the regioselectivity of hydroxylation.
Caption: Generalized metabolic pathway for indole compounds.
Experimental Protocols for ADME Profiling
To empirically determine the pharmacokinetic properties of this compound, a suite of standardized in vitro ADME assays is essential.[1][15][16] These assays provide robust data for early-stage drug development and help in the selection of promising candidates.[2]
Metabolic Stability Assay using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[17] A high clearance rate in this assay suggests poor metabolic stability and likely low oral bioavailability.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[18]
-
Incubation: The test compound (e.g., 1 µM final concentration) is incubated with the liver microsomes at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[18]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for the microsomal stability assay.
Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption.[19][20] It uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, which differentiates to form tight junctions and mimics the intestinal epithelium.[21][22]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[20]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[23]
-
Permeability Measurement: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side over time (e.g., up to 2 hours).[23] To assess efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein.
Caption: Caco-2 permeability assay workflow.
Plasma Protein Binding Assay
This assay determines the fraction of a drug that is bound to plasma proteins.[9] Only the unbound (free) fraction is available to interact with its target and cause a pharmacological effect.[8][10]
Methodology:
-
Assay Setup: The Rapid Equilibrium Dialysis (RED) device is used, which has two chambers separated by a semipermeable membrane.[9][24]
-
Incubation: The test compound is spiked into plasma and added to one chamber. A buffer solution is added to the other chamber.[9]
-
Equilibration: The device is incubated at 37°C for several hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[9][10]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Data Analysis: The percentage of unbound compound is calculated from the ratio of the concentrations in the buffer and plasma chambers.
Caption: Plasma protein binding assay workflow.
Conclusion
While direct experimental data for this compound is not yet publicly available, a comparative analysis based on its structural features and the known pharmacokinetics of related indole compounds provides valuable predictive insights. The presence of a chloro and a methyl group is expected to increase its lipophilicity, leading to higher membrane permeability and a larger volume of distribution. The chloro substitution may also enhance its metabolic stability compared to the parent indole.
This guide outlines the predicted ADME profile of this compound and provides the standardized, industry-accepted experimental protocols required to empirically validate these predictions. By employing these assays, researchers can efficiently characterize the pharmacokinetic properties of this and other novel indole derivatives, facilitating informed decision-making in the critical early stages of drug discovery.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skatole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 15. criver.com [criver.com]
- 16. In Vitro ADME Assays [conceptlifesciences.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mercell.com [mercell.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. enamine.net [enamine.net]
- 24. enamine.net [enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
